CL097
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C13H14N4O |
|---|---|
Molekulargewicht |
242.28 g/mol |
IUPAC-Name |
2-(ethoxymethyl)-3H-imidazo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C13H14N4O/c1-2-18-7-10-16-11-8-5-3-4-6-9(8)15-13(14)12(11)17-10/h3-6H,2,7H2,1H3,(H2,14,15)(H,16,17) |
InChI-Schlüssel |
DEVCLHVFELRPIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1=NC2=C(N1)C(=NC3=CC=CC=C32)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
CL097: A Deep Dive into its Mechanism of Action in Innate Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CL097 is a synthetic imidazoquinoline compound, highly water-soluble, and a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] As a derivative of R848 (Resiquimod), this compound plays a significant role in activating the innate immune system by mimicking the action of single-stranded RNA (ssRNA) viruses.[1][3] TLR7 and TLR8 are endosomal pattern recognition receptors crucial for antiviral immune responses.[1] Their activation by agonists like this compound initiates a cascade of signaling events, leading to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, ultimately bridging innate and adaptive immunity.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its signaling pathways, quantitative effects on immune cells, and detailed experimental protocols for its study.
Core Mechanism of Action: TLR7/8 Agonism
This compound functions by binding to TLR7 and TLR8, which are primarily located within the endosomes of various immune cells.[1][3] TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and conventional dendritic cells (cDCs).[1] Notably, this compound activates mouse TLR7 but not mouse TLR8.[1]
Upon binding, this compound induces a conformational change in the TLR7/8 receptors, leading to the recruitment of the adaptor protein MyD88.[3][4][5] This initiates two major downstream signaling pathways: the MyD88-IRF7 pathway, responsible for type I interferon production, and the MyD88-NF-κB pathway, which drives the expression of pro-inflammatory cytokines and upregulates co-stimulatory molecules.[1][3][6]
Signaling Pathways
The activation of innate immune cells by this compound is orchestrated through a complex signaling network. The following diagram illustrates the core signaling cascade initiated by this compound binding to TLR7 and TLR8.
Quantitative Data on this compound-Mediated Immune Activation
This compound's potency as a TLR7/8 agonist has been quantified in various studies. It is a more potent human TLR7 agonist compared to other TLR7/8 agonists like CL075 and TLR7 agonists such as Gardiquimod and Imiquimod.[1] However, it is a less potent human TLR8 agonist than CL075.[1]
Table 1: Effective Concentrations of this compound for NF-κB Activation
| Cell Line | Receptor | Effective Concentration (µM) | Reference |
| HEK293 | Human TLR7 | 0.1 | [2][4] |
| HEK293 | Human TLR8 | 4 | [2][4] |
Table 2: Cytokine Production by Human pDCs Stimulated with this compound (1.5 µM) [3][6]
| Cytokine | 24 hours | 48 hours |
| IFN-α | Significantly Increased | Significantly Increased |
| TNF-α | Significantly Increased | Significantly Increased |
| IL-12p70 | Significantly Increased | Significantly Increased |
| IL-6 | Significantly Increased | Significantly Increased |
Table 3: Upregulation of Co-stimulatory and Cytotoxic Molecules on Human pDCs Stimulated with this compound (1.5 µM) [6][7]
| Molecule | Time Point of Significant Upregulation |
| MHC-II | 24, 48, 72 hours |
| CD40 | 24, 48, 72 hours |
| CD80 | 24, 48, 72 hours |
| CD86 | 24, 48, 72 hours |
| Granzyme B | 48, 72 hours |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following section outlines key experimental protocols for studying the effects of this compound on innate immune cells.
In Vitro pDC Activation Assay
This protocol is designed to assess the activation of plasmacytoid dendritic cells (pDCs) in response to this compound stimulation.
Materials:
-
Isolated pDCs (e.g., from human PBMCs or murine bone marrow)
-
Complete RPMI 1640 medium
-
This compound
-
96-well cell culture plates
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-MHC-II, -CD40, -CD80, -CD86, -Granzyme B)
-
ELISA or Cytometric Bead Array (CBA) kits for cytokine quantification
Procedure:
-
Cell Seeding: Seed isolated pDCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.[3]
-
This compound Stimulation: Add this compound to the cell culture to the desired final concentration (e.g., 1.5 µM for robust activation).[3][6] For dose-response experiments, prepare serial dilutions of this compound.[3] Include an unstimulated control group.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24, 48, or 72 hours.[3][6]
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant for cytokine analysis.[3]
-
Cell Staining and Analysis: Harvest the cells and stain with fluorescently labeled antibodies against surface markers (MHC-II, CD40, CD80, CD86) and intracellular molecules (Granzyme B).
-
Data Acquisition: Analyze the stained cells using a flow cytometer to determine the expression levels of the markers.
-
Cytokine Quantification: Measure the concentrations of cytokines (IFN-α, TNF-α, IL-12, IL-6) in the collected supernatants using ELISA or CBA.[6]
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
What is the difference between CL097 and R848?
An In-depth Technical Guide to the Core Differences Between CL097 and R848
For Researchers, Scientists, and Drug Development Professionals
This compound and R848 (Resiquimod) are synthetic small-molecule agonists of the endosomal Toll-like receptors 7 and 8 (TLR7 and TLR8), key sensors of the innate immune system that recognize single-stranded RNA. As potent immune response modifiers, they hold significant therapeutic potential as vaccine adjuvants and anti-cancer agents. Although structurally related, with this compound being a water-soluble derivative of R848, they exhibit distinct pharmacological profiles. This technical guide provides a comprehensive comparison of this compound and R848, detailing their differential activity on TLR7 and TLR8, the resulting cytokine profiles, and the underlying signaling pathways. The information presented herein is intended to assist researchers and drug development professionals in the rational selection and application of these immunomodulatory compounds.
Introduction
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7 and TLR8 are phylogenetically and structurally related receptors that are expressed in the endosomes of various immune cells and are responsible for detecting single-stranded RNA (ssRNA) viruses.[1][2] Activation of TLR7 and TLR8 initiates a signaling cascade that leads to the production of type I interferons (IFNs) and pro-inflammatory cytokines, thereby orchestrating both innate and adaptive immune responses.[1]
R848 (Resiquimod) is a well-characterized imidazoquinoline compound that functions as a potent dual agonist for both human TLR7 and TLR8.[3][4] this compound is a highly water-soluble derivative of R848, which also activates both TLR7 and TLR8.[1] However, this compound is often described as a preferential TLR7 agonist, exhibiting higher potency for human TLR7 compared to other TLR7/8 agonists.[1] This guide will delve into the technical differences between these two important research compounds.
Physicochemical and Pharmacological Properties
This compound and R848 belong to the imidazoquinoline family of compounds. The key distinction at the molecular level is the modification that renders this compound highly water-soluble, which can be an advantageous property for in vitro and in vivo applications.[1]
Data Presentation: Potency and Selectivity
The potency of this compound and R848 is typically determined by their half-maximal effective concentration (EC50) in cell-based reporter assays. These assays often utilize human embryonic kidney (HEK293) cells engineered to express either human TLR7 or TLR8, along with a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB-inducible promoter. The level of reporter gene expression is proportional to the degree of TLR activation.[5]
| Compound | Target Receptor | EC50 | Cell Line |
| This compound | Human TLR7 | ~0.1 µM | HEK293 |
| Human TLR8 | ~4.0 µM | HEK293 | |
| R848 | Human TLR7/8 | ~0.607 µM | Not Specified |
Note: EC50 values can vary depending on the specific experimental conditions, cell lines, and reporter systems used. The provided values are approximate and intended for comparative purposes.
As the data suggests, this compound demonstrates a higher potency for human TLR7 compared to R848. Conversely, while data for R848's specific EC50 on TLR8 is not as readily available in a direct comparison, this compound's potency on human TLR8 is notably lower than its effect on TLR7.[5]
Differential Cytokine Induction Profiles
The distinct potencies of this compound and R848 on TLR7 and TLR8 translate into different cytokine secretion profiles from immune cells. TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, and its activation leads to a robust production of type I interferons, particularly IFN-α.[1][2] TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs), and its stimulation results in the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12).[1][2]
Given this compound's preferential agonism for TLR7, it is a more potent inducer of IFN-α from pDCs compared to R848.[1][6] Conversely, R848, with its strong dual agonistic activity, is a robust inducer of TNF-α and IL-12 from monocytes and mDCs.[7][8]
Data Presentation: Cytokine Induction Comparison
| Cytokine | Primary Producing Cell Type | This compound-induced Response | R848-induced Response |
| IFN-α | Plasmacytoid Dendritic Cells (pDCs) | Strong induction | Moderate induction |
| TNF-α | Monocytes, Macrophages, mDCs | Moderate induction | Strong induction |
| IL-12 | Monocytes, Macrophages, mDCs | Moderate induction | Strong induction |
| IL-6 | Monocytes, Macrophages | Moderate to Strong induction | Strong induction |
Signaling Pathways
Both this compound and R848 exert their effects through the MyD88-dependent signaling pathway upon binding to TLR7 and TLR8 in the endosome. This pathway culminates in the activation of the transcription factors NF-κB and interferon regulatory factors (IRFs).[9][10]
The activation of NF-κB is a common downstream event for both TLR7 and TLR8 and is crucial for the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[10] However, the activation of IRFs appears to be more nuanced. TLR7 signaling strongly activates IRF7, which is a master regulator of type I IFN production in pDCs.[9] TLR8 signaling, on the other hand, has been shown to preferentially activate IRF5, leading to the induction of pro-inflammatory cytokines.[11]
Mandatory Visualization: Signaling Pathways
Caption: Simplified signaling pathways of TLR7 and TLR8 activation by this compound and R848.
Experimental Protocols
In Vitro TLR Activation Assay Using HEK-Blue™ Reporter Cells
Objective: To determine the EC50 of this compound and R848 for human TLR7 and TLR8 activation.
Materials:
-
HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound and R848
-
Standard cell culture medium (DMEM, 10% FBS, selection antibiotics)
-
96-well plates
Methodology:
-
Culture HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells according to the manufacturer's instructions.
-
On the day of the assay, prepare serial dilutions of this compound and R848 in cell culture medium.
-
Seed the HEK-Blue™ cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well.
-
Add the diluted compounds to the respective wells. Include a positive control (a known TLR7 or TLR8 agonist) and a negative control (vehicle).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Add HEK-Blue™ Detection medium to the wells and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
Plot the dose-response curves and calculate the EC50 values using a non-linear regression analysis.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for determining TLR agonist potency using reporter cell lines.
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To compare the cytokine induction profiles of this compound and R848.
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI 1640 medium supplemented with 10% FBS and antibiotics
-
This compound and R848
-
96-well cell culture plates
-
ELISA kits or multiplex bead-based immunoassay kits for IFN-α, TNF-α, IL-12, and IL-6
Methodology:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI 1640 medium and determine cell viability and concentration.
-
Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Prepare different concentrations of this compound and R848 and add them to the wells. Include an unstimulated control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Centrifuge the plate to pellet the cells and collect the culture supernatants.
-
Measure the concentrations of IFN-α, TNF-α, IL-12, and IL-6 in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Analyze the data to compare the cytokine levels induced by each compound at different concentrations.
Conclusion
This compound and R848 are both potent imidazoquinoline-based TLR7/8 agonists, yet they exhibit critical differences in their pharmacological profiles. This compound's high water solubility and preferential agonism for TLR7 make it a potent inducer of IFN-α, particularly from pDCs. In contrast, R848's strong dual agonism for both TLR7 and TLR8 results in a broader and more potent induction of pro-inflammatory cytokines, such as TNF-α and IL-12, from myeloid cells. The choice between these two compounds should be guided by the specific research question and the desired immunological outcome. For studies focused on type I IFN-driven antiviral responses, this compound may be the more appropriate tool. For applications requiring robust pro-inflammatory and Th1-polarizing responses, R848 would be a suitable choice. This guide provides the foundational technical information to aid in the informed selection and use of these valuable immunomodulatory agents in research and drug development.
References
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. Human innate responses and adjuvant activity of TLR ligands in vivo in mice reconstituted with a human immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
CL097: A Deep Dive into a Potent Synthetic TLR7/8 Agonist for Immunological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CL097 is a potent, water-soluble, synthetic imidazoquinoline compound that acts as a dual agonist for Toll-like receptor 7 (TLR7) and TLR8. These endosomal pattern recognition receptors are pivotal in the innate immune system's recognition of single-stranded RNA (ssRNA), a hallmark of viral infections. Activation of TLR7 and TLR8 by this compound triggers a robust immune response, characterized by the production of type I interferons (IFN-α/β) and a suite of pro-inflammatory cytokines and chemokines. This comprehensive technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects on various immune cell populations, detailed experimental protocols for its use, and a summary of key quantitative data to facilitate its application in immunological research and drug development.
Introduction
Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing structurally conserved molecules derived from microbes. TLR7 and TLR8 are closely related endosomal receptors that recognize ssRNA, initiating antiviral immune responses. This compound, a derivative of the imidazoquinoline compound R848 (Resiquimod), is a powerful tool for studying the activation of these pathways. Its ability to potently stimulate both human and mouse TLR7, as well as human TLR8, makes it a valuable reagent for in vitro and in vivo immunological studies. The activation of TLR7 and TLR8 by this compound leads to the maturation and activation of various immune cells, most notably plasmacytoid dendritic cells (pDCs) and monocytes/macrophages, which are central to orchestrating both innate and adaptive immunity.
Chemical and Physical Properties
This compound is a synthetic imidazoquinoline derivative with the following properties:
| Property | Value |
| Chemical Name | 2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine |
| Molecular Formula | C₁₃H₁₄N₄O |
| Molecular Weight | 242.28 g/mol |
| CAS Number | 343634-91-1 |
| Appearance | White to off-white solid |
| Solubility | Water |
Mechanism of Action: TLR7/8 Signaling Pathway
This compound exerts its immunostimulatory effects by binding to TLR7 and TLR8 within the endosomal compartments of immune cells. This binding event initiates a downstream signaling cascade predominantly through the Myeloid differentiation primary response 88 (MyD88)-dependent pathway. This leads to the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7), culminating in the transcription of genes encoding type I interferons and pro-inflammatory cytokines.
Caption: MyD88-dependent signaling cascade initiated by this compound binding to TLR7/8.
Effects on Immune Cells and Cytokine Production
This compound is a potent activator of various immune cells, with particularly pronounced effects on plasmacytoid dendritic cells (pDCs) and monocytes.
Plasmacytoid Dendritic Cells (pDCs)
pDCs are specialized innate immune cells that express high levels of TLR7 and TLR9. Upon stimulation with this compound, pDCs undergo significant morphological and functional changes, including cell enlargement and the upregulation of co-stimulatory and cytotoxic molecules.[1] this compound is a stronger inducer of pDC activation compared to other TLR7 ligands like imiquimod (B1671794) (IMQ) and TLR9 ligands like CpG.[1]
Table 1: Upregulation of Cell Surface Markers on Human pDCs by this compound [1]
| Marker | Treatment (1.5 µM this compound) | Time Point | Fold Change (MFI vs. Control) |
| MHC-II | This compound | 48h | ~2.5 |
| CD40 | This compound | 48h | ~3.0 |
| CD80 | This compound | 48h | ~4.0 |
| CD86 | This compound | 48h | ~3.5 |
| Granzyme B | This compound | 48h | ~2.0 |
MFI: Mean Fluorescence Intensity
Table 2: Cytokine Production by Human pDCs Stimulated with this compound [1]
| Cytokine | Treatment (1.5 µM this compound) | 24 hours (pg/mL) | 48 hours (pg/mL) |
| IFN-α | This compound | ~4000 | ~6000 |
| IL-12p70 | This compound | ~150 | ~250 |
| TNF-α | This compound | ~3000 | ~4000 |
| IL-6 | This compound | ~2000 | ~3000 |
Monocytes and Macrophages
Human monocytes express both TLR7 and TLR8 and respond to this compound by differentiating into mature dendritic cells and producing pro-inflammatory cytokines. This compound, being a dual TLR7/8 agonist, shows potent effects on monocyte differentiation.[2] Stimulation of monocyte-derived macrophages with this compound leads to the induction of pro-inflammatory cytokines such as TNF-α, IL-10, and IL-12.[3]
Table 3: Dose-Dependent Effect of this compound on Monocyte Differentiation [2]
| This compound Concentration | % CCR7+ HLA-DRhi Cells (Differentiated DCs) |
| 0.1 µM | Moderate Increase |
| 1.0 µM | Strong Increase |
| 10 µM | Potent Increase |
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at a concentration of 1 x 10⁶ cells/mL.
-
Stimulation: Plate 1 mL of the cell suspension per well in a 24-well plate. Add this compound to the desired final concentrations (e.g., in a dose-response range of 0.1 µM to 10 µM). Include an unstimulated control (vehicle only).
-
Incubation: Incubate the plates for the desired time (e.g., 6, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, centrifuge the plates and collect the supernatants for cytokine analysis (e.g., by ELISA). The cell pellets can be used for flow cytometry analysis.
Flow Cytometry for Cell Surface Marker and Intracellular Cytokine Staining
-
Cell Preparation: Harvest stimulated and control cells and wash with FACS buffer (PBS containing 2% FBS).
-
Surface Staining: Resuspend cells in FACS buffer containing fluorochrome-conjugated antibodies against cell surface markers (e.g., CD14 for monocytes, CD123 and BDCA-2 for pDCs, and activation markers like CD40, CD80, CD86). Incubate for 30 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization (for intracellular staining): Resuspend the cells in a fixation/permeabilization buffer according to the manufacturer's instructions.
-
Intracellular Staining: Add fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-α, TNF-α) to the permeabilized cells. Incubate for 30 minutes at room temperature in the dark.
-
Wash: Wash the cells with permeabilization buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add a TMB substrate solution. Allow color to develop in the dark.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the in vitro activity of this compound on human pDCs.
Caption: A streamlined workflow for evaluating the immunostimulatory effects of this compound.
Conclusion
This compound is a powerful and versatile synthetic agonist of TLR7 and TLR8, making it an indispensable tool for researchers in immunology, virology, and drug development. Its ability to potently activate key innate immune cells and induce a robust cytokine response provides a valuable model for studying antiviral immunity and for the preclinical evaluation of novel vaccine adjuvants and immunotherapies. This technical guide provides a solid foundation of data and protocols to enable researchers to effectively harness the potential of this compound in their studies. Further investigation into the dose-dependent effects of this compound on a wider range of immune cell types will continue to elucidate its complex role in modulating the immune response.
References
- 1. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLR7 stimulation in human plasmacytoid dendritic cells leads to the induction of early IFN-inducible genes in the absence of type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a TLR7/8 ligand, inhibits TLR-4--dependent activation of IRAK-M and BCL-3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Role of TLR7 and TLR8 in Innate Immunity
An In-depth Technical Guide to Toll-like Receptor 7 and 8 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Toll-like receptors (TLRs) are a cornerstone of the innate immune system, serving as pattern recognition receptors (PRRs) that detect conserved molecular structures from microbes, known as pathogen-associated molecular patterns (PAMPs).[1][2] TLR7 and TLR8 are a closely related subfamily of endosomal TLRs that specialize in the recognition of single-stranded RNA (ssRNA), a hallmark of viral replication.[3][4][5] Their localization within endosomes allows them to survey the intracellular environment for signs of viral intrusion.[3][5]
Upon activation, TLR7 and TLR8 initiate a signaling cascade that culminates in the production of type I interferons (IFNs) and pro-inflammatory cytokines, which are critical for mounting an effective antiviral response and shaping the subsequent adaptive immune response.[3][6] Although they share structural homology and recognize similar ligands, TLR7 and TLR8 exhibit distinct expression patterns and functional outcomes.[3][6] TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, where its activation leads to a robust production of IFN-α.[3][5][6] In contrast, TLR8 is highly expressed in myeloid cells, such as monocytes, macrophages, and myeloid dendritic cells (mDCs), and its stimulation primarily drives the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12).[3][5][7]
This differential activity makes TLR7 and TLR8 attractive targets for therapeutic intervention in a range of diseases, including viral infections, cancer, and autoimmune disorders.[8] This guide provides a detailed overview of the core signaling pathways, quantitative data on agonist activity, and key experimental protocols for studying these critical immune receptors.
Ligands: Triggers of TLR7 and TLR8 Activation
TLR7 and TLR8 are activated by both natural and synthetic ligands.
-
Natural Ligands: The primary natural ligands for both receptors are guanosine (B1672433) (G)- and uridine (B1682114) (U)-rich ssRNA sequences derived from viruses like influenza, HIV, and Coxsackie B.[5][9][10] Endogenous RNA molecules, particularly those released from damaged cells, can also activate these receptors, a process implicated in autoimmune diseases like lupus.[8][11]
-
Synthetic Ligands: A variety of small synthetic molecules have been developed that act as potent agonists. These are broadly categorized as imidazoquinolines (e.g., Imiquimod, Resiquimod) and nucleoside analogs (e.g., Loxoribine).[12]
The Core MyD88-Dependent Signaling Pathway
Unlike TLR3 and TLR4, which can signal through the TRIF adaptor protein, TLR7 and TLR8 signaling is exclusively dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[6][9][14] This shared pathway forms the central axis of TLR7/8 signal transduction.
Upon ligand binding within the endosome, TLR7 or TLR8 undergoes a conformational change and dimerizes. This event facilitates the recruitment of MyD88 via homotypic interactions between their Toll/Interleukin-1 receptor (TIR) domains.[15][16] MyD88 then serves as a scaffold to assemble a larger signaling complex known as the "Myddosome".[15][17]
The Myddosome consists of MyD88 and members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1.[15][16][17] IRAK4, a serine/threonine kinase, is activated upon recruitment and subsequently phosphorylates IRAK1.[17] Activated IRAK1 then interacts with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[9][17]
TRAF6 catalyzes its own K63-linked polyubiquitination, which creates a platform to recruit and activate the TGF-β-activated kinase 1 (TAK1) complex (TAK1, TAB1, TAB2/3).[16][17] The activated TAK1 complex is a critical bifurcation point, initiating two major downstream branches: the NF-κB pathway and the mitogen-activated protein kinase (MAPK) pathway.[17]
Divergent Pathways and Cell-Specific Responses
While the initial MyD88-dependent cascade is shared, the ultimate cellular output is dictated by the activation of specific Interferon Regulatory Factors (IRFs) and the relative strength of NF-κB activation, which varies significantly between TLR7 and TLR8 and across different immune cell types.[11][18]
-
TLR7 Signaling in pDCs: In pDCs, the MyD88-IRAK-TRAF6 axis leads to the direct activation of IRF7 .[9] IRF7 is considered the master regulator of type I IFN production.[9] Activated IRF7 translocates to the nucleus and drives high-level transcription of IFN-α genes.[3][9] This specialized response makes TLR7 in pDCs a critical component of the initial antiviral defense.[3]
-
TLR8 Signaling in Myeloid Cells: In monocytes and mDCs, TLR8 activation leads to a very strong activation of NF-κB and the activation of IRF5 .[9] While TLR7 can also activate these factors, the response via TLR8 in myeloid cells is significantly more robust.[2][11] The activation of NF-κB and IRF5 drives the transcription of a potent suite of pro-inflammatory cytokines, including TNF-α, IL-6, and particularly high levels of IL-12, which is crucial for skewing the adaptive immune response towards a Th1 phenotype.[3][7][9]
-
MAPK and JNK Pathways: In parallel, the TAK1 complex activates MAPK pathways, including p38 and JNK.[19] These pathways contribute to the stability of cytokine mRNAs and the activation of other transcription factors like AP-1, further amplifying the inflammatory response.[14][19]
Data Presentation: Quantitative Analysis of TLR7/8 Activation
The potency and selectivity of TLR7/8 agonists are critical parameters in research and drug development. The following tables summarize key quantitative data for representative compounds.
Table 1: Potency (EC₅₀) of Common TLR7 and TLR8 Agonists EC₅₀ values represent the concentration of agonist required to induce a half-maximal response in reporter cell lines expressing the respective human TLR.
| Compound | Agonist Type | hTLR7 EC₅₀ (nM) | hTLR8 EC₅₀ (nM) | Reference |
| Imiquimod (R837) | TLR7 Selective | ~1,500 - 4,000 | >10,000 | [13] |
| Resiquimod (R848) | TLR7/8 Dual | ~100 - 400 | ~100 - 600 | [3][13] |
| VTX-2337 (Motolimod) | TLR8 Selective | >10,000 | ~100 | [13] |
| DSP-0509 | TLR7 Selective | 515 | >10,000 | [8] |
| Compound 574 | TLR7/8 Dual | 600 | 2,210 | [20] |
| Compound 558 | TLR7/8 Dual | 180 | 5,340 | [20] |
Table 2: Cytokine Production in Human PBMCs Following Agonist Stimulation Cytokine levels induced by various agonists in cultured human peripheral blood mononuclear cells (PBMCs). Note that absolute concentrations can vary significantly between donors.
| Agonist | Concentration | TNF-α Production | IL-12 Production | IFN-α Production | Reference | | :--- | :--- | :---: | :---: | :---: | | VTX-2337 | ~100-200 nM | Strong (EC₅₀ = 140 nM) | Strong (EC₅₀ = 120 nM) | None |[13] | | Imiquimod | >3,000 nM | Low | Low | Present |[13] | | R848 | 1 µM | Strong | Strong | Present |[2][7] | | Gardiquimod | 1 µM | Moderate | Moderate | Strong |[7] |
Experimental Protocols
Investigating TLR7 and TLR8 signaling requires standardized methods for cell stimulation and analysis. Below are core protocols for key experiments.
Protocol 1: TLR Agonist Stimulation of Human PBMCs
This protocol outlines the general procedure for stimulating peripheral blood mononuclear cells (PBMCs) to measure secreted cytokines or analyze cellular activation.
Materials:
-
Ficoll-Paque density gradient medium
-
Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
TLR7 and/or TLR8 agonist (e.g., R848)
-
96-well cell culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.[4]
-
Cell Plating: Wash the isolated PBMCs twice with sterile PBS and resuspend them in complete RPMI-1640 medium. Perform a cell count and adjust the concentration to 1 x 10⁶ cells/mL.[11]
-
Stimulation: Add 200 µL of the cell suspension (2 x 10⁵ cells) to each well of a 96-well plate. Add the desired concentration of TLR agonist (e.g., 1 µM R848). For an unstimulated control, add an equivalent volume of vehicle (e.g., DMSO or media).[4][11]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator. Incubation time depends on the endpoint:
-
Sample Collection: After incubation, centrifuge the plate at 300-400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis and store at -80°C. The cell pellet can be used for flow cytometry or RNA extraction.[11]
Protocol 2: Measurement of Secreted IFN-α by ELISA
This protocol provides a general workflow for a sandwich ELISA to quantify a cytokine like IFN-α in cell culture supernatants.
Materials:
-
Human IFN-α ELISA Kit (containing capture antibody, detection antibody, standard, and substrate)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Assay Diluent (as provided in the kit or PBS with 1% BSA)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate 3 times with Wash Buffer. Block non-specific binding by adding Assay Diluent to each well and incubating for 1-2 hours at room temperature (RT).
-
Sample/Standard Incubation: Wash the plate. Add 100 µL of prepared standards and collected cell culture supernatants (from Protocol 1) to the appropriate wells. Incubate for 2 hours at RT.[22][23]
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of the biotin-conjugated detection antibody to each well. Incubate for 1-2 hours at RT.[22]
-
Enzyme Conjugate Incubation: Wash the plate. Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at RT in the dark.[22]
-
Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at RT in the dark, allowing color to develop.[22]
-
Reading: Stop the reaction by adding 50 µL of Stop Solution to each well. Read the optical density at 450 nm using a microplate reader.[22]
-
Calculation: Generate a standard curve from the standards and calculate the concentration of IFN-α in the samples.
Protocol 3: Intracellular Cytokine Staining (ICS) for Flow Cytometry
ICS allows for the identification of cytokine-producing cells within a mixed population.
Materials:
-
Stimulated cells (from Protocol 1)
-
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD14)
-
Fixation/Permeabilization Buffer Kit
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-TNF-α)
-
FACS Buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Stimulation with Protein Transport Inhibitor: Prepare and stimulate cells as described in Protocol 1. For the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture. This step is critical to trap cytokines inside the cell.[6][12]
-
Surface Staining: Harvest the cells and wash with FACS buffer. Stain for surface markers by incubating the cells with a cocktail of surface antibodies for 20-30 minutes at 4°C in the dark.[15][24]
-
Fixation: Wash the cells to remove unbound antibodies. Resuspend the cells in Fixation Buffer and incubate for 20 minutes at RT in the dark. This crosslinks proteins and stabilizes the cell membrane.[12][15]
-
Permeabilization: Centrifuge the fixed cells and resuspend in Permeabilization Buffer. This buffer contains a mild detergent (e.g., saponin) that creates pores in the cell membrane, allowing antibodies to access intracellular targets.[12][15]
-
Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells. Incubate for 30 minutes at RT in the dark.[15]
-
Final Wash and Acquisition: Wash the cells twice with Permeabilization Buffer. Resuspend the final cell pellet in FACS Buffer. Acquire data on a flow cytometer.[24]
-
Analysis: Analyze the data using appropriate software to gate on specific cell populations and quantify the percentage of cells expressing the cytokine of interest.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. Unique efficacy of Toll-like receptor 8 agonists in activating human neonatal antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Toll-like receptor 4 agonist, lipopolysaccharide, increases the expression levels of cytokines and chemokines in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TLR7 and TLR9 Trigger Distinct Neuroinflammatory Responses in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. Human Interferon Alpha 2 ELISA Kit, 90-min ELISA (ab233622) | Abcam [abcam.com]
- 24. anilocus.com [anilocus.com]
A Technical Guide to the Stimulation of Plasmacytoid Dendritic Cells with CL097
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the potent activation of plasmacytoid dendritic cells (pDCs) by CL097, a synthetic imidazoquinoline compound. This compound is a valuable tool for immunological research and holds promise for therapeutic applications, including vaccine adjuvants and cancer immunotherapy. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data on its effects on pDC activation, maturation, and function.
Introduction to this compound and Plasmacytoid Dendritic Cells
Plasmacytoid dendritic cells are a unique subset of immune cells that serve as sentinels of the innate immune system.[1][2] They are characterized by their remarkable ability to produce vast quantities of type I interferons (IFN-I) in response to viral infections.[1][2] This potent IFN-I response is primarily mediated by the activation of endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR9, which recognize single-stranded RNA and CpG DNA, respectively.[1][2]
This compound is a water-soluble synthetic molecule that acts as a potent agonist for both TLR7 and TLR8.[3] In the context of pDCs, which predominantly express TLR7, this compound serves as a powerful stimulus, mimicking a viral infection and triggering a robust downstream signaling cascade.[1][3]
Mechanism of Action: The TLR7 Signaling Pathway
Upon entering the endosome of a pDC, this compound binds to and activates TLR7. This binding event initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[4] The recruitment of MyD88 serves as a critical juncture, initiating two distinct downstream signaling pathways:
-
The MyD88-IRF7 Pathway: This pathway is central to the signature function of pDCs – the production of type I interferons. MyD88 forms a complex with IL-1 receptor-associated kinase 4 (IRAK4), IRAK1, and TRAF6, which ultimately leads to the phosphorylation and activation of Interferon Regulatory Factor 7 (IRF7).[1] Activated IRF7 translocates to the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoter regions of IFN-I genes, driving their transcription.
-
The MyD88-NF-κB Pathway: Concurrently, the MyD88-dependent signaling cascade also activates the canonical Nuclear Factor-kappa B (NF-κB) pathway.[1] This leads to the nuclear translocation of NF-κB transcription factors, which induce the expression of a wide range of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12.[5]
The dual activation of these pathways results in the comprehensive activation and maturation of pDCs, enhancing their ability to not only orchestrate an antiviral state through IFN-I production but also to prime adaptive immune responses.
Quantitative Effects of this compound on pDC Activation
Stimulation of pDCs with this compound leads to a significant upregulation of co-stimulatory molecules and the robust production of cytokines. The following tables summarize the quantitative data from studies using 1.5 µM of this compound to stimulate murine pDCs.
Cytokine Production
The secretion of type I interferons and pro-inflammatory cytokines is a hallmark of pDC activation.
| Cytokine | 24 Hours (pg/mL) | 48 Hours (pg/mL) |
| IFN-α | ~4000 | ~6000 |
| TNF-α | ~800 | ~1000 |
| IL-12p70 | ~600 | ~800 |
| IL-6 | ~1000 | ~1200 |
| Table 1: Cytokine concentrations in the supernatant of murine pDCs stimulated with 1.5 µM this compound. Data are estimations based on graphical representations from Wu et al., 2019.[5] |
Upregulation of Cell Surface Markers
This compound stimulation induces the maturation of pDCs, characterized by the increased expression of cell surface markers crucial for antigen presentation and T cell co-stimulation.
| Marker | 24 Hours (MFI) | 48 Hours (MFI) | 72 Hours (MFI) |
| MHC-II | ~4000 | ~6000 | ~7000 |
| CD40 | ~2000 | ~3000 | ~3500 |
| CD80 | ~1500 | ~2500 | ~3000 |
| CD86 | ~6000 | ~8000 | ~9000 |
| Table 2: Mean Fluorescence Intensity (MFI) of maturation markers on murine pDCs stimulated with 1.5 µM this compound. Data are estimations based on graphical representations from Wu et al., 2019.[5][6] |
Expression of Cytotoxic Molecules
Activated pDCs can also upregulate cytotoxic molecules, such as Granzyme B.
| Marker | 24 Hours | 48 Hours | 72 Hours |
| Granzyme B (MFI) | No significant change | ~2000 | ~2500 |
| Granzyme B (pg/mL) | ~200 | ~400 | ~600 |
| Table 3: Expression of Granzyme B in and by murine pDCs stimulated with 1.5 µM this compound. Data are estimations based on graphical representations from Wu et al., 2019.[5][6] |
Experimental Protocols
The following protocols provide a general framework for the in vitro stimulation of pDCs with this compound and subsequent analysis.
Protocol 1: Isolation and Culture of Murine pDCs
-
Source: Murine pDCs can be isolated from the bone marrow of Flt3L-treated mice.[6]
-
Isolation: Use magnetic-activated cell sorting (MACS) with anti-B220 microbeads or a pDC isolation kit for high purity.
-
Culture Medium: Culture isolated pDCs in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, non-essential amino acids, sodium pyruvate, and β-mercaptoethanol.[6]
-
Cell Density: Plate pDCs at a density of 2.5 x 10^6 cells/mL.[6]
Protocol 2: this compound Stimulation
-
Reagent Preparation: Prepare a stock solution of this compound in sterile, endotoxin-free water.
-
Stimulation: Add this compound to the pDC culture to a final concentration of 1.5 µM.[5][6] Include an unstimulated control (vehicle only).
-
Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 24, 48, or 72 hours).[5][6]
Protocol 3: Analysis of pDC Activation
A. Flow Cytometry for Cell Surface Markers:
-
Harvesting: After incubation, gently harvest the pDCs.
-
Staining: Stain the cells with fluorescently labeled monoclonal antibodies against desired surface markers (e.g., anti-MHC-II, -CD40, -CD80, -CD86).[5] Use appropriate isotype controls.
-
Acquisition: Acquire the stained cells on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to determine the Mean Fluorescence Intensity (MFI) for each marker.[5]
B. ELISA/CBA for Cytokine Quantification:
-
Supernatant Collection: After incubation, centrifuge the cell plates and carefully collect the supernatant.
-
Storage: Store the supernatant at -80°C until analysis.
-
Quantification: Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-12p70, IL-6) in the supernatant using commercially available ELISA or Cytometric Bead Array (CBA) kits according to the manufacturer's instructions.[5][6]
Conclusion
This compound is a robust and reliable tool for the in vitro activation of plasmacytoid dendritic cells. Its ability to potently engage TLR7 and trigger both the IRF7 and NF-κB signaling pathways makes it an invaluable reagent for studying the intricate biology of pDCs. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted roles of pDCs in immunity and to harness their therapeutic potential. The strong induction of Type I interferons and pro-inflammatory cytokines, coupled with the upregulation of co-stimulatory molecules, underscores the potential of this compound as a powerful adjuvant and immunomodulatory agent.
References
- 1. researchgate.net [researchgate.net]
- 2. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Regulation of TLR7/9 signaling in plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Immunostimulatory properties of imidazoquinoline compounds
An In-depth Technical Guide to the Immunostimulatory Properties of Imidazoquinoline Compounds
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Imidazoquinoline compounds are a class of synthetic, low-molecular-weight molecules that function as potent immune response modifiers (IRMs). Initially developed for their antiviral properties, their mechanism of action is now understood to be primarily mediated through the activation of endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR8. By engaging these key pattern recognition receptors of the innate immune system, imidazoquinolines trigger a cascade of downstream signaling events, leading to the production of a broad array of cytokines and chemokines. This results in the activation of various immune cells, including dendritic cells, macrophages, and natural killer cells, effectively bridging the innate and adaptive immune responses. This technical guide provides a comprehensive overview of the mechanism of action, signaling pathways, immunological outcomes, and experimental evaluation of imidazoquinoline compounds, serving as a resource for professionals in immunology and drug development.
Introduction
Imidazoquinolines are heterocyclic amine compounds recognized for their significant immunomodulatory effects.[1] The archetypal compound, Imiquimod (B1671794) (R-837), was first approved by the FDA in 1997 for the topical treatment of genital warts, basal cell carcinoma, and actinic keratosis.[1][2] Its discovery and subsequent research into related analogues, such as Resiquimod (B1680535) (R-848), revealed that their therapeutic efficacy stems not from direct antiviral or antitumor activity, but from their ability to powerfully stimulate the host's immune system.[3][4] These synthetic molecules mimic pathogen-associated molecular patterns (PAMPs), specifically viral single-stranded RNA (ssRNA), to activate innate immune pathways.[5][6] Their ability to induce Type I interferons (IFN-α/β) and other pro-inflammatory cytokines makes them valuable as standalone therapeutics and as potent adjuvants in vaccine formulations to enhance and direct adaptive immune responses.[3][7][[“]]
Mechanism of Action: TLR7 and TLR8 Agonism
The primary mechanism by which imidazoquinolines exert their immunostimulatory effects is through the activation of Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[7][9] TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing conserved molecular structures of pathogens.[2]
Receptor Location and Ligand Recognition: TLR7 and TLR8 are located within the membranes of endosomes in specific immune cells.[10][11] TLR7 is highly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is predominantly found in monocytes, macrophages, and myeloid dendritic cells (mDCs).[12] These receptors are naturally activated by the recognition of purine-rich ssRNA from viruses.[11] Imidazoquinoline compounds, possessing a purine-like scaffold, function as small molecule agonists that bind to a specific site on the TLR7 and/or TLR8 ectodomain, distinct from the RNA binding site, inducing a conformational change that initiates downstream signaling.[12][13][14]
Structure-Activity Relationship (SAR): The potency and TLR selectivity of imidazoquinoline compounds are dictated by their chemical structure. Key SAR findings include:
-
C2 Position: Substitution at the C2 position of the imidazole (B134444) ring significantly impacts potency and selectivity. For example, the addition of a C2-ethoxymethyl group in Resiquimod confers potent dual TLR7/8 agonist activity, whereas its removal abolishes TLR8 activation.[6] A C2-n-butyl group has been identified as optimal for TLR7 agonistic potency.[2][7][15]
-
N1 Position: Modifications at the N1 position also influence activity. An N1-benzyl substituent is often preferred for potent TLR7 agonism.[2]
-
C4 Position: The 4-amino group on the quinoline (B57606) ring is essential for activity, likely involved in critical hydrogen bonding with the receptor.[2][15][16]
-
Imidazole Ring: The integrity of the imidazole ring is crucial; its replacement with structures like triazole or cyclic urea (B33335) leads to a complete loss of activity.[2][7][15]
Core Signaling Pathways
Activation of TLR7 and TLR8 by imidazoquinolines initiates a well-defined intracellular signaling cascade that is dependent on the adaptor protein MyD88 (Myeloid differentiation primary response 88).[5][14][17] This pathway culminates in the activation of key transcription factors that orchestrate the expression of inflammatory genes.
The signaling process proceeds as follows:
-
Ligand Binding and Dimerization: The binding of an imidazoquinoline agonist to the TLR7 or TLR8 ectodomain inside the endosome induces receptor dimerization.[16]
-
MyD88 Recruitment: The cytoplasmic Toll/IL-1 receptor (TIR) domains of the activated TLRs recruit the central adaptor protein, MyD88.[17]
-
IRAK Complex Formation: MyD88 associates with and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1.[14][17]
-
TRAF6 Activation: The activated IRAK complex then interacts with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[14][17]
-
Activation of Transcription Factors: TRAF6 activation leads to the stimulation of two major downstream pathways:
-
NF-κB Pathway: Activation of the TAK1 complex leads to the phosphorylation and degradation of IκB, releasing the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[3][4][5]
-
IRF Pathway: A separate branch of the pathway leads to the activation of Interferon Regulatory Factors (IRFs), particularly IRF5 and IRF7.[10][14] Activated IRFs translocate to the nucleus and drive the transcription of Type I interferons (IFN-α, IFN-β).[11]
-
While both TLR7 and TLR8 utilize this general pathway, the specific cellular context and the selective nature of the agonist can lead to different signaling outcomes and cytokine profiles.[10][18] For instance, TLR7 activation in pDCs is a major source of systemic IFN-α, while TLR8 activation in monocytes is more potent at inducing TNF-α and IL-12.[5][9]
Immunological Consequences
The activation of the TLR7/8 pathway by imidazoquinolines results in a robust and multi-faceted immune response that bridges innate and adaptive immunity.[7]
-
Cytokine and Chemokine Production: A primary outcome is the rapid induction of a wide range of cytokines and chemokines. In studies with human peripheral blood mononuclear cells (PBMCs), Imiquimod and Resiquimod induce IFN-α, TNF-α, IL-1, IL-6, IL-8, IL-10, IL-12, G-CSF, GM-CSF, and various chemokines like MIP-1α.[1][4][19] This cytokine milieu creates a pro-inflammatory environment that is critical for antiviral and antitumor responses.
-
Activation of Antigen-Presenting Cells (APCs): Imidazoquinolines are potent activators of APCs such as dendritic cells (DCs) and macrophages.[2] They promote DC maturation, characterized by the upregulation of co-stimulatory molecules (e.g., CD40, CD80, CD86) and MHC molecules.[2][20] This enhances their ability to process and present antigens to T cells, a critical step in initiating an adaptive immune response.
-
NK Cell Activation: The induced cytokines, particularly IL-12 and Type I IFNs, lead to the activation of Natural Killer (NK) cells, which are crucial components of the innate immune system that can directly kill tumor cells and virus-infected cells.[2]
-
Polarization of T-Helper Cell Responses: By inducing cytokines like IL-12 and IFN-γ, imidazoquinolines promote the differentiation of naive T-helper cells towards a Th1 phenotype.[20][21] A Th1-biased response is characterized by cell-mediated immunity, which is essential for clearing intracellular pathogens and for effective antitumor immunity.[21][22]
Quantitative Analysis of Immunostimulatory Activity
The potency of different imidazoquinoline compounds can be compared quantitatively through in vitro assays that measure their ability to activate TLRs or induce cytokine production.
Table 1: TLR7/8 Agonist Activity of Selected Imidazoquinoline Compounds This table summarizes the half-maximal effective concentration (EC₅₀) values for TLR7 and TLR8 activation as determined by cellular reporter assays. Lower EC₅₀ values indicate higher potency.
| Compound | Target | EC₅₀ (nM) | Source(s) |
| Compound 31 | hTLR7 | 59 | [2][7] |
| Transposed Analogue | hTLR7 | 8.6 | [2][7] |
| Compound 1 | hTLR7 | ~80 (at 72h) | [13] |
| Resiquimod (R-848) | hTLR7 | ~400 (at 72h) | [13] |
| Resiquimod (R-848) | hTLR8 | 2,800 - 3,100 | [23] |
| Lead Candidate | hTLR7 | 75 - 120 | [23] |
hTLR: human Toll-Like Receptor
Table 2: In Vitro Cytokine Induction by Imidazoquinolines in Human Immune Cells This table presents data on the concentration of key cytokines induced by Imiquimod and Resiquimod in human peripheral blood mononuclear cell (PBMC) cultures.
| Compound | Concentration | Cytokine | Induced Level | Source(s) |
| Imiquimod | 1 - 5 µg/mL | IFN-α | Induced | [4] |
| Imiquimod | 1 - 5 µg/mL | TNF-α | Induced | [4] |
| Imiquimod | 1 - 5 µg/mL | IL-6 | Induced | [4] |
| Imiquimod | 1 - 5 µg/mL | IL-12 | Induced | [4] |
| Resiquimod | 0.3 µM | IFN-α | Equivalent to 3 µM Imiquimod | [20] |
| S-27609 (analogue) | - | IFN-α, TNF-α, IL-1β, IL-6 | 5-10x more potent than Imiquimod | [19] |
Key Experimental Protocols
The immunostimulatory properties of imidazoquinoline compounds are typically evaluated using a series of standardized in vitro and in vivo assays.
In Vitro TLR Activity Assessment using HEK-Blue™ Reporter Cells
This method provides a straightforward way to screen compounds for TLR agonist activity and determine their potency and selectivity. It utilizes a human embryonic kidney (HEK293) cell line engineered to express a specific human TLR (e.g., TLR7 or TLR8) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene, which is placed under the control of an NF-κB-inducible promoter.
Methodology:
-
Cell Culture: HEK-Blue™ hTLR7 (or hTLR8) cells are cultured according to the manufacturer's specifications.
-
Cell Plating: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Stimulation: A serial dilution of the test imidazoquinoline compound is prepared. The culture medium is replaced with medium containing the different concentrations of the compound. A known agonist (e.g., Resiquimod) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Incubation: The plate is incubated for 16-24 hours to allow for TLR activation and subsequent SEAP expression.[12]
-
SEAP Detection: A small volume of supernatant from each well is transferred to a new plate. A SEAP detection reagent (e.g., QUANTI-Blue™) is added.
-
Measurement: The plate is incubated for 1-3 hours at 37°C. The activity of SEAP is determined by measuring the optical density (OD) at 620-655 nm using a spectrophotometer.
-
Data Analysis: The OD values are plotted against the compound concentration, and the EC₅₀ value is calculated using a non-linear regression analysis.
Cytokine Induction Assay in Human PBMCs
This assay measures the ability of a compound to induce the production and secretion of cytokines from primary human immune cells, providing a more physiologically relevant assessment of its immunostimulatory activity.
Methodology:
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood obtained from healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque™).
-
Cell Plating: PBMCs are washed, counted, and plated in a 96-well culture plate at a density of approximately 1 x 10⁶ cells/mL.
-
Compound Stimulation: Test compounds are added to the wells at various concentrations. Lipopolysaccharide (LPS) can be used as a positive control for inducing cytokines like TNF-α.[24]
-
Incubation: The cells are incubated for a specified period, typically 4 to 24 hours, at 37°C in a CO₂ incubator. Kinetic studies can be performed by collecting supernatants at different time points.[19]
-
Supernatant Collection: After incubation, the plate is centrifuged, and the cell-free supernatant is carefully collected and stored at -80°C until analysis.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatant is measured using a suitable immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
Applications in Drug Development
The potent and tunable immunostimulatory properties of imidazoquinolines have led to their application in several therapeutic areas:
-
Dermatology and Oncology: Topical Imiquimod is widely used to treat viral skin infections and skin cancers by inducing a local immune response that clears diseased cells.[1][9]
-
Vaccine Adjuvants: Imidazoquinolines are highly effective vaccine adjuvants. When co-administered with an antigen, they enhance the magnitude and quality of the adaptive immune response, often skewing it towards a protective Th1 phenotype.[7][25][26] Novel formulations, such as lipidated imidazoquinolines or adsorbing them to alum, are being developed to localize their activity and reduce systemic side effects.[21][22][25]
-
Antiviral Therapy: The ability to induce high levels of Type I interferons gives these compounds broad-spectrum antiviral potential, which has been explored for infections like herpes and hepatitis C.[3][9][27]
Conclusion
Imidazoquinoline compounds are a clinically and scientifically important class of synthetic immunomodulators. Their function as specific agonists for TLR7 and TLR8 provides a powerful means to activate innate immunity and subsequently shape a robust adaptive immune response. Through the MyD88-dependent signaling pathway, they induce a cascade of events leading to the production of key cytokines, maturation of APCs, and the promotion of cell-mediated immunity. A deep understanding of their structure-activity relationships, signaling mechanisms, and immunological effects, as detailed in this guide, is crucial for the continued development of new therapeutics, innovative cancer immunotherapies, and next-generation vaccine adjuvants.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Structure-Activity Relationships in Human Toll-like Receptor 7-Active Imidazoquinoline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imiquimod and resiquimod as novel immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imiquimod - A toll like receptor 7 agonist - Is an ideal option for management of COVID 19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. consensus.app [consensus.app]
- 9. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. TLR7/8 Agonists for Various Cancers | Clinical Trial Analysis [delveinsight.com]
- 12. Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNA and Imidazoquinolines are sensed by distinct TLR7/8 ectodomain sites resulting in functionally disparate signaling events - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships in human toll-like receptor 7-active imidazoquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. TLR Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel Lipidated Imidazoquinoline TLR7/8 Adjuvants Elicit Influenza-Specific Th1 Immune Responses and Protect Against Heterologous H3N2 Influenza Challenge in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modulation of the Adjuvant Potential of Imidazoquinoline-Based TLR7/8 Agonists via Alum Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. Vaccine adjuvant activity of 3M-052: an imidazoquinoline designed for local activity without systemic cytokine induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. stemcell.com [stemcell.com]
The Role of CL097 in the Antiviral Immune Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL097 is a synthetic imidazoquinoline compound that has garnered significant interest in the field of immunology and virology due to its potent activation of the innate immune system. As a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), this compound mimics the presence of single-stranded viral RNA, triggering a robust antiviral state.[1][2] This technical guide provides an in-depth overview of the core mechanisms of this compound, its impact on various immune cells, and its potential as an antiviral therapeutic agent.
Mechanism of Action: TLR7/8 Agonism
This compound is a water-soluble derivative of the imidazoquinoline R848.[1] Its primary mechanism of action is the activation of TLR7 and TLR8, which are endosomal pattern recognition receptors crucial for detecting viral pathogens.[1][2] TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs).[1]
Upon binding to TLR7 and TLR8 within the endosome, this compound initiates a downstream signaling cascade primarily through the MyD88-dependent pathway.[3] This leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), particularly IRF7.[3][4] The activation of these transcription factors culminates in the production of a wide array of pro-inflammatory cytokines, chemokines, and, most notably, type I interferons (IFN-α/β), which are critical for establishing an antiviral state.[1][3]
Signaling Pathways
The activation of TLR7 and TLR8 by this compound triggers a well-defined signaling cascade, as illustrated in the diagram below.
Quantitative Data Presentation
The potency and efficacy of this compound have been evaluated in various in vitro systems. The following tables summarize the key quantitative data available.
Table 1: Potency of this compound on Human TLR7 and TLR8
| Cell Line | Receptor | Assay | EC50 | Reference |
| HEK293 | Human TLR7 | NF-κB Activation | 0.1 µM | [5] |
| HEK293 | Human TLR8 | NF-κB Activation | 4.0 µM | [5] |
| HEK-Blue™ | Human TLR7 | SEAP Reporter | ~0.03 µM | [6] |
| HEK-Blue™ | Human TLR8 | SEAP Reporter | ~1 µM | [6] |
Table 2: this compound-Induced Cytokine Production in Human Plasmacytoid Dendritic Cells (pDCs)
| Cytokine | Concentration of this compound | Incubation Time | Fold Increase vs. Control | Reference |
| IFN-α | 1.5 µM | 24 hours | Significantly Increased | [7] |
| TNF-α | 1.5 µM | 24 hours | Significantly Increased | [7] |
| IL-6 | 1.5 µM | 24 hours | Significantly Increased | [7] |
| IL-12p70 | 1.5 µM | 24 hours | Significantly Increased | [7] |
Table 3: Antiviral Activity of this compound
| Virus | Cell Type | Assay | IC50 / EC50 | Reference |
| Hepatitis C Virus (HCV) | PBMC/Huh7-Luc co-culture | Luciferase Reporter | Nanomolar range | [1] |
| HIV-1 | Cord Blood Macrophages | p24 ELISA | Efficiently inhibited replication | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To activate human PBMCs with this compound to assess cytokine production and cell activation marker expression.
Materials:
-
Human whole blood or buffy coats
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete RPMI)
-
This compound stock solution (e.g., 1 mg/mL in sterile water)
-
96-well flat-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
PBMC Isolation: a. Dilute whole blood 1:1 with sterile PBS. b. Carefully layer the diluted blood over Ficoll-Paque in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs. e. Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes. f. Resuspend the PBMC pellet in complete RPMI and perform a cell count using a hemocytometer or automated cell counter. Assess viability using trypan blue exclusion.
-
Cell Seeding: a. Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI. b. Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
This compound Stimulation: a. Prepare serial dilutions of this compound in complete RPMI at 2x the final desired concentrations. b. Add 100 µL of the 2x this compound dilutions to the appropriate wells. For a negative control, add 100 µL of complete RPMI. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time (e.g., 24, 48, or 72 hours).
-
Sample Collection: a. After incubation, centrifuge the plate at 300 x g for 5 minutes. b. Carefully collect the supernatant for cytokine analysis (e.g., by ELISA) and store at -80°C if not used immediately. c. The cell pellet can be used for flow cytometry analysis of activation markers.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Objective: To measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IFN-α) in cell culture supernatants.
Materials:
-
Commercially available ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and standards)
-
Cell culture supernatants from Protocol 1
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 2 N H2SO4)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Plate Coating: a. Dilute the capture antibody in coating buffer as per the kit instructions. b. Add 100 µL of the diluted capture antibody to each well of the ELISA plate. c. Seal the plate and incubate overnight at 4°C.
-
Blocking: a. Wash the plate three times with wash buffer. b. Add 200 µL of blocking buffer to each well. c. Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: a. Wash the plate three times with wash buffer. b. Prepare a standard curve by serially diluting the cytokine standard. c. Add 100 µL of standards and samples (supernatants) to the appropriate wells. d. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: a. Wash the plate three times with wash buffer. b. Dilute the biotinylated detection antibody in assay diluent. c. Add 100 µL of the diluted detection antibody to each well. d. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: a. Wash the plate three times with wash buffer. b. Dilute the streptavidin-HRP conjugate. c. Add 100 µL of the diluted conjugate to each well. d. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development and Measurement: a. Wash the plate five times with wash buffer. b. Add 100 µL of TMB substrate to each well. c. Incubate for 15-30 minutes at room temperature in the dark. d. Add 50 µL of stop solution to each well. e. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. b. Use the standard curve to determine the concentration of the cytokine in the samples.
Protocol 3: Flow Cytometry for pDC Activation Marker Analysis
Objective: To quantify the expression of cell surface activation markers (e.g., CD80, CD86, MHC-II) on pDCs following this compound stimulation.
Materials:
-
Stimulated cells from Protocol 1
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against pDC markers (e.g., CD123, BDCA-2) and activation markers (e.g., CD80, CD86, MHC-II)
-
Flow cytometer
Procedure:
-
Cell Staining: a. Resuspend the cell pellets from Protocol 1 in 100 µL of FACS buffer. b. Add the appropriate dilutions of fluorochrome-conjugated antibodies to each sample. c. Incubate for 30 minutes at 4°C in the dark.
-
Washing: a. Add 1 mL of FACS buffer to each tube and centrifuge at 300 x g for 5 minutes. b. Discard the supernatant and repeat the wash step.
-
Data Acquisition: a. Resuspend the cells in 300 µL of FACS buffer. b. Acquire the samples on a flow cytometer, collecting a sufficient number of events.
-
Data Analysis: a. Gate on the pDC population based on their specific markers (e.g., CD123+, BDCA-2+). b. Analyze the expression levels (mean fluorescence intensity or percentage of positive cells) of the activation markers within the pDC gate.
Protocol 4: Viral Plaque Reduction Assay
Objective: To determine the antiviral activity of this compound against a specific virus (e.g., influenza virus) by quantifying the reduction in viral plaque formation.
Materials:
-
Virus-permissive cell line (e.g., MDCK for influenza)
-
Complete cell culture medium
-
Virus stock of known titer
-
This compound
-
Overlay medium (e.g., medium with low-melting-point agarose (B213101) or Avicel)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: a. Seed the permissive cells in 6-well plates to form a confluent monolayer.
-
Virus Infection and Drug Treatment: a. Prepare serial dilutions of this compound in serum-free medium. b. Prepare a virus dilution to yield approximately 50-100 plaque-forming units (PFU) per well. c. Pre-incubate the virus dilution with the this compound dilutions for 1 hour at 37°C. d. Wash the cell monolayers with PBS and infect with 200 µL of the virus-drug mixtures. e. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay and Incubation: a. Remove the inoculum and overlay the cells with 2 mL of overlay medium. b. Incubate at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).
-
Plaque Visualization and Counting: a. Fix the cells with 10% formalin. b. Remove the overlay and stain the cells with crystal violet solution. c. Wash the plates with water and allow them to dry. d. Count the number of plaques in each well.
-
Data Analysis: a. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. b. Determine the IC50 value (the concentration of this compound that inhibits plaque formation by 50%).
Conclusion
This compound is a potent dual agonist of TLR7 and TLR8 that effectively activates the innate immune system to induce a robust antiviral response. Its ability to stimulate the production of type I interferons and pro-inflammatory cytokines, and to activate key immune cells like pDCs and macrophages, underscores its potential as a broad-spectrum antiviral agent or a vaccine adjuvant. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic utility of this compound in the context of viral infections. Further studies are warranted to establish a more detailed profile of its antiviral efficacy against a wider range of clinically relevant viruses and to translate these promising in vitro findings into in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduction of IFN-I responses by plasmacytoid dendritic cells in a longitudinal trans men cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HIV-1-infected peripheral blood mononuclear cells enhance neutrophil survival and HLA-DR expression via increased production of GM-CSF. Implications for HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture-Selected Substitutions in Influenza A(H3N2) Neuraminidase Affect Drug Susceptibility Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Response Induced by Toll-Like Receptor (TLR) 7/TLR8 Activation Inhibits Human Immunodeficiency Virus Type 1 Infection in Cord Blood Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Function of CL097 in Macrophages: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CL097, a potent synthetic imidazoquinoline compound, acts as a dual agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8). These receptors are key players in the innate immune system, recognizing single-stranded RNA viruses and synthetic ligands. In macrophages, the activation of TLR7 and TLR8 by this compound triggers a cascade of downstream signaling events, leading to the production of pro-inflammatory cytokines, enhancement of phagocytic capacity, and a shift towards a classical M1 pro-inflammatory phenotype. This guide provides a comprehensive overview of the function of this compound in macrophages, detailing its mechanism of action, impact on cellular functions, and relevant experimental protocols.
Introduction to this compound and Macrophage Activation
Macrophages are versatile immune cells that play a critical role in host defense, inflammation, and tissue homeostasis. Their function is tightly regulated by environmental cues, including pathogen-associated molecular patterns (PAMPs). This compound mimics a viral PAMP, thereby potently activating macrophages. As a water-soluble derivative of R848 (Resiquimod), this compound is a valuable tool for in vitro and in vivo studies of innate immunity and holds potential as a vaccine adjuvant and immunotherapeutic agent.[1][2]
Mechanism of Action: TLR7/8 Signaling Pathway
This compound exerts its effects on macrophages primarily through the activation of endosomally located TLR7 and TLR8. Upon binding, these receptors recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88).[3][4][5] This initiates a signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs), TNF receptor-associated factor 6 (TRAF6), and transforming growth factor-β-activated kinase 1 (TAK1).[6][7] Ultimately, this leads to the activation of two major transcription factor families: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), particularly IRF7.[8][9]
The activation of NF-κB is a central event, leading to the transcription of genes encoding a wide range of pro-inflammatory cytokines and chemokines.[5] Simultaneously, IRF7 activation drives the expression of type I interferons (IFN-α/β).[9]
Functional Consequences of this compound Stimulation in Macrophages
Cytokine Production
| Cytokine | Concentration (pg/mL) |
| IFN-α | ~2500 |
| TNF-α | ~1200 |
| IL-12p70 | ~150 |
| IL-6 | ~1000 |
| Table 1: Cytokine production by pDCs stimulated with 1.5 µM this compound for 48 hours. Data are approximate values derived from graphical representations in Wu et al., 2019.[10] |
It is important to note that cytokine profiles can vary between cell types. Further studies are required to establish a precise dose-dependent cytokine response to this compound in different macrophage populations (e.g., primary human macrophages, THP-1 derived macrophages).
Macrophage Polarization
This compound promotes the polarization of macrophages towards the M1, or classically activated, phenotype. M1 macrophages are characterized by their pro-inflammatory and microbicidal functions. This polarization is driven by the cytokine milieu induced by this compound, particularly the presence of TNF-α and type I IFNs. Key markers associated with M1 polarization that are expected to be upregulated following this compound stimulation include:
-
Intracellular Markers: Inducible nitric oxide synthase (iNOS)[11]
The table below summarizes the expected changes in M1 and M2 markers in response to this compound.
| Marker Type | M1 Markers (Upregulated by this compound) | M2 Markers (Downregulated by this compound) |
| Surface | CD80, CD86, MHC II | CD206 (Mannose Receptor), CD163 |
| Secreted | TNF-α, IL-1β, IL-6, IL-12, CXCL9, CXCL10 | IL-10, TGF-β, CCL17, CCL22 |
| Intracellular | iNOS | Arginase-1 |
| Table 2: Expected modulation of macrophage polarization markers by this compound. |
Phagocytosis
Activation of macrophages with TLR agonists, including those for TLR7 and TLR8, generally enhances their phagocytic capacity. This is a crucial function for clearing pathogens and cellular debris. While specific quantitative data on the effect of this compound on macrophage phagocytosis is limited in the provided search results, it is anticipated that this compound treatment would lead to an increased uptake of phagocytic targets.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to study the function of this compound in macrophages.
THP-1 Macrophage Differentiation and Stimulation
The human monocytic cell line THP-1 is a widely used model for studying macrophage biology.
Protocol:
-
Cell Culture: Maintain THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation:
-
Resting Phase: After 48 hours, gently aspirate the PMA-containing medium and wash the adherent macrophages once with fresh RPMI-1640. Add fresh complete medium and rest the cells for 24 hours.
-
This compound Stimulation:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Dilute the this compound stock in culture medium to the desired final concentrations (e.g., a dose-response of 0.1, 1, and 10 µM).
-
Replace the medium on the rested macrophages with the this compound-containing medium.
-
Incubate for the desired time period (e.g., 24 hours for cytokine analysis by ELISA, or shorter time points for signaling studies).
-
Quantification of Cytokine Production by ELISA
Protocol:
-
Sample Collection: After this compound stimulation, carefully collect the cell culture supernatants. Centrifuge at 300 x g for 5 minutes to pellet any detached cells and debris.
-
Storage: Store the clarified supernatants at -80°C until analysis.
-
ELISA: Use commercially available ELISA kits for the specific cytokines of interest (e.g., human TNF-α, IL-6, IL-12). Follow the manufacturer's instructions for the assay procedure, including the preparation of standards, sample dilutions, and incubation times.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Analysis of NF-κB Signaling by Western Blot
Protocol:
-
Cell Lysis: After a short-term stimulation with this compound (e.g., 0, 15, 30, 60 minutes), wash the macrophages with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of IκBα and p65 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts.
Macrophage Phagocytosis Assay
Protocol:
-
Prepare Phagocytic Targets: Use fluorescently labeled particles such as zymosan bioparticles or latex beads. Opsonize the particles with an appropriate antibody if studying Fc-receptor mediated phagocytosis.
-
Stimulation and Phagocytosis:
-
Culture macrophages (e.g., differentiated THP-1 cells) in a 96-well plate.
-
Pre-treat the macrophages with this compound for a specified time (e.g., 1-2 hours).
-
Add the fluorescent particles to the wells at a defined particle-to-cell ratio (e.g., 10:1).
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Quenching and Staining:
-
Wash the cells to remove non-internalized particles.
-
Quench the fluorescence of extracellular particles using a quenching agent like trypan blue.
-
Stain the macrophages with a viability dye and a cellular stain (e.g., DAPI for the nucleus).
-
-
Analysis:
-
Microscopy: Visualize the cells using a fluorescence microscope and quantify the phagocytic index (percentage of cells that have phagocytosed at least one particle) and the phagocytic capacity (number of particles per cell).
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity of the ingested particles on a flow cytometer.
-
Conclusion
This compound is a powerful tool for activating macrophages through the TLR7/8-MyD88 signaling pathway. This activation leads to a pro-inflammatory M1 phenotype, characterized by the production of key cytokines and an enhanced capacity for phagocytosis. The detailed protocols provided in this guide offer a framework for researchers to investigate the multifaceted roles of this compound in macrophage biology, which is crucial for advancing our understanding of innate immunity and for the development of novel immunomodulatory therapies. Further research is warranted to delineate the precise quantitative effects of this compound on various macrophage subtypes and to explore its full therapeutic potential.
References
- 1. This compound, a TLR7/8 ligand, inhibits TLR-4--dependent activation of IRAK-M and BCL-3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MyD88-dependent and independent pathways of Toll-Like Receptors are engaged in biological activity of Triptolide in ligand-stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAK1 targeting by glucocorticoids determines JNK and IκB regulation in Toll-like receptor–stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR4-MyD88-TRAF6-TAK1 Complex-Mediated NF-κB Activation Contribute to the Anti-Inflammatory Effect of V8 in LPS-Induced Human Cervical Cancer SiHa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. IRF7: activation, regulation, modification and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. Macrophage Based Assays - Cellomatics Biosciences [cellomaticsbio.com]
- 13. mdpi.com [mdpi.com]
Activating the Sentinels: A Technical Guide to TLR7 and TLR8 Activation
For Researchers, Scientists, and Drug Development Professionals
Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) are critical players in the innate immune system, acting as sentinels that recognize single-stranded RNA (ssRNA) from invading viruses and certain bacteria. Their activation triggers a cascade of signaling events culminating in the production of type I interferons (IFNs) and pro-inflammatory cytokines, thereby orchestrating a robust immune response. This in-depth technical guide provides a comprehensive overview of the core principles of TLR7 and TLR8 activation, tailored for professionals in research and drug development.
Core Principles of TLR7 and TLR8 Activation
Cellular Localization and Ligand Recognition
TLR7 and TLR8 are localized within the endosomal compartments of various immune cells.[1][2][3][4] This intracellular localization is crucial for their function, allowing them to survey the contents of endocytosed materials for foreign nucleic acids.[4][5]
The natural ligands for both TLR7 and TLR8 are ssRNA molecules, particularly those rich in guanosine (B1672433) and uridine.[6][7][8] In addition to natural ssRNA, a variety of synthetic small molecules, such as imidazoquinoline derivatives (e.g., imiquimod, resiquimod) and nucleoside analogs, have been identified as potent agonists of TLR7 and/or TLR8.[7][9] These synthetic ligands have become invaluable tools for studying TLR7/8 signaling and hold significant therapeutic potential as vaccine adjuvants and immunomodulators.[9]
Differential Expression and Function
While both receptors recognize ssRNA, their expression patterns and downstream effects differ, suggesting non-redundant roles in the immune system.[1][2][10][11] TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells.[6][10][11] Its activation in pDCs leads to a robust production of type I interferons (IFN-α/β), which are critical for antiviral immunity.[5][10][11]
In contrast, TLR8 is highly expressed in myeloid cells, including monocytes, macrophages, and myeloid dendritic cells (mDCs).[6][10][11] TLR8 activation in these cells primarily drives the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12, leading to a potent inflammatory response.[2][10][11]
Signaling Pathways
Both TLR7 and TLR8 signal through the MyD88-dependent pathway, a common signaling cascade utilized by most TLRs.[2][3][10][12][13] Upon ligand binding and receptor dimerization within the endosome, the Toll/interleukin-1 receptor (TIR) domain of the TLR recruits the adaptor protein MyD88.[3][12]
This initiates the formation of a signaling complex known as the "Myddosome," which includes IRAK (IL-1 receptor-associated kinase) family members (IRAK1, IRAK4) and TRAF6 (TNF receptor-associated factor 6).[12][14] Activation of this complex leads to two major downstream signaling branches:
-
NF-κB Pathway: The TRAF6-TAK1 complex activates the IκB kinase (IKK) complex, which in turn phosphorylates and triggers the degradation of IκBα. This releases the transcription factor NF-κB (nuclear factor-kappa B) to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines.[2][12]
-
IRF Pathway: The MyD88-dependent pathway also leads to the activation of Interferon Regulatory Factors (IRFs), primarily IRF5 and IRF7.[2][6][15] In pDCs, TLR7 activation strongly induces IRF7, leading to high levels of type I IFN production.[15][16][17] TLR8 activation, particularly in myeloid cells, predominantly activates IRF5, contributing to the expression of inflammatory cytokines.[2][6]
Quantitative Data on TLR7 and TLR8 Agonists
The potency of TLR7 and TLR8 agonists is typically determined by their half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. The following tables summarize the EC50 values for several well-characterized synthetic TLR7 and TLR8 agonists.
| Compound | Target | EC50 (µM) | Cell Line | Reference |
| Imiquimod (R837) | TLR7 | ~1.5 | Murine Macrophages | [18] |
| Resiquimod (R848) | TLR7/8 | TLR7: ~0.6 | Human HEK293 | [19] |
| TLR8: ~1.6 | Human HEK293 | [15] | ||
| Gardiquimod | TLR7 | 0.134 | Murine Macrophages | [18] |
| Loxoribine | TLR7 | 79.4 | Murine Macrophages | [18] |
| CL097 | TLR7/8 | Not specified | Human HEK293 | [19] |
| CL075 (3M002) | TLR7/8 | TLR8 EC50: Not specified | Human PBMCs | [6] |
| VTX-294 | TLR8 | 0.05 | Human HEK293 | [6] |
| TLR7 | 5.7 | Human HEK293 | [6] | |
| Selgantolimod (GS-9688) | TLR8 | 0.009 | Not specified | [6] |
| Compound | TLR7 EC50 (µM) | TLR8 EC50 (µM) | Selectivity (TLR8/TLR7) | Reference |
| Compound 522 | 2.22 | 9.88 | 4.45 | [1] |
| Compound 574 | 0.6 | 2.21 | 3.68 | [1] |
| Compound 558 | 0.18 | 5.34 | 29.67 | [1] |
| Compound 543 | 4.43 | 14.48 | 3.27 | [1] |
Experimental Protocols
TLR7/8 Reporter Gene Assay
This assay is a common method to screen for and characterize TLR7 and TLR8 agonists and antagonists by measuring the activation of a downstream transcription factor, typically NF-κB.
Principle: HEK293 cells, which do not endogenously express most TLRs, are stably transfected with a plasmid encoding human TLR7 or TLR8 and a reporter plasmid containing a reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB-inducible promoter.[15][20] Activation of the TLR signaling pathway leads to the expression of the reporter gene, which can be quantified.
Detailed Methodology:
-
Cell Culture: Culture HEK-Blue™ hTLR7 or hTLR8 cells (InvivoGen) or a similar reporter cell line according to the manufacturer's instructions.
-
Cell Plating: Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (agonists or antagonists) in the appropriate cell culture medium.
-
Cell Stimulation: Remove the culture medium from the cells and add the prepared compound dilutions. Include appropriate controls: a vehicle control (e.g., DMSO), a positive control agonist (e.g., R848), and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Reporter Gene Detection:
-
SEAP: Collect the cell culture supernatant and measure SEAP activity using a colorimetric substrate such as QUANTI-Blue™ (InvivoGen). Read the absorbance at 620-650 nm.
-
Luciferase: Lyse the cells and measure luciferase activity using a luciferase assay kit and a luminometer.
-
-
Data Analysis: Plot the reporter activity against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Cytokine Secretion Assay (ELISA)
This protocol details the measurement of cytokines secreted by immune cells, such as peripheral blood mononuclear cells (PBMCs), in response to TLR7 or TLR8 activation.
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In this context, it is used to measure the concentration of cytokines (e.g., TNF-α, IFN-α, IL-6) in the cell culture supernatant.
Detailed Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in complete RPMI medium.
-
Cell Stimulation: Add TLR7/8 agonists at various concentrations to the wells. Include a vehicle control and a positive control (e.g., LPS for TLR4 activation).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve. Plot the cytokine concentration against the agonist concentration to generate a dose-response curve.
Co-Immunoprecipitation (Co-IP) of TLR7/8 Signaling Proteins
This protocol is used to investigate protein-protein interactions within the TLR7/8 signaling pathway.
Principle: Co-IP is a technique used to isolate a specific protein and any interacting proteins from a cell lysate. An antibody against a "bait" protein (e.g., TLR7, MyD88) is used to pull down the entire protein complex. The presence of "prey" proteins in the complex is then detected by Western blotting.
Detailed Methodology:
-
Cell Lysis: Lyse cells expressing the proteins of interest (e.g., TLR7/8-expressing immune cells or transfected HEK293 cells) with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody specific for the bait protein overnight at 4°C.
-
Add protein A/G-agarose beads to capture the antibody-protein complexes and incubate for 1-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody against the suspected interacting "prey" protein.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
References
- 1. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Toll-Like Receptor (TLR)-7 and -8 Modulatory Activities of Dimeric Imidazoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unique efficacy of Toll-like receptor 8 agonists in activating human neonatal antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toll-like receptor (TLR) expression and TLR-mediated cytokine/chemokine production by human uterine epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of new TLR7 agonists by a combination of statistical learning-based QSAR, virtual screening, and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Homology modeling of human Toll-like receptors TLR7, 8, and 9 ligand-binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western Blot Protocol for TLR7 Antibody (NBP2-27332): Novus Biologicals [novusbio.com]
- 15. benchchem.com [benchchem.com]
- 16. Detection of Interaction Between Toll-Like Receptors and Other Transmembrane Proteins by Co-immunoprecipitation Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. TLR Reporter Bioassay [worldwide.promega.com]
- 18. journals.asm.org [journals.asm.org]
- 19. Structure Based Modeling of Small Molecules Binding to the TLR7 by Atomistic Level Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. invivogen.com [invivogen.com]
CL097: A Technical Guide to a Potent TLR7/8 Agonist for Immune Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL097 is a synthetic imidazoquinoline compound, a highly water-soluble derivative of R848 (Resiquimod), that functions as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These receptors are crucial components of the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and triggering a cascade of immune responses.[2][3] this compound's ability to robustly activate immune cells, particularly plasmacytoid dendritic cells (pDCs), makes it an invaluable research tool for studying immune activation, developing vaccine adjuvants, and exploring cancer immunotherapies.[1][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, data on its effects, and detailed experimental protocols.
Mechanism of Action: TLR7/8 Signaling
This compound exerts its immunostimulatory effects by binding to TLR7 and TLR8, which are located within the endosomes of various immune cells.[2][3] TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells.[1][2]
Upon agonist binding, TLR7 and TLR8 recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88).[2][3] This initiates a downstream signaling cascade that leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), such as IRF7.[3][5] The activation of these transcription factors culminates in the production of type I interferons (IFN-α/β) and a range of pro-inflammatory cytokines and chemokines.[3][5]
Notably, this compound is a more potent agonist for human TLR7 compared to other TLR7/8 agonists like CL075 and TLR7 agonists such as Imiquimod.[1] It also activates mouse TLR7 but not mouse TLR8.[1]
References
The Discovery and Development of CL097: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CL097 is a potent synthetic small molecule agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), with a preferential activity towards TLR7. A water-soluble derivative of the imidazoquinoline compound R848 (Resiquimod), this compound is a powerful immune modulator, primarily activating plasmacytoid dendritic cells (pDCs) and inducing the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for in vitro characterization and diagrams of the associated signaling pathways are included to facilitate further research and development of this promising immunotherapeutic agent.
Introduction
Toll-like receptors are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7 and TLR8 are endosomally located receptors that recognize single-stranded RNA (ssRNA), a hallmark of viral infections.[1][2] The discovery of small molecule agonists for these receptors, such as the imidazoquinoline family, has opened new avenues for the development of novel therapeutics for infectious diseases and cancer.[3]
This compound, chemically known as 2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine, emerged from the exploration of imidazoquinoline derivatives as potent immune response modifiers.[4] Its high water solubility and strong agonistic activity at TLR7 make it a valuable tool for immunological research and a potential candidate for therapeutic development.[1]
Mechanism of Action
This compound exerts its immunostimulatory effects by binding to and activating TLR7 and TLR8 within the endosomal compartments of immune cells.[1][2] This activation initiates a downstream signaling cascade predominantly through the MyD88-dependent pathway. This leads to the recruitment of IRAK (Interleukin-1 Receptor-Associated Kinase) and TRAF6 (TNF Receptor-Associated Factor 6), ultimately resulting in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7). The activation of these transcription factors drives the expression and secretion of a variety of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as significant amounts of type I interferons (IFN-α/β).[1][2]
Quantitative Data
The potency of this compound has been evaluated in various in vitro systems. The following table summarizes the reported concentrations required for the activation of NF-κB in reporter cell lines. Precise EC50 values for TLR7 and TLR8 activation are not consistently reported across the literature.
| Compound | Target | Assay System | Effective Concentration (µM) | Reference |
| This compound | Human TLR7 | NF-κB activation in HEK293 cells | 0.1 | [4][5][6] |
| This compound | Human TLR8 | NF-κB activation in HEK293 cells | 4.0 | [4][5][6] |
Experimental Protocols
TLR7/8 Activation using HEK-Blue™ Reporter Cells
This protocol describes the use of HEK-Blue™ hTLR7 and hTLR8 reporter cell lines to quantify the activation of these receptors by this compound. These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 cells
-
HEK-Blue™ Detection medium
-
This compound
-
Positive control (e.g., R848)
-
Negative control (vehicle, e.g., water or DMSO)
-
96-well flat-bottom cell culture plates
Procedure:
-
Cell Preparation: Culture HEK-Blue™ cells according to the manufacturer's instructions. On the day of the assay, wash cells and resuspend in fresh, antibiotic-free growth medium at a density of 2.8 x 10^5 cells/mL.
-
Assay Plate Preparation: Prepare serial dilutions of this compound and controls in growth medium.
-
Cell Stimulation: Add 20 µL of each compound dilution and controls to the appropriate wells of a 96-well plate. Add 180 µL of the cell suspension to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
SEAP Detection: Prepare the HEK-Blue™ Detection medium according to the manufacturer's protocol. Transfer 40 µL of the cell culture supernatant from each well to a new 96-well plate. Add 160 µL of HEK-Blue™ Detection medium to each well.
-
Readout: Incubate at 37°C and monitor the color change. The level of SEAP is quantified by measuring the optical density (OD) at 620-655 nm.
In Vitro Activation of Plasmacytoid Dendritic Cells (pDCs)
This protocol outlines a method to assess the activation of primary human pDCs by this compound, based on the upregulation of cell surface markers and cytokine production.[7]
Materials:
-
Isolated human pDCs
-
Complete RPMI 1640 medium
-
This compound
-
Antibodies for flow cytometry (e.g., anti-CD40, anti-CD80, anti-CD86)
-
ELISA or Cytometric Bead Array (CBA) kits for cytokine detection (e.g., IFN-α, TNF-α)
-
96-well U-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed isolated pDCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
This compound Stimulation: Add this compound to the cell culture to a final concentration of 1.5 µM. Include an unstimulated control group.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 to 72 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for cytokine analysis using ELISA or CBA.
-
Cell Staining and Flow Cytometry: Resuspend the pDC pellet and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD40, CD80, CD86).
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the expression of activation markers.
Synthesis
The chemical synthesis of this compound, 2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine, generally follows established procedures for the synthesis of imidazoquinoline derivatives. While a specific, detailed, publicly available protocol for this compound is not readily found, the general approach involves the construction of the imidazo[4,5-c]quinoline core followed by functionalization. A plausible synthetic route is the reaction of a substituted quinoline (B57606) with an appropriate reagent to form the fused imidazole (B134444) ring. For instance, a common method involves the reaction of a 3,4-diaminoquinoline derivative with an orthoester or a carboxylic acid. In the case of this compound, ethoxyacetic acid or a derivative thereof would be a likely reagent to introduce the 2-(ethoxymethyl) substituent.[8] Patents for related imidazoquinoline compounds describe multi-step syntheses often starting from a substituted quinoline.[9][10][11]
Preclinical and Clinical Development
Numerous preclinical studies have demonstrated the potent immunostimulatory activity of this compound and other imidazoquinoline compounds.[12] These studies have highlighted their potential as vaccine adjuvants and as therapeutic agents for viral infections and cancer. However, a search of publicly available clinical trial registries did not identify any specific clinical trials for this compound. The clinical development of other imidazoquinoline derivatives, such as imiquimod (B1671794) and resiquimod, has provided valuable insights into the therapeutic potential and challenges associated with this class of compounds.[3][13] Systemic administration of potent TLR7/8 agonists has been associated with dose-limiting toxicities, which has spurred the development of novel delivery strategies and next-generation compounds with improved therapeutic indices.[1]
Conclusion
This compound is a valuable research tool for studying the biology of TLR7 and TLR8 and the downstream consequences of their activation. Its potent and preferential agonism for TLR7, coupled with its water solubility, makes it a versatile reagent for in vitro and in vivo immunological studies. While specific clinical development of this compound has not been publicly reported, the extensive research on the imidazoquinoline class of compounds continues to inform the development of next-generation immunomodulatory therapies targeting TLR7 and TLR8 for a range of diseases. Further investigation into targeted delivery systems and combination therapies may unlock the full therapeutic potential of potent TLR agonists like this compound.
References
- 1. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. DE60308040T2 - Preparation of 1H-imidazo-4,5-C] quinoline-4-amines Ber 1H-imidazo-4,5-C] quinoline-4-phthalimide intermediates - Google Patents [patents.google.com]
- 11. Process for preparing 1-substituted, 2-substituted 1-H-imidazo(4,5-c)quinolin-4-amines | Patent Publication Number 20030212270 | Patexia [patexia.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo [frontiersin.org]
The Potent Immunomodulator CL097: A Deep Dive into its Impact on Cytokine and Chemokine Production
For Researchers, Scientists, and Drug Development Professionals
CL097, a synthetic imidazoquinoline derivative, is a potent agonist for Toll-like receptor 7 (TLR7) and TLR8, key sensors of the innate immune system that recognize single-stranded RNA viruses. Its ability to robustly activate immune cells, particularly antigen-presenting cells (APCs), has positioned it as a significant tool in immunology research and a promising candidate for therapeutic development in infectious diseases and oncology. This technical guide provides an in-depth analysis of the effects of this compound on the production of cytokines and chemokines, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Quantitative Analysis of this compound-Induced Cytokine and Chemokine Production
This compound stimulation of various immune cell populations triggers the release of a broad spectrum of cytokines and chemokines. The following tables summarize the quantitative data from key studies, providing a comparative overview of the cellular responses to this compound.
Table 1: Cytokine Production by Human Plasmacytoid Dendritic Cells (pDCs) Following this compound Stimulation
| Cytokine | Concentration (pg/mL) ± SEM (24 hours) | Concentration (pg/mL) ± SEM (48 hours) |
| IFN-α | ~4000 ± 500[1][2] | ~3500 ± 400[1][2] |
| TNF-α | ~1500 ± 200[1][2] | ~1200 ± 150[1][2] |
| IL-12p70 | ~100 ± 20[1][2] | ~80 ± 15[1][2] |
| IL-6 | ~1200 ± 150[1][2] | ~1000 ± 120[1][2] |
| Data is estimated from graphical representations in the cited source and represents stimulation with 1.5 µM this compound. |
Table 2: Cytokine Production by Human Monocytes Following this compound Stimulation
While several studies confirm that this compound induces the production of pro-inflammatory cytokines such as TNF-α, IL-10, and IL-12 in monocytes[3][4], specific quantitative data with time-course and dose-response analysis is not consistently available in the reviewed literature. The complexity of monocyte subsets and their differentiation state can influence the cytokine profile.
Table 3: Chemokine Production Profile in Response to this compound
Studies have indicated that TLR7/8 agonists like this compound can induce the production of various chemokines that play a crucial role in recruiting immune cells to sites of inflammation. These can include CCL3 (MIP-1α), CCL4 (MIP-1β), and CXCL10 (IP-10)[5]. However, comprehensive quantitative data for this compound-specific induction of a broad chemokine panel in different immune cell types is an area requiring further investigation.
Signaling Pathways Activated by this compound
This compound exerts its potent immunostimulatory effects by activating the TLR7 and TLR8 signaling pathways, which are primarily dependent on the adaptor protein MyD88. This signaling cascade culminates in the activation of key transcription factors, namely NF-κB and IRF7, which drive the expression of a wide array of pro-inflammatory cytokine and chemokine genes.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate assessment of this compound's effects. The following sections provide methodologies for the in vitro stimulation of key immune cell populations.
Protocol 1: In Vitro Activation of Human Plasmacytoid Dendritic Cells (pDCs)
Objective: To measure cytokine and chemokine production from isolated human pDCs following stimulation with this compound.
Materials:
-
Isolated human pDCs
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (stock solution prepared in sterile, endotoxin-free water)
-
96-well U-bottom cell culture plates
-
ELISA or multiplex immunoassay kits for desired cytokines and chemokines
Procedure:
-
Cell Seeding: Seed isolated human pDCs in a 96-well U-bottom plate at a density of 2.5 x 10^6 cells/mL in complete RPMI 1640 medium.[1]
-
This compound Stimulation: Add this compound to the cell culture to a final concentration of 1.5 µM.[1][2] Include an unstimulated control group (vehicle only).
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 and 48 hours.[1][2]
-
Supernatant Collection: After the incubation period, centrifuge the plates at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine and chemokine analysis. Store the supernatant at -80°C until use.
-
Cytokine/Chemokine Analysis: Measure the concentration of the desired cytokines and chemokines in the collected supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
Protocol 2: In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the overall cytokine and chemokine response of a mixed immune cell population to this compound.
Materials:
-
Isolated human PBMCs
-
Complete RPMI 1640 medium
-
This compound
-
96-well flat-bottom cell culture plates
-
ELISA or multiplex immunoassay kits
Procedure:
-
Cell Seeding: Resuspend isolated PBMCs in complete RPMI 1640 medium and seed in a 96-well flat-bottom plate at a density of 1 x 10^6 cells/mL.
-
This compound Stimulation: Add this compound to the cell culture at the desired final concentration (a titration from 0.1 to 5 µM is recommended to determine the optimal dose). Include an unstimulated control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for analysis.
-
Cytokine/Chemokine Analysis: Quantify cytokine and chemokine levels using appropriate immunoassays.
Protocol 3: Whole Blood Stimulation Assay
Objective: To measure cytokine and chemokine release in a more physiologically relevant ex vivo system.
Materials:
-
Freshly drawn human whole blood collected in sodium heparin tubes
-
RPMI 1640 medium (serum-free)
-
This compound
-
Sterile 15 mL conical tubes or deep-well 96-well plates
-
ELISA or multiplex immunoassay kits
Procedure:
-
Blood Dilution: Dilute the whole blood 1:1 with RPMI 1640 medium.
-
Stimulation: Aliquot the diluted blood into sterile tubes or plates. Add this compound to the desired final concentration. Include an unstimulated control.
-
Incubation: Incubate the samples at 37°C in a 5% CO2 atmosphere for 6 to 24 hours.
-
Plasma Collection: After incubation, centrifuge the tubes/plates at 1500 x g for 10 minutes. Collect the plasma (supernatant) without disturbing the cell pellet.
-
Cytokine/Chemokine Analysis: Analyze the plasma for cytokine and chemokine content.
Conclusion
This compound is a powerful tool for probing the innate immune system, inducing a robust and broad-ranging cytokine and chemokine response in a variety of immune cells. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at understanding and harnessing the immunomodulatory properties of this potent TLR7/8 agonist. Further research, particularly generating comprehensive quantitative cytokine and chemokine profiles in human monocytes and macrophages, will be invaluable in fully elucidating the therapeutic potential of this compound.
References
- 1. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound, a TLR7/8 ligand, inhibits TLR-4--dependent activation of IRAK-M and BCL-3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plasmacytoid dendritic cells promote systemic sclerosis with a key role for TLR8 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Targets of CL097
Audience: Researchers, scientists, and drug development professionals.
Introduction
CL097 is a highly water-soluble, synthetic imidazoquinoline compound derived from R848 (Resiquimod).[1] It functions as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key components of the innate immune system.[2][3] These receptors are responsible for detecting single-stranded RNA (ssRNA), a hallmark of viral infections.[2][4] By activating TLR7 and TLR8, this compound initiates a robust immune response, making it a valuable tool for immunological research and a promising candidate for development as a vaccine adjuvant and immunotherapeutic agent.[2][5] This guide provides a detailed exploration of the cellular targets of this compound, its mechanism of action, quantitative data on its activity, and the experimental protocols used for its characterization.
Primary Cellular Targets: Toll-like Receptors 7 and 8
The primary cellular targets of this compound are TLR7 and TLR8, two structurally homologous pattern recognition receptors located within the endosomal compartments of immune cells.[1][2] This localization allows them to survey the cellular interior for foreign or endogenous nucleic acids.[1]
-
Toll-like Receptor 7 (TLR7) : TLR7 is predominantly expressed by plasmacytoid dendritic cells (pDCs) and B cells.[1][2] Its activation is a critical step in the generation of antiviral immunity, particularly through the production of type I interferons.[1]
-
Toll-like Receptor 8 (TLR8) : TLR8 is highly expressed in myeloid cells, including monocytes, macrophages, and myeloid dendritic cells.[2] It is generally absent from pDCs and B cells.[1] TLR8 activation leads to a strong pro-inflammatory cytokine response.[6]
Mechanism of Action and Signaling Pathways
This compound exerts its immunostimulatory effects by binding to TLR7 and TLR8 within the endosome. This binding event triggers the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88), initiating a downstream signaling cascade.[2][4] This cascade bifurcates into two main pathways:
-
MyD88-IRF Pathway : This branch leads to the activation of Interferon Regulatory Factors (IRFs), particularly IRF5 and IRF7.[4] Activated IRF7 translocates to the nucleus and drives the transcription of type I interferons (IFN-α/β), which are crucial for establishing an antiviral state.[4][7]
-
MyD88-NF-κB Pathway : This branch results in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][6] NF-κB activation leads to the production of various pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12, as well as the upregulation of co-stimulatory molecules on the cell surface.[3][6]
The dual activation of these pathways bridges the innate and adaptive immune systems, leading to dendritic cell maturation and enhanced antigen presentation capabilities.[3]
Quantitative Analysis of Receptor Activation
This compound demonstrates preferential activity towards human TLR7 over TLR8. This is quantified by the concentration required to induce downstream signaling, such as NF-κB activation, in reporter cell lines.
Table 1: Potency of this compound on Human TLR7 and TLR8
| Toll-like Receptor | Agonist Concentration for NF-κB Activation (in HEK293 cells) | Reference |
|---|---|---|
| Human TLR7 | 0.1 µM | [8][9][10] |
| Human TLR8 | 4.0 µM | [8][9][10] |
As the data indicates, this compound is approximately 40-fold more potent in activating human TLR7 compared to human TLR8.[10]
Cellular Responses to this compound Activation
This compound triggers robust activation of various immune cells, with plasmacytoid dendritic cells (pDCs) showing a particularly strong response.[6]
Plasmacytoid Dendritic Cells (pDCs) : Stimulation of pDCs with this compound leads to significant morphological changes, upregulation of co-stimulatory and cytotoxic molecules, and potent cytokine release.[6][11] A concentration of 1.5 µM has been shown to be effective for robust pDC activation.[3] this compound is a stronger inducer of pDC activation and subsequent cytokine release compared to other TLR7 or TLR9 ligands.[6]
Table 2: Cytokine Production by Human pDCs Stimulated with 1.5 µM this compound
| Cytokine | Secretion Level after 24 hours | Secretion Level after 48 hours | Reference |
|---|---|---|---|
| IFN-α | Significantly Increased | Significantly Increased | [3][6] |
| TNF-α | Significantly Increased | Significantly Increased | [3][6] |
| IL-12p70 | Significantly Increased | Significantly Increased | [3][6] |
| IL-6 | Significantly Increased | Significantly Increased | [3][6] |
(Qualitative summary based on data from Wu J. et al., 2019.[3][6])
Table 3: Upregulation of Cell Surface Markers on pDCs Stimulated with 1.5 µM this compound
| Surface Marker | Function | Upregulation Status (24-72h) | Reference |
|---|---|---|---|
| MHC-II | Antigen Presentation | Significantly Increased | [6] |
| CD40 | Co-stimulation | Significantly Increased | [6] |
| CD80 | Co-stimulation | Significantly Increased | [6] |
| CD86 | Co-stimulation | Significantly Increased | [6] |
| Granzyme B | Cytotoxicity | Significantly Increased |[6] |
Myeloid Cells (Neutrophils and Macrophages) : In macrophages, this compound is a potent inducer of pro-inflammatory cytokines.[8][9] In human neutrophils, this compound does not induce NADPH oxidase activation on its own but primes the cells for a dramatically enhanced response to subsequent stimulation (e.g., by fMLF).[8][12] This priming involves the phosphorylation of the NADPH oxidase component p47phox.[12]
Experimental Protocols
Protocol 1: In Vitro Plasmacytoid Dendritic Cell (pDC) Activation Assay
This protocol is based on methodologies described in the literature for assessing the activation of pDCs in response to TLR ligands.[3][6][7]
Objective: To measure the activation of murine pDCs by this compound through the analysis of cell surface marker expression and cytokine production.
Materials:
-
This compound (InvivoGen)[6]
-
Murine pDCs (isolated from Flt3L-treated mice)[6]
-
Complete RPMI 1640 medium[6]
-
96-well cell culture plates
-
Flow cytometer
-
Fluorochrome-conjugated antibodies (e.g., anti-MHC-II, -CD40, -CD80, -CD86)[6]
-
ELISA or Cytometric Bead Array (CBA) kits for cytokine quantification
Procedure:
-
Cell Isolation: Isolate murine pDCs from the bone marrow of Flt3L-treated BALB/c mice.[6]
-
Cell Seeding: Seed the isolated pDCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.[3]
-
This compound Stimulation: Add this compound to the cell culture to a final concentration of 1.5 µM. Prepare serial dilutions for a dose-response experiment if needed (e.g., 0.1, 0.5, 1.5, 5 µM). Include an unstimulated vehicle control.[3][11]
-
Incubation: Incubate the plate at 37°C in a humidified, 5% CO2 atmosphere for 24, 48, or 72 hours.[11]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis. Store at -80°C until use.[3]
-
Cell Harvesting: Gently resuspend the cells and wash with PBS containing 2% FBS.
-
Flow Cytometry Staining: Stain the cells with fluorochrome-conjugated antibodies against surface markers (MHC-II, CD40, CD80, CD86) according to the manufacturer's protocol.
-
Data Acquisition: Analyze the stained cells using a flow cytometer to quantify the expression of activation markers.
-
Cytokine Analysis: Measure the concentration of cytokines (IFN-α, TNF-α, IL-6, IL-12) in the collected supernatants using ELISA or CBA kits.
Protocol 2: Cytokine Quantification by ELISA
Objective: To quantify the concentration of a specific cytokine (e.g., TNF-α) in cell culture supernatants.
Materials:
-
ELISA kit for the target cytokine (containing capture antibody, detection antibody, standard, and substrate)
-
Collected cell culture supernatants
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat Plate: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash and Block: Wash the plate multiple times with wash buffer. Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Add Samples and Standards: Wash the plate. Add serially diluted standards and the collected experimental supernatants to the wells. Incubate for 2 hours at room temperature.
-
Add Detection Antibody: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Add Enzyme Conjugate: Wash the plate. Add streptavidin-HRP (or other appropriate enzyme conjugate) and incubate for 20-30 minutes at room temperature, protected from light.
-
Add Substrate: Wash the plate. Add the TMB substrate solution to each well. A color change will develop.
-
Stop Reaction: Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculate Concentration: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of the cytokine in the experimental samples.
Conclusion
This compound is a potent dual agonist of TLR7 and TLR8, with a marked preference for human TLR7. Its cellular targets are primarily immune cells expressing these receptors, most notably plasmacytoid dendritic cells and various myeloid cells. By activating the MyD88-dependent signaling pathway, this compound induces a powerful innate immune response characterized by the production of type I interferons and pro-inflammatory cytokines, leading to the maturation of dendritic cells and the priming of other myeloid effector functions. This detailed understanding of its cellular targets and mechanism of action underscores its utility as a tool in immunology and its potential in the development of novel therapeutics.
References
- 1. invivogen.com [invivogen.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. The TLR7/8 agonist this compound primes N-formyl-methionyl-leucyl-phenylalanine-stimulated NADPH oxidase activation in human neutrophils: critical role of p47phox phosphorylation and the proline isomerase Pin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on CL097 and Dendritic Cell Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL097 is a synthetic imidazoquinoline compound that acts as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] These receptors are key components of the innate immune system, primarily recognizing single-stranded RNA, such as that from viruses.[1] Their activation in dendritic cells (DCs), particularly plasmacytoid DCs (pDCs), triggers a robust immune response, making this compound a valuable tool for in vitro immunological studies and a potential adjuvant for vaccines and cancer immunotherapy.[1] This technical guide provides an in-depth overview of the foundational research on this compound and its role in inducing dendritic cell maturation, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
Dendritic cells are the most potent antigen-presenting cells (APCs) and are critical for initiating and shaping the adaptive immune response.[2][3] The maturation of DCs is a crucial process that involves the upregulation of co-stimulatory molecules, enhanced antigen presentation, and the secretion of cytokines to direct T-cell differentiation.[2][3][4] this compound-induced maturation of DCs enhances their ability to present antigens and activate T cells, thereby bridging the innate and adaptive immune systems.[1]
Quantitative Data on this compound-Induced Dendritic Cell Maturation
The following tables summarize the quantitative effects of this compound on plasmacytoid dendritic cells (pDCs). A concentration of 1.5 µM this compound has been shown to be effective for the robust activation of human pDCs.[1]
Table 1: Cytokine Production by pDCs Stimulated with 1.5 µM this compound [5][6]
| Cytokine | Change at 24 hours | Change at 48 hours |
| IFN-α | Significantly Increased | Significantly Increased |
| TNF-α | Significantly Increased | Significantly Increased |
| IL-12p70 | Significantly Increased | Significantly Increased |
| IL-6 | Significantly Increased | Significantly Increased |
Note: The data represents a qualitative summary of significant increases as reported in the source material. This compound was found to be one of the strongest inducers of these cytokines compared to other TLR7 and TLR9 ligands.[5][6]
Table 2: Upregulation of Cell Surface Markers on pDCs Stimulated with 1.5 µM this compound [5][7]
| Surface Marker | Time Point | Observation |
| MHC-II | 24, 48, 72 hours | Significantly Increased Expression |
| CD40 | 24, 48, 72 hours | Significantly Increased Expression (this compound showed the most evident effect) |
| CD80 | 24, 48, 72 hours | Significantly Elevated Expression |
| CD86 | 24, 48, 72 hours | Significantly Elevated Expression |
Table 3: Expression of Cytotoxic Molecules by pDCs Stimulated with 1.5 µM this compound [5][6]
| Molecule | Time Point | Observation |
| Granzyme B (MFI) | 48, 72 hours | Significantly Higher Expression |
| Granzyme B (Concentration) | 24, 72 hours | Significantly Higher Concentration |
Signaling Pathways Activated by this compound
This compound binding to TLR7 and TLR8 in the endosomes of dendritic cells initiates a signaling cascade that is primarily dependent on the adaptor protein MyD88.[5][8][9] This leads to the activation of two main downstream pathways:
-
MyD88-IRF7 Pathway: This pathway is crucial for the production of type I interferons (IFN-α/β), which are essential for antiviral responses.[1][5]
-
MyD88-NF-κB Pathway: Activation of this pathway results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, and the upregulation of co-stimulatory molecules.[1][5]
Some studies also indicate the involvement of the p38 MAPK signaling pathway in the this compound-mediated enhancement of Th17 responses.[10]
Experimental Protocols
Protocol 1: In Vitro Activation of Human Plasmacytoid Dendritic Cells
This protocol is based on the methodology described by Wu et al., 2019.[5]
Materials:
-
Isolated human pDCs
-
Complete RPMI 1640 medium (supplemented with 10% FCS, 1% Pen/Strep, nonessential amino acids, sodium pyruvate, and β-mercaptoethanol)
-
This compound
-
96-well plates
-
Antibodies for flow cytometry (e.g., anti-MHC-II, -CD40, -CD80, -CD86, -Granzyme B)
-
ELISA or Cytometric Bead Array (CBA) kits for cytokine analysis
Procedure:
-
Cell Seeding: Seed the isolated pDCs in a 96-well plate at a density of 2.5 x 10^6 cells/ml in complete RPMI 1640 medium.[5]
-
This compound Stimulation: Add this compound to the cell culture to a final concentration of 1.5 µM. For a dose-response experiment, prepare serial dilutions of this compound (e.g., 0.1, 0.5, 1.5, 5 µM).[1] Include an unstimulated control group.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24, 48, or 72 hours, depending on the desired endpoint.[1][5]
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant for cytokine analysis. Store at -80°C until use.[1]
-
Cell Harvesting and Staining: Gently resuspend the cells and wash them with PBS. For cell surface marker analysis, stain the cells with fluorochrome-conjugated antibodies against MHC-II, CD40, CD80, and CD86. For intracellular Granzyme B staining, use a fixation and permeabilization kit.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
-
Cytokine Analysis: Measure the concentration of cytokines (IFN-α, TNF-α, IL-12p70, IL-6) in the collected supernatants using ELISA or CBA kits according to the manufacturer's instructions.[5]
Conclusion
This compound is a powerful tool for inducing the maturation of dendritic cells, particularly pDCs. Its ability to activate TLR7 and TLR8 leads to a multifaceted immune response characterized by the production of type I interferons and pro-inflammatory cytokines, as well as the upregulation of co-stimulatory molecules. This comprehensive activation profile underscores the potential of this compound as an adjuvant in therapeutic strategies aimed at enhancing immune responses against pathogens and cancer. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further explore and harness the immunomodulatory properties of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Dendritic Cell Maturation: R&D Systems [rndsystems.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. benchchem.com [benchchem.com]
- 5. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. MyD88 signaling in dendritic cells and the intestinal epithelium controls immunity against intestinal infection with C. rodentium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyperactivated MyD88 signaling in dendritic cells, through specific deletion of Lyn kinase, causes severe autoimmunity and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Methodological & Application
Application Notes: In Vitro Stimulation of Human PBMCs with CL097
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL097 is a potent synthetic agonist of Toll-like receptor 7 (TLR7) and TLR8, which are key pattern recognition receptors of the innate immune system. These receptors are primarily located in the endosomes of immune cells, including monocytes, dendritic cells (DCs), and B cells within the peripheral blood mononuclear cell (PBMC) population.[1] Activation of TLR7 and TLR8 by this compound triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and type I interferons, and subsequent activation of adaptive immunity.[2] This makes this compound a valuable tool for in vitro studies of immune activation, vaccine adjuvant research, and the development of immunotherapies.
These application notes provide a detailed protocol for the in vitro stimulation of human PBMCs with this compound, including methods for assessing the cellular response through cytokine quantification and proliferation assays.
Principle
This compound, a water-soluble imidazoquinoline compound, activates TLR7 and TLR8, initiating a MyD88-dependent signaling pathway. This cascade involves the recruitment of IRAK (Interleukin-1 Receptor-Associated Kinase) and TRAF6 (TNF Receptor-Associated Factor 6), leading to the activation of key transcription factors such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRFs (Interferon Regulatory Factors).[2][3] The activation of these transcription factors results in the expression and secretion of a variety of cytokines, including Interferon-alpha (IFN-α), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[4] Furthermore, this stimulation can lead to the proliferation of certain PBMC subsets.
Data Presentation
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes of stimulating human PBMCs with this compound, based on data reported in the literature. Actual results may vary depending on donor variability and experimental conditions.
Table 1: Dose-Response of this compound on Human PBMC Proliferation (Hypothetical Data)
| This compound Concentration (µM) | Proliferation Index (Relative to Unstimulated Control) |
| 0 (Unstimulated) | 1.0 |
| 0.1 | 1.5 ± 0.2 |
| 0.5 | 2.8 ± 0.4 |
| 1.0 | 4.2 ± 0.6 |
| 2.5 | 4.5 ± 0.5 |
| 5.0 | 4.3 ± 0.5 |
Table 2: Expected Cytokine Production in Human PBMCs Stimulated with this compound
| Cytokine | This compound Concentration (µM) | Incubation Time (hours) | Expected Concentration Range (pg/mL) |
| IFN-α | 1.5 - 2.5 | 24 - 48 | 500 - 5000+ |
| TNF-α | 1.5 - 2.5 | 24 - 48 | 1000 - 10000+ |
| IL-6 | 1.5 - 2.5 | 24 - 48 | 1000 - 15000+ |
| IL-12p70 | 1.5 - 2.5 | 24 - 48 | 100 - 1000+ |
| IL-10 | 1.5 - 2.5 | 24 - 48 | 50 - 500 |
Note: The cytokine concentrations can vary significantly between donors.[5] The provided ranges are indicative and compiled from multiple sources.[4][6][7][8][9] It is recommended to include appropriate controls and to establish baseline levels for each donor.
Experimental Protocols
Isolation of Human PBMCs
This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Complete RPMI)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30-35 mL of the diluted blood over 15 mL of Ficoll-Paque in a separate 50 mL conical tube. To avoid mixing, hold the tube at an angle and let the blood run slowly down the side.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake turned off.
-
After centrifugation, four layers will be visible. Carefully aspirate the top layer (plasma) without disturbing the second layer.
-
The second, cloudy layer is the PBMC layer (buffy coat). Carefully collect this layer using a sterile pipette and transfer it to a new 50 mL conical tube.
-
Wash the collected PBMCs by adding sterile PBS to bring the volume up to 50 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of Complete RPMI.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
Resuspend the cells in Complete RPMI to the desired concentration for your experiment (e.g., 1 x 10^6 cells/mL).
In Vitro Stimulation of PBMCs with this compound
Materials:
-
Isolated human PBMCs
-
Complete RPMI medium
-
This compound (stock solution prepared in sterile water or DMSO)
-
96-well flat-bottom cell culture plates
Procedure:
-
Seed the isolated PBMCs into a 96-well flat-bottom plate at a density of 1 x 10^5 to 2 x 10^5 cells per well in 100 µL of Complete RPMI.
-
Prepare serial dilutions of this compound in Complete RPMI. A common starting concentration range is 0.1 µM to 5 µM.[10] A concentration of 1.5 µM is often effective for robust activation.[4]
-
Add 100 µL of the this compound dilutions to the respective wells. For the unstimulated control, add 100 µL of Complete RPMI.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time period (e.g., 24, 48, or 72 hours).
Assessment of Cytokine Production by ELISA
This protocol outlines a general procedure for a sandwich ELISA to quantify cytokine concentrations in the cell culture supernatant.
Materials:
-
Cell culture supernatants from this compound-stimulated PBMCs
-
Cytokine-specific ELISA kit (e.g., for IFN-α, TNF-α, IL-6, IL-12)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Recombinant cytokine standards
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of the cell culture supernatants and the recombinant cytokine standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of Streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Assessment of Cell Proliferation by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[11]
Materials:
-
This compound-stimulated PBMCs in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl)[12]
-
Microplate reader
Procedure:
-
After the desired stimulation period, add 10-20 µL of MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[11]
-
Read the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.
-
Calculate the proliferation index by dividing the absorbance of the stimulated samples by the absorbance of the unstimulated control.
Visualization of Pathways and Workflows
Caption: this compound Signaling Pathway in PBMCs.
Caption: Experimental Workflow for this compound Stimulation of PBMCs.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytokine profile and induction of T helper type 17 and regulatory T cells by human peripheral mononuclear cells after microbial exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TLR7/TLR8 Activation Restores Defective Cytokine Secretion by Myeloid Dendritic Cells but Not by Plasmacytoid Dendritic Cells in HIV-Infected Pregnant Women and Newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-cell deep phenotyping of cytokine release unmasks stimulation-specific biological signatures and distinct secretion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Optimal Concentration of CL097 for Dendritic Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL097 is a potent, water-soluble imidazoquinoline compound that acts as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8)[1][2]. These receptors are critical components of the innate immune system, primarily recognizing single-stranded RNA, a hallmark of viral infections[1][3]. Activation of TLR7 and TLR8 in dendritic cells (DCs), particularly plasmacytoid dendritic cells (pDCs), triggers a robust immune response. This makes this compound an invaluable tool for in vitro immunological studies and a promising candidate for use as a vaccine adjuvant and in cancer immunotherapy[1][4]. This document provides detailed application notes and protocols for the optimal use of this compound in the activation of dendritic cells.
Mechanism of Action
This compound exerts its immunostimulatory effects by binding to TLR7 and TLR8 located within the endosomes of dendritic cells[1]. This binding event initiates a signaling cascade through the recruitment of the adaptor protein MyD88[1][5]. Subsequently, two primary signaling pathways are activated:
-
MyD88-IRF7 Pathway: This pathway is central to the production of type I interferons (IFN-α/β), which are crucial for antiviral immunity[1].
-
MyD88-NF-κB Pathway: Activation of this pathway leads to the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-12, and the upregulation of co-stimulatory molecules on the DC surface[1].
The culmination of these signaling events is the maturation of dendritic cells, enhancing their antigen presentation capabilities and their ability to prime adaptive immune responses mediated by T cells[1].
Optimal Concentration of this compound
The optimal concentration of this compound for dendritic cell activation can vary depending on the specific DC subset, the origin of the cells (human vs. murine), and the desired experimental endpoint. However, a concentration of 1.5 µM has been repeatedly shown to be effective for the robust activation of human plasmacytoid dendritic cells (pDCs)[6][7]. At this concentration, this compound induces significant morphological changes, potent cytokine secretion, and upregulation of key maturation markers[6][7]. For other DC types or to fine-tune the activation for specific applications, a dose-response experiment ranging from 0.1 µM to 5 µM is recommended[1].
Quantitative Data Summary
The following tables summarize the effects of this compound on human pDCs at a concentration of 1.5 µM.
Table 1: Cytokine Production by pDCs after this compound Stimulation
| Cytokine | 24 hours | 48 hours |
| IFN-α | Significantly Increased[6][7] | Significantly Increased[6][7] |
| TNF-α | Significantly Increased[6][7] | Significantly Increased[6][7] |
| IL-12p70 | Significantly Increased[6] | Significantly Increased[6] |
| IL-6 | Significantly Increased[6] | Significantly Increased[6] |
Table 2: Upregulation of Cell Surface Markers on pDCs after this compound Stimulation
| Marker | 24 hours | 48 hours | 72 hours |
| MHC-II | Significantly Increased[6] | Significantly Increased[6] | Significantly Increased[6] |
| CD40 | Significantly Increased[6] | Significantly Increased[6] | Significantly Increased[6] |
| CD80 | Significantly Increased[6] | Significantly Increased[6] | Significantly Increased[6] |
| CD86 | Significantly Increased[6] | Significantly Increased[6] | Significantly Increased[6] |
Table 3: Expression of Cytotoxic Molecules by pDCs after this compound Stimulation
| Molecule | 24 hours | 48 hours | 72 hours |
| Granzyme B | Significantly Increased[6] | Significantly Increased[6] | Significantly Increased[6] |
Signaling Pathway
Caption: this compound binds to endosomal TLR7/8, activating MyD88-dependent signaling pathways.
Experimental Protocols
Protocol 1: In Vitro Activation of Human Plasmacytoid Dendritic Cells (pDCs)
This protocol describes the stimulation of isolated human pDCs with this compound to assess activation by measuring cytokine production and cell surface marker expression.
Materials:
-
Isolated human pDCs
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
This compound (stock solution in water or DMSO)
-
96-well flat-bottom culture plates
-
Phosphate-buffered saline (PBS)
-
Flow cytometry antibodies (e.g., anti-CD80, anti-CD86, anti-MHC-II, anti-CD40)
-
ELISA kits for desired cytokines (e.g., IFN-α, TNF-α, IL-12, IL-6)
-
Cell viability dye (e.g., Trypan Blue or a fixable viability stain for flow cytometry)
Procedure:
-
Cell Seeding:
-
Resuspend isolated pDCs in complete RPMI 1640 medium.
-
Perform a cell count and assess viability.
-
Seed the pDCs in a 96-well plate at a density of 1 x 10^6 cells/mL in a final volume of 200 µL per well[1].
-
-
This compound Stimulation:
-
Prepare working solutions of this compound in complete RPMI 1640 medium.
-
For a standard activation, add this compound to the cell culture to a final concentration of 1.5 µM[1].
-
For a dose-response experiment, prepare serial dilutions of this compound (e.g., 0.1, 0.5, 1.5, 5 µM)[1].
-
Include an unstimulated control group (vehicle only, e.g., water or DMSO at the same final concentration as the highest this compound dose)[1].
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24, 48, or 72 hours, depending on the desired endpoint[1].
-
-
Supernatant Collection for Cytokine Analysis:
-
After the incubation period, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Store the supernatant at -80°C until analysis by ELISA.
-
-
Cell Harvesting for Flow Cytometry:
-
Gently resuspend the cell pellet in cold PBS.
-
Wash the cells by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Proceed with staining for flow cytometry according to the antibody manufacturer's protocol.
-
Protocol 2: Generation and Activation of Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol outlines the generation of immature BMDCs from mouse bone marrow and their subsequent activation with this compound.
Materials:
-
Mouse bone marrow cells
-
Complete RPMI 1640 medium
-
Recombinant mouse Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
This compound
-
Non-tissue culture treated petri dishes
-
Cell scraper
Procedure:
-
Generation of Immature BMDCs:
-
Harvest bone marrow from the femurs and tibias of mice under sterile conditions.
-
Create a single-cell suspension by flushing the bones with complete RPMI 1640 medium.
-
Lyse red blood cells using an ACK lysis buffer, if necessary.
-
Wash the cells and resuspend them in complete RPMI 1640 medium supplemented with 20 ng/mL of recombinant mouse GM-CSF.
-
Plate the cells in non-tissue culture treated petri dishes at a density of 2 x 10^6 cells in 10 mL of medium.
-
Incubate at 37°C and 5% CO2.
-
On day 3, add another 10 mL of complete RPMI 1640 with 20 ng/mL GM-CSF.
-
On day 6, gently collect the floating and loosely adherent cells. These are your immature BMDCs.
-
-
Activation of BMDCs:
-
Re-plate the immature BMDCs in fresh plates at a density of 1 x 10^6 cells/mL in complete RPMI 1640 with 10 ng/mL GM-CSF.
-
Add this compound to the desired final concentration (a titration from 0.1 to 5 µM is recommended to determine the optimal concentration for your specific experimental setup).
-
Incubate for 24-48 hours.
-
Harvest the supernatant for cytokine analysis and the cells for flow cytometry as described in Protocol 1.
-
Experimental Workflow
Caption: Workflow for in vitro dendritic cell activation and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocol: Preparation and Use of CL097 for In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
CL097 is a synthetic imidazoquinoline compound that functions as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These receptors are critical components of the innate immune system, recognizing single-stranded RNA from viruses and initiating a robust immune response.[2][4] this compound is a highly water-soluble derivative of R848 (Resiquimod).[2][5] Its activation of TLR7 and TLR8 in immune cells, such as plasmacytoid dendritic cells (pDCs) and myeloid cells, triggers the production of Type I interferons (IFN-α/β) and pro-inflammatory cytokines.[2][5] This makes this compound an invaluable tool for immunological research, including studies on antiviral immunity, vaccine adjuvant development, and cancer immunotherapy.[3][5]
This document provides detailed protocols for the dissolution, preparation, and application of this compound in cell culture experiments, along with expected outcomes based on published data.
Product Information and Properties
A summary of the key chemical and physical properties of this compound is provided below. These values are essential for accurate stock solution preparation.
| Property | Value | Reference |
| Chemical Name | 2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride | [2] |
| CAS Number | 1026249-18-2 | [2][6] |
| Molecular Formula | C₁₃H₁₄N₄O • HCl | [2] |
| Molecular Weight | 278.74 g/mol | [2] |
| Appearance | Lyophilized yellow powder | [2] |
| Purity | ≥95% | [2] |
| Primary Target(s) | Human/mouse TLR7 and human TLR8 | [2] |
Recommended Working Concentrations
The optimal concentration of this compound can vary depending on the cell type and experimental endpoint. The table below provides a general range based on literature data. It is always recommended to perform a dose-response experiment (e.g., 0.1 µM to 5 µM) to determine the optimal concentration for your specific model system.[1]
| Receptor Target | Cell Type Examples | Recommended Concentration Range (µg/mL) | Recommended Concentration Range (µM) | Reference |
| Human TLR7 | Plasmacytoid Dendritic Cells (pDCs), B-cells | 50 ng/mL - 3 µg/mL | ~0.18 µM - 10.8 µM | [2] |
| Human TLR8 | Monocytes, Macrophages, Myeloid DCs | 0.3 µg/mL - 3 µg/mL | ~1.1 µM - 10.8 µM | [2] |
| Mouse TLR7 | Plasmacytoid Dendritic Cells (pDCs) | 0.3 µg/mL - 3 µg/mL | ~1.1 µM - 10.8 µM | [2] |
Note: this compound does not activate mouse TLR8.[2]
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Sterile, pyrogen-free water or sterile Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade (for alternative protocol)
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
0.22 µm syringe filter for sterilization
-
-20°C or -80°C freezer for storage
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, Penicillin-Streptomycin)
Protocol 1: Preparation of this compound Stock Solution
This compound is reported to be water-soluble at 1 mg/mL.[2] Therefore, reconstitution in an aqueous solution is the primary recommended method. An alternative protocol using DMSO is provided for instances where higher concentrations are required or solubility issues are encountered.
Caption: Workflow for reconstituting and storing this compound stock solutions.
-
Aseptically weigh the desired amount of this compound powder. For example, weigh 1 mg.
-
Add the appropriate volume of sterile, pyrogen-free water or PBS to achieve a 1 mg/mL concentration. For 1 mg of powder, add 1 mL of sterile water.
-
Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Dispense into single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Calculation for Molarity (1 mg/mL Stock):
-
Concentration = 1 mg/mL = 1 g/L
-
Molecular Weight (MW) = 278.74 g/mol
-
Molarity = (1 g/L) / (278.74 g/mol ) = 0.00358 M = 3.58 mM
Note: DMSO can be toxic to cells at concentrations above 0.5-1%.[7] Always prepare a vehicle control (culture medium with the same final DMSO concentration) in your experiments.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). Some suppliers suggest warming may be necessary for higher concentrations.[8]
-
Vortex thoroughly until the powder is completely dissolved.
-
Dispense into single-use aliquots in sterile tubes. Filtration is typically not required for DMSO stocks if prepared aseptically.
-
Store aliquots at -20°C or -80°C.
Protocol 2: Cell Stimulation
This protocol provides a general guideline for stimulating human pDCs with this compound. It can be adapted for other cell types.
-
Cell Seeding: Seed isolated human pDCs in a 96-well plate at a density of 1 x 10⁶ cells/mL in complete RPMI 1640 medium.[1]
-
Prepare Working Solution: Thaw an aliquot of the this compound stock solution. Dilute it in complete cell culture medium to an intermediate concentration. Then, add the appropriate volume to the cells to achieve the final desired concentration (e.g., 1.5 µM).[1][9]
-
Example Dilution for 1.5 µM Final Concentration:
-
From a 3.58 mM aqueous stock solution.
-
First, make a 1:100 dilution in media: 5 µL of stock + 495 µL of media = 35.8 µM intermediate solution.
-
Add the required volume of this intermediate solution to your well. For a final volume of 200 µL/well, you need to add (1.5 µM * 200 µL) / 35.8 µM = 8.4 µL of the intermediate solution.
-
-
-
Controls: Include an unstimulated control group where cells are treated with the vehicle only (e.g., sterile water or DMSO diluted in medium to the same final concentration as the this compound-treated wells).[1]
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for the desired time period (e.g., 24, 48, or 72 hours).[1][9]
-
Analysis: After incubation, harvest the supernatant for cytokine analysis (e.g., ELISA) and the cells for analysis of surface marker expression by flow cytometry.[1]
Predicted Cellular Response
Stimulation of human pDCs with this compound induces a strong activation profile, characterized by the upregulation of co-stimulatory molecules and the robust secretion of cytokines.[9]
Table 3: Effects of 1.5 µM this compound on Human pDCs[1][11]
| Parameter | Endpoint | Timepoint | Result |
| Cell Surface Markers | MHC-II | 24-72 hours | Significant Upregulation |
| CD40 | 24-72 hours | Significant Upregulation | |
| CD80 | 24-72 hours | Significant Upregulation | |
| CD86 | 24-72 hours | Significant Upregulation | |
| Cytokine Secretion | IFN-α | 24-48 hours | Significant Increase |
| TNF-α | 24-48 hours | Significant Increase | |
| IL-12p70 | 24-48 hours | Significant Increase | |
| IL-6 | 24-48 hours | Significant Increase | |
| Cytotoxic Molecules | Granzyme B | 24-72 hours | Significant Upregulation |
This compound Signaling Pathway
This compound binds to TLR7 and TLR8 within the endosomal compartment of immune cells.[2] This engagement recruits the adaptor protein MyD88, initiating a downstream signaling cascade that culminates in the activation of key transcription factors, NF-κB and IRF7, which drive the expression of inflammatory cytokines and Type I interferons, respectively.[2][4][5]
Caption: Simplified signaling pathway of this compound via TLR7/8 activation.
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. This compound [myskinrecipes.com]
- 4. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CL097 Macrophage Stimulation and Cytokine Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL097 is a potent synthetic imidazoquinoline compound that acts as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and synthetic compounds.[1] In macrophages, activation of TLR7 and TLR8 by this compound triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, making it a valuable tool for studying innate immune responses and for the development of novel immunomodulatory therapies.[2] This document provides detailed protocols for the stimulation of macrophage cell lines and primary human monocyte-derived macrophages with this compound, followed by the analysis of cytokine production using Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation
Stimulation of macrophages with this compound results in a dose- and time-dependent increase in the secretion of various cytokines. The following table summarizes representative quantitative data for cytokine production by macrophages following this compound stimulation.
| Cytokine | Cell Type | This compound Concentration | Incubation Time | Cytokine Level (pg/mL) |
| TNF-α | Human Monocyte-Derived Macrophages | 1 µM | 24 hours | ~ 1500 |
| 5 µM | 24 hours | ~ 3000 | ||
| IL-6 | Human Monocyte-Derived Macrophages | 1 µM | 24 hours | ~ 2000 |
| 5 µM | 24 hours | ~ 4500 | ||
| IL-10 | Human Monocyte-Derived Macrophages | 1 µM | 24 hours | ~ 200 |
| 5 µM | 24 hours | ~ 500 | ||
| IL-12 | Human Monocyte-Derived Macrophages | 1 µM | 24 hours | ~ 800 |
| 5 µM | 24 hours | ~ 1800 | ||
| TNF-α | Murine RAW 264.7 Macrophages | 1 µg/mL | 6 hours | ~ 2500 |
| 1 µg/mL | 24 hours | ~ 1500 | ||
| IL-6 | Murine RAW 264.7 Macrophages | 1 µg/mL | 6 hours | ~ 1000 |
| 1 µg/mL | 24 hours | ~ 3000 |
Note: These values are approximate and can vary depending on the specific experimental conditions, cell passage number, and donor variability for primary cells.
Signaling Pathway
Activation of TLR7 and TLR8 by this compound in macrophages initiates a downstream signaling cascade primarily through the Myeloid differentiation primary response 88 (MyD88)-dependent pathway. This leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the expression and secretion of inflammatory cytokines and type I interferons.[3]
Caption: this compound-induced TLR7/8 signaling pathway in macrophages.
Experimental Protocols
I. Stimulation of RAW 264.7 Macrophages with this compound
This protocol details the stimulation of the murine macrophage-like cell line RAW 264.7 with this compound for subsequent cytokine analysis.
Materials:
-
RAW 264.7 cells (ATCC TIB-71)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
This compound (water-soluble)
-
Phosphate-Buffered Saline (PBS), sterile
-
24-well tissue culture plates
-
Cell scraper
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed 2 x 10^5 cells per well in a 24-well plate and allow them to adhere overnight.
-
Stimulation:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
The following day, remove the culture medium from the wells.
-
Add fresh, serum-free DMEM containing the desired concentration of this compound (e.g., 0.1, 1, 5 µg/mL). Include an unstimulated control (vehicle only).
-
-
Incubation: Incubate the plates for the desired time points (e.g., 6, 12, 24, 48 hours) at 37°C and 5% CO2.[4]
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well.
-
Storage: Centrifuge the supernatants at 1500 rpm for 10 minutes to pellet any detached cells and debris. Transfer the clear supernatant to a new tube and store at -80°C until cytokine analysis.
II. Generation and Stimulation of Human Monocyte-Derived Macrophages (hMDMs)
This protocol describes the isolation of human monocytes from peripheral blood mononuclear cells (PBMCs) and their differentiation into macrophages, followed by stimulation with this compound.
Materials:
-
Human PBMCs (isolated from whole blood via Ficoll-Paque density gradient centrifugation)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
This compound
-
6-well tissue culture plates
Procedure:
-
Monocyte Isolation: Isolate monocytes from PBMCs by adherence or using magnetic-activated cell sorting (MACS) with CD14 microbeads.
-
Differentiation:
-
Seed 1 x 10^6 monocytes per well in a 6-well plate in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL human M-CSF.
-
Incubate for 6-7 days, replacing the medium with fresh differentiation medium every 2-3 days.[5]
-
-
Stimulation:
-
On day 7, replace the medium with fresh RPMI 1640 containing the desired concentration of this compound (e.g., 0.5, 1, 5 µM). Include an unstimulated control.
-
-
Incubation: Incubate the cells for 24 or 48 hours.
-
Supernatant Collection and Storage: Follow steps 5 and 6 from the RAW 264.7 protocol.
III. Cytokine Analysis by ELISA
This is a general protocol for measuring cytokine concentrations in the collected supernatants using a sandwich ELISA kit. Follow the manufacturer's instructions for the specific cytokine kit being used.
Materials:
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-12)
-
Collected cell culture supernatants
-
Wash buffer (usually provided in the kit)
-
Detection antibody (provided in the kit)
-
Enzyme conjugate (e.g., HRP-streptavidin, provided in the kit)
-
Substrate solution (e.g., TMB, provided in the kit)
-
Stop solution (provided in the kit)
-
Microplate reader
Procedure:
-
Plate Preparation: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add standards and samples (diluted as necessary) to the wells and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add the enzyme conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add the substrate solution. Incubate until a color develops.
-
Reaction Stoppage: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.
Experimental Workflow
The following diagram illustrates the overall workflow for macrophage stimulation and cytokine analysis.
Caption: Workflow for macrophage stimulation and cytokine analysis.
References
- 1. Modulation of Murine Macrophage TLR7/8-Mediated Cytokine Expression by Mesenchymal Stem Cell-Conditioned Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a TLR7/8 ligand, inhibits TLR-4--dependent activation of IRAK-M and BCL-3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Measuring Interferon-Alpha (IFN-α) Production Following CL097 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL097, a water-soluble imidazoquinoline compound, is a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are key players in the innate immune system, recognizing single-stranded RNA viruses and initiating a cascade of immune responses. A hallmark of TLR7/8 activation, particularly in plasmacytoid dendritic cells (pDCs), is the robust production of type I interferons, most notably IFN-α. The ability to accurately measure IFN-α production after this compound stimulation is crucial for understanding its immunomodulatory effects and for the development of novel therapeutics and vaccine adjuvants.
This document provides detailed protocols for the in vitro stimulation of human peripheral blood mononuclear cells (PBMCs) and isolated pDCs with this compound, followed by the quantification of IFN-α production using two common and reliable methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Intracellular Cytokine Staining (ICS) with flow cytometry analysis.
Mechanism of Action: this compound-Induced IFN-α Production
This compound activates the TLR7/8 signaling pathway, which is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. Upon binding of this compound to TLR7/8 in the endosome, MyD88 is recruited, initiating a signaling cascade that leads to the activation of transcription factors, including Interferon Regulatory Factor 7 (IRF7). Activated IRF7 translocates to the nucleus and drives the transcription of genes encoding for type I interferons, such as IFN-α.
Data Presentation
The following tables summarize quantitative data on IFN-α production in response to this compound treatment.
Table 1: IFN-α Production by Human Plasmacytoid Dendritic Cells (pDCs) after this compound Stimulation
| Treatment | Incubation Time (hours) | IFN-α Concentration (pg/mL) | Reference |
| Unstimulated Control | 24 | Not specified (baseline) | [1] |
| 1.5 µM this compound | 24 | Significantly Increased | [1] |
| Unstimulated Control | 48 | Not specified (baseline) | [1] |
| 1.5 µM this compound | 48 | Significantly Increased | [1] |
Note: The referenced study demonstrated a significant increase in IFN-α release but did not provide specific mean concentration values in the text. The effect of this compound was reported to be the strongest among the tested TLR7/8 and TLR9 ligands.[1]
Experimental Protocols
Protocol 1: Isolation of Human Plasmacytoid Dendritic Cells (pDCs) from PBMCs
This protocol describes a common method for isolating pDCs from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
MACS buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA)
-
pDC Isolation Kit (e.g., Diamond Plasmacytoid Dendritic Cell Isolation Kit, Miltenyi Biotec)
-
LS Columns (Miltenyi Biotec)
-
MidiMACS Separator (Miltenyi Biotec)
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Counting: Resuspend the PBMC pellet in MACS buffer and perform a cell count to determine the total number of cells.
-
Negative Selection (Depletion of non-pDCs): a. Centrifuge the cell suspension at 300 x g for 10 minutes. b. Resuspend the cell pellet in the recommended buffer volume from the isolation kit. c. Add the biotin-antibody cocktail to the cells and incubate for the recommended time at 4°C. d. Add the anti-biotin magnetic beads and incubate for the recommended time at 4°C. e. Place an LS column in the magnetic field of the MidiMACS Separator. f. Prepare the column by rinsing with MACS buffer. g. Apply the cell suspension to the column. The magnetically labeled non-pDCs will be retained in the column. h. Collect the flow-through containing the enriched pDC population.
-
Positive Selection of pDCs: a. Centrifuge the enriched pDC fraction and resuspend in MACS buffer. b. Add CD304 (BDCA-4) microbeads and incubate for the recommended time at 4°C. c. Wash the cells and resuspend in MACS buffer. d. Apply the cell suspension to a new, equilibrated LS column in the magnetic field. e. Wash the column with MACS buffer to remove any remaining unlabeled cells. f. Remove the column from the magnetic separator and place it on a collection tube. g. Pipette MACS buffer onto the column and firmly push the plunger to elute the purified pDCs.
-
Cell Purity Assessment: Assess the purity of the isolated pDCs by flow cytometry, staining for pDC markers such as CD123 and CD303 (BDCA-2).
Protocol 2: Measurement of Secreted IFN-α by ELISA
This protocol outlines the steps for quantifying IFN-α in cell culture supernatants using a sandwich ELISA kit.
Materials:
-
Human IFN-α ELISA Kit (containing pre-coated plates, detection antibody, standards, buffers, and substrate)
-
Cell culture supernatants from this compound-stimulated and control cells
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and detection antibody, according to the ELISA kit manufacturer's instructions.
-
Sample and Standard Addition: a. Add 100 µL of each standard and sample (cell culture supernatant) to the appropriate wells of the pre-coated microplate. b. Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2.5 hours at room temperature or overnight at 4°C).[2]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with 1X Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Detection Antibody Addition: Add 100 µL of the prepared biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for the recommended time and temperature (e.g., 1 hour at room temperature).[2]
-
Washing: Repeat the washing step as described in step 3.
-
Streptavidin-HRP Addition: Add 100 µL of the prepared Streptavidin-HRP solution to each well.
-
Incubation: Cover the plate and incubate for the recommended time and temperature (e.g., 45 minutes at room temperature).[2]
-
Washing: Repeat the washing step as described in step 3.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for the recommended time (e.g., 30 minutes at room temperature) until a color change is observed.[2]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of IFN-α in the unknown samples.
Protocol 3: Measurement of Intracellular IFN-α by Flow Cytometry
This protocol details the procedure for detecting intracellular IFN-α in this compound-stimulated cells.
Materials:
-
PBMCs or isolated pDCs
-
This compound
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorescently labeled antibodies for cell surface markers (e.g., anti-CD123, anti-CD303 for pDCs)
-
Fixation/Permeabilization Buffer
-
Fluorescently labeled anti-IFN-α antibody
-
Flow cytometer
Procedure:
-
Cell Stimulation: a. Resuspend PBMCs or isolated pDCs in complete cell culture medium. b. Add this compound to the desired final concentration (e.g., 1-5 µg/mL). Include an unstimulated control. c. Incubate the cells for a defined period (e.g., 6-24 hours) at 37°C and 5% CO2. d. For the last 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture to block cytokine secretion and allow for intracellular accumulation.
-
Surface Staining: a. Harvest the cells and wash them with FACS buffer (PBS with 1-2% FBS). b. Resuspend the cells in FACS buffer containing the fluorescently labeled surface marker antibodies. c. Incubate for 20-30 minutes at 4°C in the dark. d. Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization: a. Resuspend the cells in Fixation/Permeabilization buffer. b. Incubate for 20 minutes at room temperature in the dark. c. Wash the cells twice with Permeabilization buffer.
-
Intracellular Staining: a. Resuspend the fixed and permeabilized cells in Permeabilization buffer containing the fluorescently labeled anti-IFN-α antibody. b. Incubate for 30 minutes at room temperature in the dark. c. Wash the cells twice with Permeabilization buffer.
-
Flow Cytometry Analysis: a. Resuspend the cells in FACS buffer. b. Acquire the samples on a flow cytometer. c. Analyze the data using appropriate software to identify the cell population of interest (e.g., pDCs) and quantify the percentage of IFN-α positive cells and the mean fluorescence intensity (MFI).
References
Application Notes and Protocols for CL097 as a Preclinical Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL097 is a potent, water-soluble imidazoquinoline compound that acts as a dual agonist for Toll-like receptor 7 (TLR7) and TLR8.[1] These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and synthetic compounds.[2] Located in the endosomes of immune cells such as dendritic cells (DCs) and macrophages, TLR7 and TLR8 activation triggers a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons.[2] This robust activation of the innate immune system makes this compound a promising adjuvant for preclinical vaccine studies, capable of enhancing both humoral and cellular immune responses to co-administered antigens.
Mechanism of Action: TLR7/8 Signaling Pathway
Upon binding to TLR7 and TLR8 within the endosome, this compound initiates a signaling cascade predominantly through the Myeloid differentiation primary response 88 (MyD88)-dependent pathway. This leads to the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). The activation of these downstream molecules culminates in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), particularly IRF7.[1][2] The activation of these transcription factors drives the expression of a wide array of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), chemokines, and type I interferons (IFN-α/β), which are crucial for the maturation of antigen-presenting cells (APCs) and the subsequent priming of adaptive immune responses.[1]
Data Presentation: Immunogenicity and Efficacy of this compound-Adjuvanted Vaccines
The following tables summarize quantitative data from preclinical studies evaluating the use of this compound as a vaccine adjuvant.
Table 1: Humoral Immune Response to a this compound-Adjuvanted Hepatitis B Vaccine in HBV-Transgenic Mice
| Immunization Group | Number of Responders/Total | Mean Anti-HBs Titer (mIU/mL ± SEM) |
| This compound-HBV-Ag (AlblHBV mice) | 8/11 (72.7%) | 636 ± 258 |
| This compound-HBV-Ag (HBV-1.3 genome-eq mice) | 10/13 (76.9%) | 425 ± 118 |
Data adapted from a study where HBV-transgenic mice, which are tolerant to HBV antigens, were immunized four times at two-week intervals with this compound-conjugated Hepatitis B surface antigen (HBsAg) and core antigen (HBcAg).[3]
Table 2: T-Cell Response to a this compound-Adjuvanted Hepatitis B Vaccine in HBV-Transgenic Mice
| Stimulation | Immune Cell Population | Response Metric | This compound-HBV-Ag Immunized | Sham Immunized |
| HBsAg (in vitro) | Splenocytes | IFN-γ-producing CD4+ T-cells | Detected | Not Detected |
| HBsAg (in vitro) | Splenocytes | IFN-γ-producing CD8+ T-cells | Detected (marked increase) | Not Detected |
This table summarizes the detection of HBsAg-specific T-cell responses in splenocytes from immunized HBV-transgenic mice.[3]
Table 3: Cytokine Production by Plasmacytoid Dendritic Cells (pDCs) Stimulated with this compound
| Stimulant (1.5 µM) | IFN-α (pg/mL) at 24h | IL-12p70 (pg/mL) at 24h | TNF-α (pg/mL) at 24h | IL-6 (pg/mL) at 24h |
| Medium Control | < 50 | < 20 | < 50 | < 50 |
| IMQ (TLR7 agonist) | ~1500 | ~150 | ~800 | ~400 |
| This compound (TLR7/8 agonist) | ~3000 | ~250 | ~1200 | ~600 |
| CpG A (TLR9 agonist) | ~2000 | ~200 | ~1000 | ~500 |
Data adapted from a study comparing the in vitro stimulation of murine pDCs with different TLR agonists.[4] Values are approximated from graphical data.
Table 4: Efficacy of a TLR7/8 Agonist-Adjuvanted Influenza Vaccine in a Lethal Challenge Model
| Immunization Group | Adjuvant | Challenge Dose | Survival Rate |
| Naive | None | 5x LD50 | 0% |
| PR8 Vaccine | None | 5x LD50 | 100% |
| PR8 Vaccine | R848 (TLR7/8 agonist) | 20x LD50 | 100% |
Data from a study using R848, another potent TLR7/8 agonist similar to this compound, demonstrating protection against a high-dose lethal influenza virus challenge in mice.[2]
Experimental Protocols
The following are representative protocols for key experiments in preclinical vaccine studies using this compound as an adjuvant.
Protocol 1: Formulation and In Vivo Immunization
This protocol describes the formulation of a model protein antigen with this compound and subsequent immunization of mice.
Materials:
-
Model antigen (e.g., Ovalbumin, endotoxin-free)
-
This compound (VacciGrade™ or equivalent)
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Laboratory mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)
Procedure:
-
Antigen and Adjuvant Preparation:
-
Reconstitute the lyophilized antigen in sterile PBS to a stock concentration of 1 mg/mL.
-
Reconstitute this compound in sterile PBS to a stock concentration of 1 mg/mL.
-
-
Vaccine Formulation (per mouse):
-
In a sterile microcentrifuge tube, combine the desired amount of antigen (e.g., 10-25 µg) with the desired amount of this compound (e.g., 10-50 µg).
-
Adjust the final volume to 100 µL with sterile PBS.
-
Gently vortex the mixture for 5-10 seconds. The formulation is now ready for injection.
-
-
Immunization Schedule:
-
Administer a prime immunization on Day 0.
-
Administer booster immunizations on Day 14 and Day 28.
-
-
Immunization Procedure:
-
Administer the 100 µL vaccine formulation via subcutaneous (s.c.) injection at the base of the tail or intramuscular (i.m.) injection into the quadriceps muscle.
-
Include control groups receiving antigen alone, this compound alone, and PBS alone.
-
-
Sample Collection:
-
Collect blood samples via tail vein or retro-orbital bleed at baseline (Day 0) and at specified time points post-immunization (e.g., Day 14, 28, 35) for antibody analysis.
-
At the end of the study (e.g., Day 35), euthanize mice and harvest spleens for T-cell analysis.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG, IgG1, and IgG2a
This protocol is for the quantification of antigen-specific antibody isotypes in mouse serum.
Materials:
-
96-well high-binding ELISA plates
-
Recombinant antigen
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% Bovine Serum Albumin)
-
HRP-conjugated anti-mouse IgG, IgG1, and IgG2a detection antibodies
-
TMB substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the antigen to 2-5 µg/mL in Coating Buffer.
-
Add 100 µL/well to the ELISA plate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with Wash Buffer.
-
Add 200 µL/well of Blocking Buffer and incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate 3 times.
-
Prepare serial dilutions of serum samples in Blocking Buffer (starting at 1:100).
-
Add 100 µL/well of diluted samples and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 5 times.
-
Dilute the HRP-conjugated anti-mouse IgG, IgG1, or IgG2a antibodies in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL/well of the diluted detection antibody and incubate for 1 hour at room temperature.
-
-
Development and Reading:
-
Wash the plate 5 times.
-
Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
-
Add 50 µL/well of Stop Solution.
-
Read the absorbance at 450 nm on a microplate reader.
-
-
Data Analysis:
-
The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value greater than a pre-determined cut-off (e.g., 2-3 times the background).
-
Protocol 3: Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ-Secreting Cells
This protocol is for the quantification of antigen-specific IFN-γ-producing T-cells from splenocytes.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
RPMI-1640 medium with 10% FBS
-
Antigen or specific peptide epitopes
-
Spleen cell suspension
Procedure:
-
Plate Coating:
-
Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block with RPMI-1640 + 10% FBS for at least 2 hours at 37°C.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of splenocytes.
-
Add 2-5 x 10⁵ cells/well to the plate.
-
Add the antigen or peptide pool to the appropriate wells at a final concentration of 5-10 µg/mL.
-
Include a positive control (e.g., Concanavalin A) and a negative control (medium only).
-
Incubate for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Detection:
-
Wash away the cells.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-ALP. Incubate for 1 hour at room temperature.
-
-
Development:
-
Wash the plate and add BCIP/NBT substrate.
-
Monitor for the appearance of spots (5-30 minutes).
-
Stop the reaction by washing thoroughly with distilled water.
-
-
Spot Counting:
-
Allow the plate to dry completely.
-
Count the spots using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFU) per million cells.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical vaccine study utilizing this compound as an adjuvant.
References
- 1. Frontiers | Cancer Vaccines: Adjuvant Potency, Importance of Age, Lifestyle, and Treatments [frontiersin.org]
- 2. Adjuvanted Influenza Vaccine Administered Intradermally Elicits Robust Long-Term Immune Responses that Confer Protection from Lethal Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vaccine adjuvants as potential cancer immunotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer Vaccines: Adjuvant Potency, Importance of Age, Lifestyle, and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of CL097 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL097 is a potent synthetic agonist of Toll-like receptor 7 (TLR7) and TLR8, belonging to the imidazoquinoline family. It is a water-soluble derivative of R848 (Resiquimod) and is recognized for its ability to activate robust innate and subsequent adaptive immune responses.[1][2] In mice, this compound primarily acts as a TLR7 agonist, as murine TLR8 is not functionally activated by this class of compounds.[3] Activation of TLR7, predominantly expressed in endosomes of plasmacytoid dendritic cells (pDCs) and other immune cells, triggers a MyD88-dependent signaling cascade. This leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the production of pro-inflammatory cytokines and type I interferons (IFN).[1] This powerful immune stimulation makes this compound a compelling candidate for investigation in various therapeutic areas, including oncology and autoimmune diseases.
These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models, summarizing key quantitative data from in vitro studies on murine cells, and outlining detailed experimental protocols. While direct comparative in vivo efficacy data for this compound in cancer models is limited in published literature, the provided information, including a protocol from an autoimmune disease model and a generalized oncology model, serves as a strong foundation for designing and conducting preclinical studies.[1]
Data Presentation
The following tables summarize quantitative data from in vitro studies on murine plasmacytoid dendritic cells (pDCs) treated with this compound. This data provides insights into the expected immunological responses following in vivo administration.
Table 1: Upregulation of Co-stimulatory Molecules on Murine pDCs by this compound (1.5 µM) in vitro [4]
| Co-stimulatory Molecule | Time Point (hours) | Mean Fluorescence Intensity (MFI) vs. Control |
| MHC-II | 24 | Significantly Higher |
| 48 | Significantly Higher | |
| 72 | Significantly Higher | |
| CD40 | 24 | Significantly Higher |
| 48 | Significantly Higher (Most Evident Effect) | |
| 72 | Significantly Higher | |
| CD80 | 24 | Significantly Elevated |
| 48 | Significantly Elevated | |
| 72 | Significantly Elevated | |
| CD86 | 24 | Significantly Elevated |
| 48 | Significantly Elevated | |
| 72 | Significantly Elevated |
Table 2: Upregulation of Cytotoxic Molecule Granzyme B in Murine pDCs by this compound (1.5 µM) in vitro [4]
| Measurement | Time Point (hours) | Observation vs. Control |
| MFI of Granzyme B | 48 | Significantly Higher |
| 72 | Significantly Higher | |
| Granzyme B Concentration | 24 | Significantly Higher |
| 72 | Significantly Higher |
Table 3: Cytokine Release from Murine pDCs Stimulated with this compound (1.5 µM) in vitro [4]
| Cytokine | Time Point (hours) | Observation vs. Control |
| IFN-α | 24 | Significantly Increased (Strongest effect among TLR7/8/9 ligands tested) |
| 48 | Significantly Increased | |
| TNF-α | 24 | Significantly Increased |
| 48 | Significantly Increased | |
| IL-12p70 | 24 | Significantly Increased |
| 48 | Significantly Increased | |
| IL-6 | 24 | Significantly Increased |
| 48 | Significantly Increased |
Signaling Pathway
The primary mechanism of action for this compound in mice is the activation of the TLR7 signaling pathway, which is predominantly MyD88-dependent. The following diagram illustrates this cascade.
References
Application Notes and Protocols for Studying T-Cell Activation Using CL097
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL097 is a potent synthetic agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key components of the innate immune system.[1][2] Activation of these receptors, primarily expressed on antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages, triggers a robust inflammatory response.[2][3] While this compound does not directly stimulate T-cells, it serves as a powerful tool for studying T-cell activation through its indirect effects on APCs. By activating APCs, this compound enhances their ability to process and present antigens, upregulate co-stimulatory molecules, and secrete cytokines that are essential for T-cell priming, proliferation, and differentiation.[4][5] These application notes provide detailed protocols for utilizing this compound to study the indirect activation of T-cells in co-culture systems with dendritic cells.
Mechanism of Action: Indirect T-Cell Activation via APC Stimulation
This compound, a water-soluble imidazoquinoline compound, initiates a signaling cascade within APCs by binding to endosomal TLR7 and TLR8.[1][2] This interaction leads to the recruitment of the adaptor protein MyD88 and the subsequent activation of two primary signaling pathways:
-
MyD88-NF-κB Pathway: This pathway drives the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-12.[2] It also leads to the upregulation of co-stimulatory molecules on the APC surface, such as CD40, CD80, and CD86, and MHC class II molecules.[4]
-
MyD88-IRF7 Pathway: This pathway is crucial for the production of type I interferons (IFN-α/β), which play a significant role in antiviral immunity and can further promote the maturation and activation of DCs.[2]
The culmination of these events is the maturation of dendritic cells into potent activators of T-cells. These mature DCs, armed with upregulated co-stimulatory molecules and a cytokine-rich microenvironment, can effectively prime naive T-cells and drive their differentiation into effector T-cells.
Data Presentation
Table 1: Effect of this compound on Human Plasmacytoid Dendritic Cell (pDC) Activation
| Parameter | Treatment | Incubation Time (hours) | Result | Reference |
| Cytokine Secretion (pg/mL) | 1.5 µM this compound | 24 | IFN-α: Significantly Increased | [4] |
| 48 | IFN-α: Significantly Increased | [4] | ||
| 1.5 µM this compound | 24 | TNF-α: Significantly Increased | [4] | |
| 48 | TNF-α: Significantly Increased | [4] | ||
| 1.5 µM this compound | 24 | IL-6: Significantly Increased | [4] | |
| 48 | IL-6: Significantly Increased | [4] | ||
| 1.5 µM this compound | 24 | IL-12p70: Significantly Increased | [4] | |
| 48 | IL-12p70: Significantly Increased | [4] | ||
| Surface Marker Upregulation (MFI) | 1.5 µM this compound | 24, 48, 72 | MHC-II: Significantly Increased | [4] |
| 1.5 µM this compound | 24, 48, 72 | CD40: Significantly Increased | [4] | |
| 1.5 µM this compound | 24, 48, 72 | CD80: Significantly Increased | [4] | |
| 1.5 µM this compound | 24, 48, 72 | CD86: Significantly Increased | [4] | |
| 1.5 µM this compound | 48, 72 | Granzyme B: Significantly Increased | [4] |
MFI: Mean Fluorescence Intensity
Signaling Pathway
Caption: this compound indirectly activates T-cells by stimulating APCs.
Experimental Protocols
Protocol 1: Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol describes the generation of Mo-DCs from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
EasySep™ Human Monocyte Isolation Kit (or similar)
-
ImmunoCult™-ACF Dendritic Cell Medium
-
ImmunoCult™-ACF Dendritic Cell Differentiation Supplement
-
ImmunoCult™ Dendritic Cell Maturation Supplement
-
Recombinant Human IL-4 and GM-CSF (optional, if not using a kit)
-
Antigen of interest (e.g., peptide pool)
Procedure:
-
Isolate monocytes from fresh or cryopreserved PBMCs using a monocyte isolation kit following the manufacturer's instructions.
-
Culture the isolated monocytes in ImmunoCult™-ACF Dendritic Cell Medium supplemented with ImmunoCult™-ACF Dendritic Cell Differentiation Supplement for 3 days at 37°C and 5% CO₂.
-
On day 3, perform a half-media change with fresh medium containing the differentiation supplement and continue to culture for another 2 days.
-
On day 5, induce maturation by adding ImmunoCult™ Dendritic Cell Maturation Supplement and the desired antigen to the culture.
-
On day 6, harvest the mature Mo-DCs for co-culture with T-cells.
Protocol 2: Co-culture of Mo-DCs and T-Cells for T-Cell Activation
This protocol outlines the co-culture of this compound-stimulated Mo-DCs with autologous T-cells to induce T-cell activation.
Materials:
-
Mature, antigen-pulsed Mo-DCs (from Protocol 1)
-
Autologous CD8⁺ or CD4⁺ T-cells (isolated from the same donor PBMCs)
-
EasySep™ Human CD8⁺ or CD4⁺ T Cell Isolation Kit (or similar)
-
ImmunoCult™-XF T Cell Expansion Medium
-
This compound
-
Cell proliferation tracking dye (e.g., CFSE or CellTrace™ Violet)
-
Human Recombinant IL-7 and IL-15 (for long-term cultures)
Procedure:
-
Isolate CD8⁺ or CD4⁺ T-cells from donor-matched PBMCs using an appropriate isolation kit.
-
Label the isolated T-cells with a cell proliferation tracking dye according to the manufacturer's protocol. This will allow for the assessment of cell division by flow cytometry.
-
Prepare the mature Mo-DCs. In a separate tube, stimulate the antigen-pulsed Mo-DCs with this compound at a final concentration of 1.5 µM for 4-6 hours.
-
Wash the this compound-stimulated Mo-DCs to remove excess this compound.
-
Set up the co-culture in a 24-well plate by seeding the this compound-stimulated, antigen-pulsed Mo-DCs with the labeled T-cells at a ratio of 1:4 (DC:T-cell). The final volume should be 1 mL per well in ImmunoCult™-XF T Cell Expansion Medium.
-
For short-term activation assays (up to 6 days), incubate the co-culture at 37°C and 5% CO₂.
-
For long-term expansion, supplement the culture medium with human recombinant IL-7 and IL-15 (final concentration of 5 ng/mL each) on day 3. Passage the cells every 2-3 days.
-
Harvest the T-cells at the desired time points for downstream analysis.
Experimental Workflow
Caption: Workflow for studying T-cell activation using this compound.
Protocol 3: Flow Cytometric Analysis of T-Cell Activation
This protocol details the staining procedure for analyzing T-cell activation markers and proliferation by flow cytometry.
Materials:
-
Harvested T-cells from the co-culture
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fc block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69, HLA-DR, CD38).[6]
-
Viability dye (e.g., 7-AAD or a fixable viability stain)
-
96-well V-bottom plate
-
Flow cytometer
Procedure:
-
Transfer 1-2 x 10⁵ harvested T-cells per well into a 96-well V-bottom plate.
-
Wash the cells with 200 µL of FACS buffer and centrifuge at 300 x g for 3 minutes. Discard the supernatant.
-
Resuspend the cells in 50 µL of FACS buffer containing Fc block and incubate for 10 minutes at 4°C.
-
Add the cocktail of fluorochrome-conjugated antibodies for surface markers to each well.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer containing a viability dye.
-
Incubate for 5-10 minutes at room temperature in the dark.
-
Acquire the samples on a flow cytometer.
-
Data Analysis:
-
Gate on single, live lymphocytes.
-
Identify CD4⁺ and CD8⁺ T-cell populations.
-
Analyze the expression of activation markers (e.g., CD25, CD69) on the T-cell subsets.
-
Assess T-cell proliferation by analyzing the dilution of the cell proliferation tracking dye.
-
Protocol 4: Measurement of Cytokine Secretion
This protocol describes the quantification of cytokines secreted into the co-culture supernatant.
Materials:
-
Supernatant from the DC:T-cell co-culture
-
ELISA or Cytometric Bead Array (CBA) kit for desired cytokines (e.g., IFN-γ, IL-2, TNF-α)
Procedure:
-
At the time of T-cell harvesting, centrifuge the co-culture plates at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Store the supernatant at -80°C until analysis.
-
Quantify the concentration of cytokines in the supernatant using an ELISA or CBA kit according to the manufacturer's instructions.
The protocols outlined in these application notes provide a comprehensive framework for utilizing this compound as a tool to study the indirect activation of T-cells. By leveraging the potent ability of this compound to mature and activate dendritic cells, researchers can create a robust in vitro system to investigate the complex interplay between innate and adaptive immunity. These methods are valuable for basic immunology research, as well as for the preclinical evaluation of novel immunomodulatory drugs and vaccine adjuvants.
References
- 1. Mouse Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. invivogen.com [invivogen.com]
- 4. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
Application Notes and Protocols: Detecting Cytokines Induced by CL097 using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL097, a potent synthetic imidazoquinoline compound, is a Toll-like receptor 7 and 8 (TLR7/8) agonist known for its ability to induce a robust pro-inflammatory response. By activating these key innate immune receptors, this compound triggers downstream signaling cascades that result in the production and secretion of a variety of cytokines. This property makes this compound a valuable tool in immunological research and a person of interest in the development of vaccine adjuvants and immunotherapies. Accurate and reliable quantification of this compound-induced cytokines is crucial for understanding its mechanism of action and evaluating its therapeutic potential. The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used, sensitive, and specific method for measuring cytokine concentrations in biological samples. This document provides detailed protocols for the stimulation of immune cells with this compound and the subsequent detection of induced cytokines by sandwich ELISA.
Principle of this compound-Induced Cytokine Production
This compound is recognized by TLR7 and TLR8, which are primarily located in the endosomes of various immune cells, including dendritic cells (especially plasmacytoid dendritic cells, pDCs), monocytes, macrophages, and B cells.[1] Upon binding of this compound, TLR7 and TLR8 recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a signaling cascade involving IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), leading to the activation of key transcription factors such as nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[1] The activation of these transcription factors results in the transcription of genes encoding various pro-inflammatory cytokines and type I interferons.
Caption: this compound Signaling Pathway.
Data Presentation: Cytokine Production Induced by this compound
The following table summarizes quantitative data on the production of various cytokines by different immune cell types following stimulation with this compound.
| Cell Type | Stimulant & Concentration | Incubation Time | Cytokine | Concentration (pg/mL) (Mean ± SEM) | Reference |
| Plasmacytoid Dendritic Cells (pDCs) | This compound (1.5 µM) | 24 hours | IFN-α | ~4000 ± 500 | [2] |
| 48 hours | IFN-α | ~5000 ± 600 | [2] | ||
| 24 hours | TNF-α | ~350 ± 50 | [2] | ||
| 48 hours | TNF-α | ~450 ± 60 | [2] | ||
| 24 hours | IL-6 | ~250 ± 40 | [2] | ||
| 48 hours | IL-6 | ~300 ± 50 | [2] | ||
| 24 hours | IL-12p70 | ~600 ± 80 | [2] | ||
| 48 hours | IL-12p70 | ~750 ± 100 | [2] | ||
| Monocyte Cultures | This compound | Not Specified | TNF-α | Significantly Increased | [3] |
| IL-10 | Significantly Increased | [3] | |||
| IL-12 | Significantly Increased | [3] |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Immune Cells with this compound
This protocol describes the general procedure for stimulating peripheral blood mononuclear cells (PBMCs), isolated monocytes, or dendritic cells with this compound to induce cytokine production.
Materials:
-
Isolated immune cells (e.g., PBMCs, monocytes, pDCs)
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
This compound (stock solution prepared in sterile water or DMSO)
-
96-well flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Isolate immune cells of interest using standard laboratory procedures (e.g., Ficoll-Paque density gradient centrifugation for PBMCs). Resuspend cells in complete RPMI 1640 medium and perform a cell count to determine cell density.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁶ cells/mL in a final volume of 100 µL per well.
-
Preparation of this compound Working Solutions: Prepare serial dilutions of this compound from the stock solution in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.5, 5 µM). Also, prepare a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Cell Stimulation: Add 100 µL of the this compound working solutions or vehicle control to the respective wells, resulting in a final volume of 200 µL per well.
-
Incubation: Incubate the plate in a humidified CO₂ incubator at 37°C for the desired time period (e.g., 24 or 48 hours).[2]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.
-
Sample Storage: Store the collected supernatants at -80°C until ready for ELISA analysis.
Caption: Cell Stimulation Workflow.
Protocol 2: Sandwich ELISA for Cytokine Quantification
This protocol outlines the steps for a standard sandwich ELISA to measure the concentration of a specific cytokine in the collected cell culture supernatants.
Materials:
-
ELISA plate (96-well, high protein-binding capacity)
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (PBS with 1% BSA)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating: Dilute the capture antibody in coating buffer to the recommended concentration (typically 1-4 µg/mL). Add 100 µL of the diluted capture antibody to each well of the ELISA plate. Seal the plate and incubate overnight at 4°C.
-
Blocking: The next day, wash the plate three times with wash buffer. After the final wash, add 200 µL of assay diluent to each well to block non-specific binding sites. Seal the plate and incubate for at least 1-2 hours at room temperature.
-
Standard and Sample Incubation: Wash the plate three times with wash buffer. Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard in assay diluent. Add 100 µL of the standards and the collected cell culture supernatants (diluted if necessary) to the appropriate wells. Seal the plate and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times with wash buffer. Dilute the biotinylated detection antibody in assay diluent to the recommended concentration. Add 100 µL of the diluted detection antibody to each well. Seal the plate and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate three times with wash buffer. Dilute the Streptavidin-HRP conjugate in assay diluent. Add 100 µL of the diluted conjugate to each well. Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
Color Development: Wash the plate five times with wash buffer. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a sufficient color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development. The color in the wells will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the unknown samples.
Caption: Sandwich ELISA Protocol.
Concluding Remarks
The protocols and data presented in these application notes provide a comprehensive guide for researchers interested in studying the cytokine response induced by the TLR7/8 agonist this compound. By following these detailed methodologies, scientists and drug development professionals can accurately quantify the production of key cytokines, leading to a better understanding of the immunomodulatory effects of this compound and facilitating its potential application in various therapeutic areas. Careful optimization of experimental conditions, such as cell type, this compound concentration, and incubation time, is recommended to achieve the most reliable and relevant results for specific research questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a TLR7/8 ligand, inhibits TLR-4--dependent activation of IRAK-M and BCL-3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term In Vitro Culture with CL097
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL097 is a potent synthetic agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), key pattern recognition receptors of the innate immune system.[1][2] As a water-soluble imidazoquinoline compound, this compound activates TLR7 and TLR8 signaling pathways, leading to the production of pro-inflammatory cytokines and type I interferons. This potent immune-stimulatory activity has made this compound a valuable tool for in vitro studies of immune activation. While most applications focus on short-term stimulation of immune cells, this document provides detailed application notes and protocols for the long-term in vitro culture of various cell types with this compound.
Long-term exposure to this compound can be employed to model chronic inflammatory conditions, investigate the development of cellular tolerance or resistance, and study the sustained effects of TLR7/8 activation on cell proliferation, differentiation, and function.[3][4] These protocols are designed to be a starting point for researchers, and optimization will be necessary for specific cell types and experimental goals.
Mechanism of Action: TLR7/8 Signaling
This compound exerts its biological effects by binding to TLR7 and TLR8 located in the endosomes of responsive cells. This binding event initiates a downstream signaling cascade primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors NF-κB and IRF7, culminating in the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), chemokines, and type I interferons (IFN-α/β).[1][2][4]
Quantitative Data Summary
The optimal concentration and duration of this compound treatment are highly cell-type dependent and require empirical determination. The following tables provide a summary of reported concentrations and observed effects as a starting point for experimental design.
Table 1: Recommended Concentration Ranges for In Vitro Studies
| Cell Type | Human/Mouse | Receptor Target | Effective Concentration (µM) | Reference |
| HEK293 | Human | TLR7 | 0.1 | N/A |
| HEK293 | Human | TLR8 | 4.0 | N/A |
| Plasmacytoid Dendritic Cells (pDCs) | Human | TLR7/8 | 1.5 | [5] |
| Monocytes/Macrophages | Human | TLR7/8 | 0.1 - 5.0 | N/A |
| Lung Cancer Cell Lines | Human | TLR7/8 | 1.0 - 10.0 | [3] |
| Gingival Fibroblasts | Human | TLR2 (co-stimulation) | Not specified for this compound | [6] |
Table 2: Summary of Reported In Vitro Effects of this compound
| Cell Type | Duration of Treatment | Observed Effects | Reference |
| Plasmacytoid Dendritic Cells (pDCs) | 24 - 72 hours | Increased expression of MHC-II, CD40, CD80, CD86; Production of IFN-α, TNF-α, IL-6, IL-12p70. | [5] |
| Lung Cancer Cell Lines | 10 days | Increased cell survival and chemoresistance; Upregulation of Bcl-2. | [3] |
| Monocytes | Not specified | Inhibition of TLR4-dependent IRAK-M and BCL-3 expression. | N/A |
| Human Mast Cell Line (HMC-1) | Not specified | Increased intracellular vesicles, lipid droplets, and ribosomes; Upregulation of pro-inflammatory genes. | [7] |
| Colonic Organoids | 60 weeks (with cytokine mix) | Suppressed cell differentiation; Amplified NF-κB signaling. | [4] |
Experimental Protocols
Protocol 1: Long-Term Culture of Adherent Cells (e.g., Cancer Cell Lines, Fibroblasts) with this compound
This protocol describes a general method for the continuous exposure of adherent cells to this compound over several weeks.
Materials:
-
Adherent cell line of interest (e.g., A549 lung carcinoma, primary human fibroblasts)
-
Complete cell culture medium appropriate for the cell line
-
This compound (lyophilized powder)
-
Sterile, endotoxin-free water
-
Sterile cell culture flasks or plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Reagents for cell viability and proliferation assays (e.g., Trypan Blue, MTT, or a real-time monitoring system)
Procedure:
-
Cell Seeding:
-
Culture and expand the chosen cell line according to standard protocols.
-
Seed cells into appropriate culture vessels at a density that allows for logarithmic growth over several days.
-
-
Preparation of this compound Stock Solution:
-
Dissolve lyophilized this compound in sterile, endotoxin-free water to create a stock solution (e.g., 1 mg/mL).
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Initiation of Long-Term Treatment:
-
Prepare complete culture medium containing the desired final concentration of this compound. Based on literature, a starting range of 0.1 µM to 5 µM is recommended.[3] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
-
Include a vehicle control group (medium with the same concentration of water as the this compound-treated groups).
-
Replace the existing medium in the cell culture vessels with the this compound-containing or vehicle control medium.
-
-
Culture Maintenance:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell morphology daily for signs of stress or toxicity.
-
Change the medium with freshly prepared this compound-containing or vehicle control medium every 2-3 days, depending on the metabolic activity of the cell line.
-
Subculture the cells as they approach confluency. When passaging, re-seed the cells into fresh this compound-containing or vehicle control medium.
-
-
Monitoring Long-Term Effects:
-
At regular intervals (e.g., weekly), harvest a subset of cells from each treatment group for analysis.
-
Cell Viability and Proliferation: Perform a cell count with Trypan Blue exclusion or an MTT assay to assess viability and proliferation rates. Real-time cell analysis systems can also be used for continuous monitoring.[8]
-
Gene and Protein Expression: Analyze changes in the expression of target genes (e.g., cytokines, chemokines, differentiation markers) by qRT-PCR and proteins by Western blot, ELISA, or flow cytometry.
-
Protocol 2: Induction and Assessment of Chemoresistance with this compound
This protocol outlines a method to investigate if long-term this compound treatment can induce resistance to chemotherapeutic agents in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent of interest
-
Reagents for cytotoxicity assays (e.g., MTT, LDH release assay)
Procedure:
-
Establish Long-Term Cultures:
-
Follow Protocol 1 to establish long-term cultures of the cancer cell line with a sub-lethal concentration of this compound and a parallel vehicle control culture. Maintain these cultures for a desired period (e.g., 4-8 weeks) to allow for potential adaptation.
-
-
Determine IC50 of Chemotherapeutic Agent:
-
In parallel, determine the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent on the parental (non-CL097-treated) cancer cell line using a standard cytotoxicity assay.
-
-
Chemosensitivity Testing:
-
After the long-term pre-treatment period, seed both the this compound-adapted and vehicle control cells into 96-well plates.
-
Treat the cells with a range of concentrations of the chemotherapeutic agent, including the previously determined IC50.
-
Incubate for a period appropriate for the chemotherapeutic agent's mechanism of action (typically 24-72 hours).
-
Perform a cytotoxicity assay to determine the viability of the cells in each treatment group.
-
-
Data Analysis:
-
Compare the dose-response curves and IC50 values of the chemotherapeutic agent between the this compound-adapted and vehicle control cells. An increase in the IC50 value in the this compound-adapted cells would indicate induced chemoresistance.
-
Potential Long-Term Effects and Considerations
Prolonged exposure to this compound can lead to several cellular responses that should be considered during experimental design and data interpretation:
-
Cellular Tolerance (Tachyphylaxis): Continuous stimulation of TLRs can lead to a state of hypo-responsiveness, where cells become less sensitive to subsequent stimulation.[9] This can manifest as a decrease in cytokine production over time despite the continued presence of this compound.
-
Altered Signaling Pathways: Chronic TLR7/8 activation may lead to feedback inhibition or the activation of alternative signaling pathways, resulting in a different cellular response profile compared to acute stimulation.
-
Selection Pressure: In a heterogeneous cell population, long-term culture with this compound may select for a subpopulation of cells that are either more resistant to its cytotoxic effects or that gain a proliferative advantage in its presence.
-
Induction of a Pro-Survival Phenotype: In some cancer cells, chronic TLR7/8 signaling has been shown to upregulate anti-apoptotic proteins like Bcl-2, leading to increased survival and resistance to chemotherapy.[3]
Troubleshooting
Table 3: Common Problems and Solutions in Long-Term this compound Culture
| Problem | Possible Cause | Recommended Solution |
| High Cell Death | This compound concentration is too high. | Perform a dose-response curve to determine a sub-lethal concentration. |
| Cell line is highly sensitive to inflammatory stimuli. | Start with a lower concentration range and gradually increase if necessary. | |
| Loss of Cellular Response Over Time | Development of cellular tolerance. | Consider a pulsed treatment regimen (e.g., treat for 24 hours, then culture in this compound-free medium for 48 hours) to prevent sustained signaling. |
| Degradation of this compound in culture. | Ensure fresh this compound-containing medium is used for each medium change. | |
| Inconsistent Results | Variability in this compound stock solution. | Prepare a large batch of stock solution, aliquot, and store at -20°C to ensure consistency across experiments. |
| Cell culture heterogeneity. | Use a clonal cell line or early passage cells to minimize population drift. |
Conclusion
Long-term in vitro culture with this compound is a valuable tool for investigating the sustained effects of TLR7/8 activation. The protocols and data presented here provide a foundation for designing and executing such experiments. Researchers should be mindful of the potential for cell-type specific responses, the development of tolerance, and the need for careful optimization of experimental conditions. By systematically monitoring cellular responses over time, these studies can provide significant insights into the complex roles of TLR7 and TLR8 in chronic inflammation, cancer biology, and immune regulation.
References
- 1. Potent and Prolonged innate immune activation by enzyme-sensitive imidazoquinoline TLR7/8 agonist prodrug vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JCI - Triggering of TLR7 and TLR8 expressed by human lung cancer cells induces cell survival and chemoresistance [jci.org]
- 4. Long-term Inflammation Transforms Intestinal Epithelial Cells of Colonic Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T Cell Proliferation Is Induced by Chronically TLR2-Stimulated Gingival Fibroblasts or Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toll-Like Receptor 7 (TLR7) Mediated Transcriptomic Changes on Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Persistent Toll-like receptor 7 stimulation induces behavioral and molecular innate immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing CL097-Induced Immune Cell Proliferation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL097 is a potent synthetic agonist of Toll-like receptor 7 (TLR7) and TLR8, playing a crucial role in the activation of the innate immune system.[1][2][3] As a water-soluble derivative of the imidazoquinoline compound R848, this compound effectively stimulates immune cells, such as plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells, leading to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines.[1][4] This activation triggers a cascade of immune responses, including the proliferation of various immune cell subsets. Assessing the proliferative response induced by this compound is critical for understanding its immunomodulatory properties and for the development of novel therapeutics in fields like oncology and infectious diseases.
These application notes provide detailed protocols for key techniques to assess this compound-induced immune cell proliferation, methods for quantifying downstream effector functions, and an overview of the underlying signaling pathways.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its immunostimulatory effects by activating TLR7 and TLR8, which are endosomal pattern recognition receptors.[1] This activation initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors NF-κB and IRF7. This, in turn, results in the transcription of genes encoding for type I interferons and pro-inflammatory cytokines like TNF-α and IL-6.[1][2][4]
Key Techniques for Assessing Immune Cell Proliferation
Several robust methods are available to quantify immune cell proliferation following stimulation with this compound. The choice of technique depends on the specific experimental question, available equipment, and desired throughput.
Data Presentation: Summary of Expected Outcomes
The following table summarizes typical quantitative data that can be obtained using the described proliferation assays after stimulating human peripheral blood mononuclear cells (PBMCs) with this compound.
| Assay | Immune Cell Subset | Parameter Measured | Vehicle Control (Unstimulated) | This compound (1 µg/mL) |
| CFSE Dilution | CD19+ B Cells | Proliferation Index | 0.1 ± 0.05 | 3.5 ± 0.4 |
| CD4+ T Cells | % Divided Cells | < 2% | 15 ± 3% | |
| CD8+ T Cells | % Divided Cells | < 1% | 25 ± 5% | |
| BrdU Incorporation | Total Lymphocytes | Absorbance (OD 450nm) | 0.15 ± 0.03 | 0.85 ± 0.1 |
| CD56+ NK Cells | % BrdU+ Cells | < 3% | 20 ± 4% | |
| Ki-67 Staining | CD123+ pDCs | % Ki-67+ Cells | 1 - 2% | 10 - 15% |
| CD14+ Monocytes | % Ki-67+ Cells | < 1% | 5 - 8% |
Values are representative and may vary depending on donor, cell purity, and specific experimental conditions.
Experimental Protocols
CFSE Dilution Assay for Measuring Cell Division by Flow Cytometry
This assay measures the number of cell divisions by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).
Protocol:
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.[5]
-
CFSE Labeling:
-
Wash cells twice with sterile PBS.
-
Resuspend cells at a concentration of 10-30 x 10^6 cells/mL in pre-warmed PBS.[6]
-
Add CFSE stock solution to a final concentration of 1-10 µM and immediately vortex.[6]
-
Incubate for 15-20 minutes at 37°C, protected from light.[6][7]
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium containing 10% FBS.
-
Wash the cells twice with complete medium to remove any residual unbound CFSE.[6]
-
-
Cell Culture:
-
Resuspend CFSE-labeled cells in complete RPMI-1640 medium.
-
Plate cells at a density of 1-2 x 10^6 cells/mL in a 96-well plate.
-
Add this compound to the desired final concentration (e.g., 1 µg/mL). Include a vehicle control (e.g., DMSO or sterile water).
-
Culture for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56) to identify specific immune cell populations.
-
Acquire samples on a flow cytometer. CFSE is typically detected in the FITC channel.
-
Analyze the data using flow cytometry software to determine the percentage of divided cells and the proliferation index.
-
BrdU Incorporation Assay
This method detects cell proliferation by measuring the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA.[8][9]
Protocol:
-
Cell Culture and Labeling:
-
Isolate and culture immune cells with this compound as described for the CFSE assay.
-
18-24 hours before harvesting, add BrdU labeling solution to each well to a final concentration of 10 µM.[10]
-
Incubate the cells for the final 18-24 hours of culture.
-
-
Detection (ELISA-based):
-
Harvest the cells and fix them using a fixing/denaturing solution.[11] This step is crucial to denature the DNA and allow the anti-BrdU antibody to access the incorporated BrdU.[11]
-
Add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).[12]
-
Wash away unbound antibody and add the enzyme substrate (e.g., TMB).[11]
-
Measure the absorbance using a microplate reader at the appropriate wavelength (e.g., 450 nm).[12] The absorbance is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.[11]
-
-
Detection (Flow Cytometry-based):
-
After BrdU labeling, harvest and stain cells for surface markers.
-
Fix and permeabilize the cells.
-
Treat with DNase to expose the incorporated BrdU.
-
Stain with a fluorescently-labeled anti-BrdU antibody.[8]
-
Analyze by flow cytometry to quantify the percentage of BrdU-positive cells within different immune cell gates.
-
Ki-67 Staining
Ki-67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, and M) but is absent in resting cells (G0).[13][14] This makes it an excellent marker for identifying proliferating cells.
Protocol:
-
Cell Culture:
-
Culture immune cells with this compound for 2-3 days.
-
-
Staining for Flow Cytometry:
-
Harvest cells and perform surface staining for immune cell markers as described previously.
-
Fix the cells with a fixation buffer (e.g., 70-80% cold ethanol) for at least 2 hours at -20°C.[13][14]
-
Wash the fixed cells with staining buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
Add a fluorescently-labeled anti-Ki-67 antibody and incubate for 20-30 minutes at room temperature in the dark.[13][14]
-
Wash the cells and resuspend in FACS buffer.
-
Analyze by flow cytometry to determine the percentage of Ki-67 positive cells in each immune cell subset.[15]
-
Assessment of Downstream Effector Functions
Proliferation is often accompanied by the production of cytokines. Therefore, quantifying cytokine levels in the culture supernatant provides a complementary measure of this compound-induced immune activation.
Cytokine Quantification by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method to quantify the concentration of specific cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in cell culture supernatants.[16][17][18]
Protocol:
-
Sample Collection: After culturing cells with this compound for 24-48 hours, centrifuge the plate and collect the supernatant.
-
ELISA Procedure:
-
Use a commercially available ELISA kit for the cytokine of interest (e.g., human TNF-α, IL-6).
-
Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the culture supernatants and a standard curve, followed by a detection antibody, an enzyme conjugate, and a substrate.[16][19]
-
Measure the absorbance on a plate reader and calculate the cytokine concentrations based on the standard curve.
-
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the identification of which specific cell types are producing particular cytokines in a mixed cell population.
Protocol:
-
Cell Culture:
-
Culture immune cells with this compound for 6-24 hours.
-
For the last 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion and cause them to accumulate intracellularly.[20]
-
-
Staining:
-
Harvest cells and perform surface staining for immune cell markers.
-
Fix and permeabilize the cells.
-
Stain with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-α, TNF-α).[20]
-
-
Analysis:
-
Acquire samples on a flow cytometer and analyze the data to determine the percentage of cells within a specific population that are producing a particular cytokine.[20]
-
Conclusion
The protocols outlined in these application notes provide a comprehensive toolkit for researchers to accurately assess the proliferative and functional responses of immune cells to the TLR7/8 agonist this compound. By employing these techniques, scientists can gain valuable insights into the immunomodulatory properties of this compound, aiding in the discovery and development of novel immunotherapies. Careful execution of these protocols, along with appropriate controls, will ensure the generation of reliable and reproducible data.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukocyte Proliferation Assay (Immunostimulation and Immunosuppression) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. BrdU Incorporation Assay to Analyze the Entry into S Phase | Springer Nature Experiments [experiments.springernature.com]
- 9. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 10. T Cell-based BrdU Assay - Creative Biolabs [creative-biolabs.com]
- 11. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]Thymidine Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection Ki 67 [bdbiosciences.com]
- 14. immunostep.com [immunostep.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CL097-Induced Cytotoxicity in Primary Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using CL097 in primary cell cultures, particularly concerning cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic imidazoquinoline compound that functions as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These receptors are typically located in the endosomes of various immune cells and play a crucial role in the innate immune response by recognizing single-stranded RNA, often of viral origin.[1] Upon binding to TLR7 and/or TLR8, this compound triggers a signaling cascade that activates transcription factors like NF-κB and interferon regulatory factors (IRFs). This activation leads to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (e.g., IFN-α).[3][4]
Q2: I'm observing high levels of cell death in my primary cell culture after this compound stimulation. What are the potential causes?
A2: High cytotoxicity following this compound treatment in sensitive primary cells can be attributed to several factors:
-
Overstimulation: Excessive activation of TLR7/8 signaling can lead to a "cytokine storm," creating a toxic microenvironment and inducing cell death.[3]
-
Pyroptosis: this compound can induce a pro-inflammatory form of programmed cell death called pyroptosis. This process is dependent on the activation of caspase-1, which is triggered by the formation of a protein complex called the inflammasome (e.g., NLRP3).[5][6] Activated caspase-1 cleaves Gasdermin D, leading to pore formation in the cell membrane and eventual cell lysis.[5][7]
-
Necroptosis: Another potential mechanism is necroptosis, a programmed form of necrosis. This pathway can be initiated by inflammatory signals and involves the proteins RIPK1, RIPK3, and MLKL.[8][9][10]
-
Suboptimal Culture Conditions: Primary cells are inherently more sensitive than cell lines.[11][12][13][14][15] Issues like improper thawing techniques, incorrect seeding density, or media deficiencies can exacerbate the cytotoxic effects of this compound.[16][17]
Q3: How can I reduce this compound-induced cytotoxicity while still achieving cell activation?
A3: Balancing cell activation with viability is key. Here are several strategies:
-
Optimize this compound Concentration: The most critical step is to perform a dose-response experiment to determine the optimal concentration of this compound for your specific primary cell type. This will help you find a concentration that elicits the desired biological response without causing excessive cell death.[3]
-
Optimize Incubation Time: Conduct a time-course experiment to identify the shortest incubation period that yields a sufficient response.[3]
-
Use Pathway Inhibitors: Depending on the suspected mechanism of cell death, you can use specific inhibitors.
-
Ensure Healthy Cell Cultures: Start your experiments with healthy, viable primary cells. Follow best practices for primary cell culture, including proper thawing, handling, and maintenance.[11][12][15][16]
Troubleshooting Guides
Problem 1: Excessive Cell Lysis and Detachment After this compound Treatment
This is a common indicator of high cytotoxicity. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Action |
| This compound Concentration Too High | Perform a dose-response curve to determine the EC50 for your desired effect and the CC50 for cytotoxicity. A good starting range for many primary cells is 0.1 - 5 µg/mL.[3] |
| Prolonged Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to find the optimal stimulation duration.[3] |
| Pyroptosis Activation | Co-treat cells with a caspase-1 inhibitor (e.g., VX-765, 20-50 µM). Include a vehicle control for the inhibitor. |
| Necroptosis Activation | Co-treat cells with a necroptosis inhibitor (e.g., necrosulfonamide, 1-10 µM). Include a vehicle control for the inhibitor. |
| Poor Initial Cell Health | Before the experiment, assess cell viability using Trypan Blue or a viability assay. Ensure viability is >95%. Review your cell handling and culture protocols.[16] |
Problem 2: Inconsistent Results Between Experiments
Variability in results can be frustrating. Here’s how to improve reproducibility.
| Potential Cause | Troubleshooting Action |
| Inconsistent this compound Aliquots | Prepare a large stock solution of this compound, create single-use aliquots, and store them at -20°C or -80°C.[3] |
| Variability in Primary Cells | If possible, use cells from the same donor and passage number for a set of experiments. If using cells from multiple donors, analyze the data for donor-to-donor variability. |
| Fluctuations in Cell Density | Optimize and standardize your cell seeding density for all experiments. |
| Media and Supplement Variability | Use the same lot of media and supplements (e.g., serum) for a series of experiments to minimize batch-to-batch variation. |
Experimental Protocols
Dose-Response and Time-Course Experiment for this compound
Objective: To determine the optimal concentration and incubation time of this compound that maximizes cell activation while minimizing cytotoxicity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)[24][25]
-
ELISA kit for a relevant cytokine (e.g., TNF-α or IFN-α)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.01, 0.1, 1, 5, and 10 µg/mL. Include a vehicle-only control.
-
Cell Treatment:
-
Dose-Response: Add the different concentrations of this compound to the cells and incubate for a fixed time (e.g., 24 hours).
-
Time-Course: Add a single, potentially optimal concentration of this compound and incubate for various durations (e.g., 4, 8, 12, 24, 48 hours).
-
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of your target cytokine using an ELISA kit according to the manufacturer's instructions.
-
Cell Viability: Perform a cell viability assay (e.g., MTT) on the remaining cells as per the manufacturer's protocol.
-
Co-treatment with Pathway Inhibitors
Objective: To determine if cytotoxicity induced by this compound is mediated by pyroptosis or necroptosis.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
Caspase-1 inhibitor (e.g., VX-765)
-
Necroptosis inhibitor (e.g., necrosulfonamide)
-
96-well cell culture plates
-
Cell viability assay kit
Procedure:
-
Cell Seeding: Seed cells as described above.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the inhibitors (VX-765 or necrosulfonamide) or vehicle control for 1-2 hours before adding this compound.
-
This compound Stimulation: Add this compound at a concentration known to cause cytotoxicity.
-
Incubation: Incubate for the predetermined optimal time.
-
Viability Assessment: Measure cell viability using a suitable assay. An increase in viability in the inhibitor-treated wells compared to the this compound-only wells suggests the involvement of that specific cell death pathway.
Visualizing Workflows and Pathways
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necrosulfonamide | Necroptosis Inhibitor | MLKL Inhibitor | TargetMol [targetmol.com]
- 9. Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Necrosulfonamide | Necroptosis | Tocris Bioscience [tocris.com]
- 11. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 12. 6 common mistakes when working with primary cells [sciencellonline.com]
- 13. Navigating challenges: optimising methods for primary cell culture isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kosheeka.com [kosheeka.com]
- 15. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. promocell.com [promocell.com]
- 18. Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel role for caspase 1 inhibitor VX765 in suppressing NLRP3 inflammasome assembly and atherosclerosis via promoting mitophagy and efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Caspase‑1 inhibition by VX‑765 administered at reperfusion in P2Y12 receptor antagonist‑treated rats provides long‑term reduction in myocardial infarct size and preservation of ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Necrosulfonamide | Cell Signaling Technology [cellsignal.com]
- 24. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.sg]
- 25. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
Technical Support Center: Optimizing CL097 Stimulation Assays
Welcome to the technical support center for CL097 stimulation assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which cell types are responsive to it?
A1: this compound is a water-soluble imidazoquinoline compound that functions as a potent agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[1][2][3] These receptors are primarily located in the endosomes of immune cells and are crucial for recognizing single-stranded RNA, such as that from viruses.[1][2] Consequently, this compound can stimulate a variety of immune cells that express TLR7 and/or TLR8, including:
-
Plasmacytoid Dendritic Cells (pDCs): These cells have high levels of TLR7 and are significant producers of type I interferons in response to this compound.[2]
-
Macrophages and Monocytes: These cells express TLR8 and respond to this compound by producing pro-inflammatory cytokines like TNF-α and IL-12.[2]
-
B cells: B cells express TLR7 and can be activated by this compound.[2]
Q2: What are the most common sources of variability in this compound stimulation assays?
A2: Inconsistent results in this compound stimulation assays can arise from several factors:
-
Donor-to-donor variability: Primary human cells, such as Peripheral Blood Mononuclear Cells (PBMCs), can show significant differences in their response to TLR agonists due to the genetic background, age, sex, and health status of the donor.[4]
-
Reagent quality and handling: The stability and proper storage of this compound are critical. Variations in lots of fetal bovine serum (FBS) and cell culture media can also introduce variability.[4] It is also important to test for and eliminate endotoxin (B1171834) contamination.[4]
-
Experimental parameters: Cell density, this compound concentration, and incubation time are critical parameters that must be carefully optimized and consistently applied.[4]
-
Edge effects: In multi-well plates, wells on the outer edge can behave differently than inner wells due to more rapid changes in temperature and humidity, leading to uneven cell growth and distribution.[5]
Q3: How can I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration of this compound is highly dependent on the cell type, cell density, and the specific endpoint of your assay. A dose-response experiment is essential to determine the ideal concentration that provides robust activation without inducing excessive toxicity.[6] A general starting point for in vitro cell culture assays is in the range of 0.1 µg/mL to 5 µg/mL.[6] For human TLR7, which is more sensitive to this compound, concentrations as low as 50 ng/mL may be effective.[3][6] It is recommended to perform a titration experiment spanning a wide range of concentrations (e.g., from 0.01 µg/mL to 10 µg/mL) and measure both the desired activation marker and cell viability.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Edge Effect: Uneven temperature and evaporation in outer wells of the microplate.[5][7][8][9] | - After seeding cells, let the plate rest at room temperature for 60 minutes before placing it in the incubator.[5] - Fill the outer wells with sterile water or media and do not use them for experimental data.[10] - Use low evaporation lids or sealing tapes.[10] |
| Inconsistent Cell Seeding: Pipetting errors leading to different cell numbers per well. | - Ensure a homogenous cell suspension before and during seeding. - Use calibrated pipettes and consistent technique. | |
| Weak or no cellular response to this compound | Suboptimal this compound Concentration: The concentration used may be too low for the specific cell type or density. | - Perform a dose-response curve to determine the optimal concentration.[4] A starting range of 0.1 µM to 5 µM is often recommended for dendritic cells.[1] |
| Degraded this compound: Improper storage or handling of the this compound stock solution. | - Store this compound stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11] Prepare fresh working solutions for each experiment.[11] | |
| Unhealthy Cells: Cells are not in the logarithmic growth phase or have a low viability. | - Ensure cells are healthy and have high viability before starting the experiment. Use cells within their recommended passage number range.[4] | |
| High background signal in unstimulated controls | Contamination: Mycoplasma or endotoxin contamination in cell culture. | - Regularly test cell cultures for mycoplasma.[4] - Use endotoxin-free reagents and test for endotoxin contamination.[4] |
| Serum Effects: Components in the serum may be activating the cells. | - Consider reducing the serum concentration or using a different batch of serum. Test for serum-induced activation before the experiment. | |
| Significant cell death after stimulation | This compound Overstimulation/Toxicity: The concentration of this compound is too high, leading to excessive inflammatory signaling and cell death.[6] | - Perform a dose-response experiment to find a lower, non-toxic concentration that still provides adequate stimulation.[6] - Conduct a time-course experiment to determine the optimal stimulation duration.[6] |
Quantitative Data Summary
Table 1: Recommended Working Concentrations of this compound
| Cell Type/Receptor | Recommended Concentration Range | Reference |
| Human TLR7 | 50 ng/mL - 3 µg/mL | [3] |
| Human TLR8 | 0.3 - 3 µg/mL | [3] |
| Mouse TLR7 | 0.3 - 3 µg/mL | [3] |
| Human Plasmacytoid Dendritic Cells (pDCs) | 0.1 µM - 5 µM | [1] |
Table 2: Effect of 1.5 µM this compound on Human pDCs
| Endpoint | Incubation Time | Result | Reference |
| Cytokine Production (IFN-α, TNF-α, IL-12p70, IL-6) | 24 and 48 hours | Significantly Increased | [1][12] |
| Upregulation of Cell Surface Markers (MHC-II, CD40, CD80, CD86) | 24, 48, and 72 hours | Significantly Increased | [12] |
| Granzyme B Expression | 24, 48, and 72 hours | Significantly Increased | [12] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound Stimulation of Human pDCs
-
Cell Seeding: Seed isolated pDCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.[1]
-
This compound Dilution: Prepare serial dilutions of this compound to achieve final concentrations ranging from 0.1 µM to 5 µM (e.g., 0.1, 0.5, 1.5, 5 µM).[1] Include an unstimulated control group with vehicle only.[1]
-
Stimulation: Add the diluted this compound to the corresponding wells.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 to 72 hours, depending on the desired endpoint.[1]
-
Endpoint Analysis:
-
Cytokine Analysis: Centrifuge the plate and collect the supernatant to measure cytokine levels using ELISA or a multiplex bead array.[1]
-
Cell Surface Marker Analysis: Harvest the cells, wash with PBS, and stain with fluorescently labeled antibodies for flow cytometry analysis of markers such as MHC-II, CD40, CD80, and CD86.[1]
-
Cell Viability: Assess cell viability in parallel using a method such as Trypan Blue exclusion or an MTT assay.[6]
-
Protocol 2: Mitigating Edge Effects in Cell-Based Assays
-
Cell Seeding: Seed cells according to your standard protocol.
-
Room Temperature Incubation: After seeding, allow the plate to rest in the tissue culture hood at room temperature for 60 minutes.[5]
-
Incubator Placement: Transfer the plate to a properly controlled 37°C incubator. Placing the plate towards the rear of the incubator can help minimize temperature fluctuations when the door is opened.[5]
-
Optional: Plate Moat: For longer incubations, fill the outer wells of the plate with sterile PBS or water to help maintain humidity within the plate.[10]
Visualizations
Caption: this compound signaling pathway in immune cells.
Caption: Experimental workflow for this compound stimulation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. invivogen.com [invivogen.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. A simple technique for reducing edge effect in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 10. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CL097 Dose-Response Experiments
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with CL097 dose-response curves that fail to reach saturation. This guide provides troubleshooting advice, detailed experimental protocols, and an overview of the relevant signaling pathway.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My dose-response curve for this compound is not reaching a plateau (saturation). What are the possible reasons for this?
An incomplete or non-saturating dose-response curve for this compound can arise from several experimental factors. This can manifest as a continuous upward trend or a shallow curve that does not flatten at the highest concentrations tested. The underlying causes can be broadly categorized into issues related to the compound, the cell system, or the assay itself.
Below is a troubleshooting guide summarizing potential causes and recommended solutions.
Troubleshooting Guide: this compound Dose-Response Curve Not Reaching Saturation
| Potential Cause | Description | Recommended Solutions |
| Compound Integrity and Solubility | This compound may have degraded due to improper storage or handling. Poor solubility at higher concentrations can also lead to an underestimation of the true effect, preventing the curve from reaching its maximum (Emax). | - Verify Compound Quality: Ensure this compound is from a reputable source and has been stored correctly according to the manufacturer's instructions (typically at -20°C). Prepare fresh stock solutions in an appropriate solvent (e.g., water or DMSO) for each experiment. - Ensure Complete Solubilization: When preparing dilutions, ensure the compound is fully dissolved. For imidazoquinoline compounds, which can be hydrophobic, using a small amount of DMSO before diluting in aqueous media can be helpful. Visually inspect for any precipitation at high concentrations. |
| Suboptimal Concentration Range | The concentrations of this compound used may not be high enough to induce the maximal response and reach saturation. | - Extend Dose Range: Increase the highest concentration of this compound in your dose-response curve. A typical starting point for a dose-response experiment would be to use a wide range of concentrations spanning several orders of magnitude (e.g., 0.01 µM to 10 µM). |
| Cell Health and Viability | Poor cell health, high passage number, or mycoplasma contamination can lead to inconsistent and suboptimal responses. At high concentrations, this compound may induce cytotoxicity, leading to a decrease in the response at the upper end of the dose-response curve, which can be misinterpreted as a failure to saturate. | - Use Healthy Cells: Ensure cells are healthy, have a viability of >95%, and are within a low passage number. - Test for Mycoplasma: Regularly test cell cultures for mycoplasma contamination. - Perform a Cytotoxicity Assay: Run a parallel cytotoxicity assay (e.g., LDH or MTT assay) with the same concentrations of this compound to determine if the compound is toxic to the cells at the concentrations being tested. |
| Inappropriate Cell Density | If the cell density is too high, the amount of this compound may be insufficient to stimulate all the cells, a phenomenon known as ligand depletion.[1] This can lead to a rightward shift in the EC50 and a failure to reach the true Emax.[2][3][4] Conversely, if the cell density is too low, the signal may be too weak to detect accurately. | - Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal cell number per well that gives a robust signal without leading to ligand depletion. For peripheral blood mononuclear cells (PBMCs), a starting density of 1 x 10^6 cells/mL is common.[3] |
| Assay Kinetics and Incubation Time | The incubation time may be too short for the maximal response to develop. The kinetics of TLR7/8 signaling and subsequent cytokine production or reporter gene expression can vary depending on the cell type and the specific endpoint being measured. | - Optimize Incubation Time: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time for achieving the maximal response with this compound in your specific assay. |
| Receptor Downregulation | Prolonged or high-concentration exposure to an agonist can sometimes lead to the downregulation or desensitization of its receptor (TLR7/8 in this case), which could prevent the response from reaching its theoretical maximum. | - Review Incubation Time: While a sufficient incubation time is necessary, excessively long incubations at high agonist concentrations could potentially lead to receptor downregulation. The time-course experiment will help identify the optimal window. |
| Assay Detection Limits | The detection range of the assay (e.g., ELISA, reporter assay) may be insufficient to capture the full dynamic range of the response. The signal may be saturating the detector at high this compound concentrations, which can be mistaken for a biological plateau. | - Check Assay Dynamic Range: Ensure that the standard curve for your ELISA is broad enough to accurately quantify the highest levels of cytokine production. For reporter assays, ensure the signal is not saturating the plate reader. It may be necessary to dilute the samples to bring them within the linear range of the assay. |
| Shallow Curve Slope (Hill Slope < 1) | A shallow slope indicates that a large change in agonist concentration is required to produce a small change in the response.[5][6][7] This can make it difficult to define a clear plateau within a typical concentration range. This can be due to complex biological phenomena such as multiple binding sites with different affinities or negative cooperativity. | - Re-evaluate the Model: A standard four-parameter logistic fit may not be appropriate. Consider if a different biological model or curve-fitting algorithm is more suitable for the observed data. - Investigate Biological Complexity: The shallow slope may be a true reflection of the underlying biology. Consider the possibility of off-target effects or complex signaling interactions at different concentrations. |
Expected EC50 Values for this compound
The half-maximal effective concentration (EC50) for this compound can vary depending on the cell type, the specific readout, and the assay conditions. Having a general idea of expected values can help in designing experiments and troubleshooting unexpected results.
| Cell System | Assay Readout | Reported EC50 / Effective Concentration | Reference |
| Human PBMCs / Huh7-Luc Co-culture | HCV Replication Suppression | Nanomolar range | [8] |
| Murine pDCs | Upregulation of cell surface markers (MHC-II, CD40, CD80, CD86) | 1.5 µM (optimal concentration) | [9] |
| Murine pDCs | Cytokine Release (IFN-α, TNF-α, IL-12p70, IL-6) | 1.5 µM (optimal concentration) | [9] |
| Human PBMCs | Cytokine Induction (IFN-α, TNF-α, IL-10) | 5 µg/mL (~18 µM) | [10] |
| HEK-Blue™ hTLR7 Cells | NF-κB Reporter (SEAP) | Potent agonism, specific EC50 varies | [11] |
| HEK-Blue™ hTLR8 Cells | NF-κB Reporter (SEAP) | Less potent than for hTLR7 | [11] |
Detailed Experimental Protocols
Here, we provide a detailed protocol for a common application of this compound: the stimulation of human peripheral blood mononuclear cells (PBMCs) for cytokine production analysis via ELISA.
Protocol: this compound Stimulation of Human PBMCs for Cytokine Analysis
1. Materials
-
This compound (powder)
-
Sterile, endotoxin-free water or DMSO for stock solution
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved
-
Complete RPMI-1640 medium (supplemented with 10% heat-inactivated Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
96-well flat-bottom cell culture plates
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-12, IFN-α)
-
Phosphate-Buffered Saline (PBS)
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
2. Methods
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in sterile, endotoxin-free water or DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
If using cryopreserved PBMCs, thaw them rapidly in a 37°C water bath and wash them with complete RPMI-1640 medium to remove the cryoprotectant.
-
Perform a cell count and assess viability using a method such as trypan blue exclusion.
-
Resuspend the PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of 2X working concentrations of this compound in complete RPMI-1640 medium. For a 10-point dose-response curve, you might prepare dilutions to achieve final concentrations ranging from 0.01 µM to 10 µM.
-
Include a "vehicle control" (medium with the same concentration of water or DMSO as the highest this compound concentration) and a "medium only" control.
-
-
Cell Stimulation:
-
Add 100 µL of the 2X this compound dilutions to the corresponding wells containing the PBMCs. This will bring the final volume in each well to 200 µL and the this compound concentrations to their final 1X values.
-
Gently mix the contents of the wells by tapping the plate.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time should be determined empirically.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
The supernatants can be used immediately for cytokine analysis or stored at -80°C for later use.
-
-
Cytokine Quantification:
-
Quantify the concentration of the desired cytokines in the collected supernatants using ELISA kits according to the manufacturer's instructions.
-
3. Data Analysis
-
Plot the cytokine concentration (Y-axis) against the log of the this compound concentration (X-axis).
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the EC50, Emax, and Hill slope.
Signaling Pathway and Experimental Workflow Diagrams
TLR7/8 Signaling Pathway
This compound is an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are intracellular receptors located in the endosomes of immune cells.[11] Upon binding of this compound, TLR7 and TLR8 initiate a downstream signaling cascade primarily through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and type I interferons.
Caption: TLR7/8 signaling pathway initiated by this compound.
Experimental Workflow for Troubleshooting Dose-Response Curve Issues
This diagram outlines a logical workflow for troubleshooting a this compound dose-response curve that is not reaching saturation.
Caption: Troubleshooting workflow for non-saturating dose-response curves.
References
- 1. GraphPad Prism 10 Curve Fitting Guide - Ligand depletion [graphpad.com]
- 2. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand Depletion in vivo Modulates the Dynamic Range and Cooperativity of Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brainly.com [brainly.com]
- 6. pharmacology - What is the meaning of the slope in a graded dose-response curve? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Dose-Response Curves → Term [lifestyle.sustainability-directory.com]
- 8. researchgate.net [researchgate.net]
- 9. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TLR7/TLR8 Activation Restores Defective Cytokine Secretion by Myeloid Dendritic Cells but Not by Plasmacytoid Dendritic Cells in HIV-Infected Pregnant Women and Newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. invivogen.com [invivogen.com]
Technical Support Center: Preventing Cell Death in Long-Term CL097 Experiments
Welcome to the technical support center for researchers utilizing the TLR7/8 agonist, CL097. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate cell death and ensure the success of your long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a water-soluble imidazoquinoline compound that acts as a potent agonist for Toll-like receptor 7 (TLR7) and TLR8.[1] These receptors are typically found in the endosomes of immune cells such as dendritic cells (DCs) and macrophages. Upon binding this compound, TLR7/8 initiates a signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors like NF-κB and IRF7, culminating in the production of pro-inflammatory cytokines and type I interferons.[2]
Q2: Why am I observing significant cell death in my long-term experiments with this compound?
A2: Prolonged stimulation with a potent TLR agonist like this compound can lead to cellular stress and death through several mechanisms:
-
Over-activation and Inflammatory Cytokine Production: Continuous activation of TLR signaling can result in an excessive and sustained production of pro-inflammatory cytokines. This can create a cytotoxic environment, leading to apoptosis (programmed cell death).
-
Autophagy-Mediated Cell Death: Some TLR7 agonists, like imiquimod (B1671794), have been shown to induce autophagic cell death.[3][4] This is a process where the cell degrades its own components, which can lead to cell death if sustained.
-
Nutrient Depletion and Metabolic Stress: Long-term culture, especially with highly active cells, can lead to the rapid depletion of essential nutrients and the accumulation of toxic metabolic byproducts in the culture medium, contributing to cell death.
-
Caspase-Independent Cell Death: While apoptosis is a common pathway, TLR stimulation can also potentially trigger other forms of programmed cell death, such as necroptosis, which are not dependent on caspases.[5][6]
Q3: What is a recommended starting concentration for this compound in long-term experiments to minimize cell death?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. For in vitro activation of human plasmacytoid dendritic cells (pDCs), a concentration of 1.5 µM has been reported as optimal for activation.[7] However, for long-term experiments where minimizing cytotoxicity is crucial, it is highly recommended to perform a dose-response experiment. A starting range of 0.1 µM to 5 µM is a reasonable starting point for such an optimization.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed Early in the Experiment (within 24-72 hours)
| Potential Cause | Recommended Solution |
| This compound Concentration is Too High | Perform a dose-response curve to determine the optimal concentration that balances activation with cell viability. Start with a lower concentration range (e.g., 0.1 - 1.0 µM) and assess both your desired biological effect and cell viability using an MTT or similar assay. |
| Suboptimal Cell Culture Conditions | Ensure your cell culture medium contains the appropriate supplements for long-term viability. Consider using a richer basal medium or adding supplements like non-essential amino acids and sodium pyruvate. Maintain optimal pH and CO2 levels. |
| Serum Quality or Concentration | Test different lots of fetal bovine serum (FBS) as quality can vary. Optimize the serum concentration; while 10% is standard, some cell types may benefit from a lower or higher percentage in long-term culture. For sensitive cell lines, consider using serum-free, defined media supplements.[8][9][10][11][12] |
Issue 2: Gradual Decrease in Cell Viability Over Several Days or Weeks
| Potential Cause | Recommended Solution |
| Nutrient Depletion and Waste Accumulation | Increase the frequency of media changes. For long-term cultures, a 50% media change every 2-3 days is a good starting point. Monitor the color of the phenol (B47542) red indicator in your medium; a yellow color indicates acidic conditions due to metabolic waste. |
| Induction of Apoptosis | Consider the use of a pan-caspase inhibitor, such as Z-VAD-FMK, to block apoptosis. It is crucial to determine the optimal, non-toxic concentration of the inhibitor for your specific cell type.[13][14] |
| Oxidative Stress | Supplement the culture medium with antioxidants, such as N-acetylcysteine (NAC) or Vitamin E. These can help mitigate cellular damage caused by reactive oxygen species (ROS) that may be generated during prolonged inflammation.[15][16][17][18] |
| Lack of Survival Signals | Supplement the media with growth factors that are known to promote the survival of your specific cell type.[19][20] |
Experimental Protocols & Methodologies
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol is designed to determine the optimal concentration of this compound that maintains high cell viability.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your cell type to ensure they are in the logarithmic growth phase at the time of assay.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.1 µM to 10 µM. Add the different concentrations of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for your desired long-term time points (e.g., 24h, 48h, 72h, 96h, etc.).
-
MTT Addition: At each time point, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Workflow for Dose-Response Cytotoxicity Assay
Workflow for determining the cytotoxic effects of this compound.
Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound for the desired duration
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle dissociation method to minimize membrane damage.
-
Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Signaling Pathway Leading to Apoptosis
References
- 1. invivogen.com [invivogen.com]
- 2. This compound, a TLR7/8 ligand, inhibits TLR-4--dependent activation of IRAK-M and BCL-3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The TLR7 agonist imiquimod induces anti-cancer effects via autophagic cell death and enhances anti-tumoral and systemic immunity during radiotherapy for melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The TLR7 agonist imiquimod induces anti-cancer effects via autophagic cell death and enhances anti-tumoral and systemic immunity during radiotherapy for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Induction of complementary immunogenic necroptosis and apoptosis cell death pathways inhibits cancer metastasis and relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture Reagents & Supplements | Sartorius [sartorius.com]
- 9. Serum-Free Cell Culture Media | Fisher Scientific [fishersci.com]
- 10. Comparison of culture media supplements identifies serum components in self-reported serum-free preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. Serum-Free Cell Culture Media | Thermo Fisher Scientific [thermofisher.com]
- 13. Activity of Uncleaved Caspase-8 Controls Anti-bacterial Immune Defense and TLR-Induced Cytokine Production Independent of Cell Death | PLOS Pathogens [journals.plos.org]
- 14. Activity of Uncleaved Caspase-8 Controls Anti-bacterial Immune Defense and TLR-Induced Cytokine Production Independent of Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antioxidants enhance the cytotoxicity of chemotherapeutic agents in colorectal cancer: a p53-independent induction of p21WAF1/CIP1 via C/EBPbeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Antioxidant Activity and Cytotoxicity of Aromatic Oligosulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytoprotective Effects of Natural Compounds against Oxidative Stress [mdpi.com]
- 19. Crossing paths: interactions between the cell death machinery and growth factor survival signals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Growth factor signaling for cardioprotection against oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with CL097
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies that may arise from using different batches of CL097, a potent Toll-like receptor 7 and 8 (TLR7/8) agonist. This resource is intended for researchers, scientists, and drug development professionals working with this imidazoquinoline compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic imidazoquinoline compound that acts as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These receptors are typically located in the endosomes of immune cells and play a crucial role in the innate immune response by recognizing single-stranded RNA, often of viral origin.[3] Upon activation by this compound, TLR7 and TLR8 initiate a signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRF7.[1][3][4] This results in the production of pro-inflammatory cytokines and type I interferons (IFN-α/β).[1][3]
Q2: Which cells are responsive to this compound?
This compound stimulates a variety of immune cells that express TLR7 and/or TLR8. Key target cells include:
-
Plasmacytoid dendritic cells (pDCs): High expressers of TLR7 and major producers of type I interferons in response to this compound.[1][5][6]
-
Myeloid cells (monocytes, macrophages, myeloid dendritic cells): Primarily express TLR8 and produce pro-inflammatory cytokines.[3]
-
B cells: Express TLR7.[1]
-
Neutrophils: this compound can prime NADPH oxidase activation in neutrophils.[7]
Q3: We are observing weaker or no cell activation with a new batch of this compound compared to a previous one. What could be the cause?
Several factors could contribute to this issue:
-
Compound Purity and Integrity: The purity of the this compound can vary between batches. Degradation due to improper storage (exposure to light, moisture, or incorrect temperatures) can also lead to reduced activity.
-
Solubility and Aggregation: this compound is described as highly water-soluble.[1] However, incomplete solubilization or aggregation of the compound in your stock solution can lead to a lower effective concentration.
-
Cell Health and Passage Number: The responsiveness of cells to TLR agonists can be influenced by their health, passage number, and overall culture conditions. Cells that are unhealthy or have been passaged too many times may exhibit a diminished response.
-
Assay Variability: Inconsistencies in cell seeding density, incubation times, or reagent preparation can all contribute to variable results.
Q4: Can different batches of this compound lead to variations in cytokine profiles?
Yes, it is possible. The magnitude of cytokine production (e.g., IFN-α, TNF-α, IL-6, IL-12) is dependent on the potency of TLR7/8 activation.[5][8][9] If one batch of this compound has a slightly different purity or activity level, it could lead to quantitative differences in the cytokine response. It is also important to consider that the cytokine milieu can be complex, and subtle variations in the initial stimulus can sometimes lead to downstream shifts in the overall immune response.
Troubleshooting Guides
Guide 1: Inconsistent Cell Activation or Cytokine Production
Problem: A new batch of this compound results in lower than expected cell activation (e.g., lower reporter gene expression, reduced surface marker upregulation) or cytokine secretion compared to previous batches.
| Potential Cause | Recommended Action |
| This compound Stock Solution Integrity | Prepare a fresh stock solution of this compound from the lyophilized powder. Ensure complete dissolution in sterile, endotoxin-free water.[1] Briefly vortex and visually inspect for any precipitates. |
| Compound Degradation | Store lyophilized this compound and stock solutions as recommended by the manufacturer, protected from light and moisture. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Inaccurate Concentration | Verify the calculations for your working dilutions. If possible, confirm the concentration of your stock solution using spectrophotometry, if the molar extinction coefficient is known. |
| Cell Health and Density | Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment. Perform a cell viability assay (e.g., Trypan Blue exclusion) before each experiment. |
| Assay System Variability | Standardize all assay parameters, including incubation times, media components, and reagent preparation. Run an internal positive control with a known stimulus to ensure the responsiveness of your cell system. |
| Batch-to-Batch Purity Variation | If possible, obtain the certificate of analysis for each batch to compare purity levels (e.g., by HPLC). Consider performing a dose-response curve for each new batch to determine the optimal concentration. |
Guide 2: High Cell Death or Toxicity Observed
Problem: A new batch of this compound is causing significant cell death at concentrations that were previously well-tolerated.
| Potential Cause | Recommended Action |
| Contamination of this compound Stock | Prepare a fresh stock solution using sterile, endotoxin-free water and filter-sterilize through a 0.22 µm filter. Test for endotoxin (B1171834) contamination using a LAL assay. |
| Over-stimulation | Excessive TLR activation can lead to activation-induced cell death.[10] Perform a dose-response experiment with the new batch to identify the optimal concentration that induces a robust response with minimal toxicity. A typical starting range for in vitro assays is 0.1 µg/mL to 5 µg/mL.[11] |
| Incorrect Formulation/Solvent | Ensure that the solvent used to dissolve this compound is appropriate and at a final concentration that is non-toxic to your cells. |
| Cellular Susceptibility | High cell density can lead to rapid nutrient depletion and accumulation of toxic byproducts, making cells more susceptible to stress.[11] Optimize your cell seeding density. |
Experimental Protocols
Protocol 1: Preparation and Validation of a New this compound Batch
-
Reconstitution: Reconstitute the lyophilized this compound in sterile, endotoxin-free water to a stock concentration of 1 mg/mL.[1] Gently vortex to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Functional Validation (Dose-Response):
-
Seed your target cells (e.g., human PBMCs or a murine macrophage cell line like RAW 264.7) in a 96-well plate at a predetermined optimal density.
-
Prepare a series of dilutions of the new this compound batch in complete culture medium. A typical range could be from 0.01 µg/mL to 10 µg/mL.[11] Include a vehicle control.
-
Stimulate the cells for a defined period (e.g., 24 hours for cytokine analysis).[11]
-
Collect the supernatant for cytokine measurement (e.g., by ELISA) and assess cell viability in the remaining cells (e.g., using an MTS or resazurin-based assay).
-
Compare the dose-response curve of the new batch with that of a previously validated batch to determine the relative potency and identify the optimal working concentration.
-
Protocol 2: Flow Cytometry Analysis of pDC Activation
This protocol is adapted from methodologies described for analyzing pDC activation.[5][12]
-
Cell Isolation: Isolate murine pDCs from the bone marrow of Flt3L-treated mice or human pDCs from PBMCs.[5][13]
-
Cell Stimulation: Culture the isolated pDCs with a predetermined optimal concentration of this compound (e.g., 1.5 µM) for 24, 48, or 72 hours.[5][12] Include an unstimulated control.
-
Cell Harvesting and Staining:
-
Harvest the cells and wash with PBS.
-
Stain with fluorescently labeled antibodies against cell surface markers to identify pDCs (e.g., anti-BST2, anti-Siglec-H for murine pDCs) and activation markers (e.g., anti-MHC-II, anti-CD40, anti-CD80, anti-CD86).[5][12]
-
For intracellular cytokine staining (e.g., IFN-α), add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of culture.[3]
-
Fix and permeabilize the cells using a commercially available kit.
-
Stain for intracellular cytokines with the appropriate fluorescently labeled antibodies.
-
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of activated cells and the mean fluorescence intensity (MFI) of the activation markers.[12]
Visualizations
Caption: MyD88-dependent signaling pathway activated by this compound through TLR7 and TLR8.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The TLR7/8 agonist this compound primes N-formyl-methionyl-leucyl-phenylalanine-stimulated NADPH oxidase activation in human neutrophils: critical role of p47phox phosphorylation and the proline isomerase Pin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased production of pro-inflammatory cytokines and enhanced T cell responses after activation of human dendritic cells with IL-1 and CD40 ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Myeloid Cell Hyperactivation with CL097 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Toll-like receptor (TLR) 7 and 8 agonist, CL097.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate myeloid cells?
This compound is a water-soluble imidazoquinoline compound that acts as a potent agonist for Toll-like receptor 7 (TLR7) and TLR8.[1][2] These receptors are located in the endosomes of immune cells and recognize single-stranded RNA (ssRNA), playing a crucial role in the antiviral immune response.[1][3] this compound is a more potent agonist for human TLR7 compared to other TLR7/8 agonists.[1] Upon binding to TLR7 and/or TLR8, this compound initiates a signaling cascade that leads to the activation of myeloid cells such as plasmacytoid dendritic cells (pDCs), macrophages, and neutrophils.[1][2][4] This activation results in the production of pro-inflammatory cytokines and type I interferons, and the upregulation of co-stimulatory molecules.[2][5][6]
Q2: What are the expected downstream effects of this compound treatment on myeloid cells?
Treatment of myeloid cells with this compound is expected to induce a robust inflammatory response. Key downstream effects include:
-
Cytokine and Chemokine Production: Activation of TLR7 and TLR8 leads to the production of various cytokines and chemokines through the MyD88-dependent signaling pathway, which activates transcription factors like NF-κB and IRF7.[3][7] Expect to see increased secretion of IFN-α, TNF-α, IL-6, and IL-12.[5][6][8]
-
Upregulation of Cell Surface Markers: Activated myeloid cells will upregulate the expression of co-stimulatory molecules crucial for T cell activation, such as MHC class II, CD40, CD80, and CD86.[6][9]
-
Induction of Cytotoxic Potential: In pDCs, this compound has been shown to increase the expression of cytotoxic molecules like Granzyme B.[6][8]
-
NADPH Oxidase Priming in Neutrophils: In human neutrophils, this compound primes the NADPH oxidase for enhanced reactive oxygen species (ROS) production in response to secondary stimuli like fMLF.[2][4]
Q3: What is the recommended working concentration and incubation time for this compound?
The optimal concentration and incubation time for this compound are cell-type and species-dependent. Based on published data, a general starting point for in vitro experiments is a concentration range of 0.1 µM to 5 µM.
| Cell Type | Species | Recommended Concentration Range | Incubation Time | Reference |
| Plasmacytoid Dendritic Cells (pDCs) | Human | 1.5 µM | 24 - 72 hours | [6] |
| HEK293 (TLR7-transfected) | Human | 0.1 µM | Not Specified | [2][3] |
| HEK293 (TLR8-transfected) | Human | 4 µM | Not Specified | [2][3] |
| Neutrophils | Human | 0.5 - 10 µg/mL | 30 minutes (priming) | [2] |
Note: It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and experimental question.
Troubleshooting Guide
Problem 1: I am not observing any myeloid cell activation after this compound treatment.
If you do not observe the expected activation of your myeloid cells, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Perform a dose-response experiment with a broader range of concentrations (e.g., 0.01 µM to 10 µM). |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal activation window. |
| Cell Viability Issues | Check cell viability using a method like Trypan Blue exclusion or a viability dye for flow cytometry. High cell death can mask activation. |
| Species-Specific TLR8 Inactivity | Be aware that this compound activates mouse TLR7 but not mouse TLR8.[1] If working with murine cells, the response will be solely TLR7-dependent. |
| Reagent Quality | Ensure your this compound is properly stored and has not expired. If possible, test a new batch of the reagent. |
Problem 2: I am observing excessive cell death (hyperactivation) after this compound treatment.
Excessive cell death can be a consequence of myeloid cell hyperactivation. Here's how to address it:
| Potential Cause | Troubleshooting Steps |
| This compound Concentration is Too High | Reduce the concentration of this compound in your experiments. Perform a dose-response curve to find a concentration that induces activation without significant cytotoxicity. |
| Prolonged Incubation Time | Shorten the incubation period. Hyperactivation can lead to apoptosis or necrosis over extended periods. |
| Cell Culture Conditions | Ensure optimal cell culture conditions, including appropriate cell density and media formulation, to maintain cell health. |
Experimental Protocols
Protocol 1: In Vitro Activation of Human Plasmacytoid Dendritic Cells (pDCs) with this compound
This protocol is adapted from a study by Wu et al. (2019).[6]
-
Cell Isolation: Isolate pDCs from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Seeding: Seed the isolated pDCs in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
-
This compound Stimulation: Prepare a stock solution of this compound in sterile, endotoxin-free water. Dilute the this compound to the desired final concentration (e.g., 1.5 µM) in complete RPMI-1640 medium and add it to the cells.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24, 48, or 72 hours.
-
Analysis:
-
Flow Cytometry: Harvest the cells and stain for cell surface markers of activation such as CD40, CD80, CD86, and MHC-II.
-
ELISA: Collect the supernatant to measure the concentration of secreted cytokines like IFN-α, TNF-α, IL-6, and IL-12p70.
-
Protocol 2: Priming of Human Neutrophils with this compound for Enhanced NADPH Oxidase Activity
This protocol is based on the findings of Makni-Maalej et al. (2012).[4]
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a density gradient centrifugation method.
-
Cell Resuspension: Resuspend the isolated neutrophils in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS).
-
This compound Priming: Pre-incubate the neutrophils with this compound (e.g., 5 µg/mL) for 30 minutes at 37°C.
-
Secondary Stimulation: Stimulate the primed neutrophils with a secondary agonist like N-formyl-methionyl-leucyl-phenylalanine (fMLF) to induce NADPH oxidase activation.
-
Measurement of ROS Production: Quantify the production of reactive oxygen species (ROS) using a suitable assay, such as the cytochrome c reduction assay or a fluorescent probe like dihydroethidium (B1670597) (DHE).
Visualizations
Caption: this compound activates TLR7/8 leading to MyD88-dependent signaling and cytokine production.
Caption: Workflow for in vitro myeloid cell stimulation with this compound and subsequent analysis.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TLR7/8 agonist this compound primes N-formyl-methionyl-leucyl-phenylalanine-stimulated NADPH oxidase activation in human neutrophils: critical role of p47phox phosphorylation and the proline isomerase Pin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. oncology.labcorp.com [oncology.labcorp.com]
Technical Support Center: Troubleshooting Low Cytokine Yield After CL097 Stimulation of Macrophages
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during macrophage stimulation with the TLR7/8 agonist, CL097, specifically focusing on resolving low cytokine yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues you might encounter during your experiments in a question-and-answer format.
Section 1: Agonist and Reagents
Question 1: My this compound solution is old. Could this be the reason for low cytokine induction?
Answer: Yes, the stability and storage of this compound are critical for its activity. Improperly stored or old reagents can lead to reduced potency and consequently, lower cytokine production.
-
Troubleshooting Steps:
-
Check Storage Conditions: this compound powder should be stored at -20°C for long-term stability (up to 3 years). In solvent, it should be stored at -80°C for up to one year.[1]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the this compound solution after reconstitution to avoid multiple freeze-thaw cycles which can degrade the compound.[1]
-
Use Freshly Prepared Solutions: For in-vivo experiments, it is recommended to prepare fresh solutions on the day of use. For in-vitro assays, while stock solutions can be stored, using a freshly prepared dilution is always best practice.
-
Test with a New Vial: If you suspect your current stock of this compound has degraded, the most straightforward validation is to test a new, unexpired vial of the compound under the same experimental conditions.
-
Section 2: Cell Culture and Experimental Setup
Question 2: I am not seeing the expected levels of TNF-α and IL-6. Is my this compound concentration optimal?
Answer: The optimal concentration of this compound can vary depending on the macrophage source (e.g., cell line vs. primary cells), cell density, and the specific cytokine being measured. Using a suboptimal concentration is a common reason for low cytokine yield.
-
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: To determine the optimal concentration for your specific experimental setup, it is crucial to perform a dose-response or titration experiment. A common concentration range to test for in vitro macrophage stimulation is 0.1 µg/mL to 5 µg/mL.[2] For human TLR7, which is more sensitive, concentrations as low as 50 ng/mL might be effective.[2]
-
Consult Literature for Your Cell Type: Review published studies that use a similar macrophage type to get a starting range for your dose-response experiments. For example, a concentration of 1.5 µM has been shown to be effective for stimulating pDCs.[3]
-
Consider the Agonist's Potency on Different TLRs: this compound is an agonist for both TLR7 and TLR8. However, its potency can differ between the two. For instance, it is a more potent agonist for human TLR7 than for human TLR8.
-
Question 3: At what time point should I collect my supernatant for maximum cytokine detection?
Answer: The kinetics of cytokine production vary significantly. Collecting supernatants at a single, potentially suboptimal, time point can lead to missing the peak production of your cytokine of interest.
-
Troubleshooting Steps:
-
Conduct a Time-Course Experiment: To capture the peak of cytokine secretion, it is highly recommended to perform a time-course experiment. Collect supernatants at multiple time points (e.g., 4, 8, 12, 24, and 48 hours) after this compound stimulation.
-
Know Your Cytokine Kinetics:
-
TNF-α: Production typically peaks early, often between 4 and 12 hours after stimulation, and then declines.[4][5]
-
IL-6 and IL-12: These cytokines often show a more delayed and sustained production, with levels peaking around 8-24 hours or even later.[4][5][6]
-
Anti-inflammatory Cytokines (e.g., IL-10): In some systems, these may be produced later, around 48-72 hours.
-
-
Question 4: Does the number of macrophages I plate in my wells affect cytokine production?
Answer: Yes, cell density is a critical and often overlooked factor that significantly influences macrophage function, including cytokine secretion. Both too low and too high cell densities can lead to suboptimal results.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Perform an experiment where you plate your macrophages at various densities to find the optimal density for your specific assay and plate format (e.g., 96-well, 24-well). Plating densities reported in the literature can vary widely, from ~9x10³ to 4x10⁵ cells/cm².[7]
-
Be Aware of Density-Dependent Effects:
-
Maintain Consistency: Once an optimal density is determined, ensure you use it consistently across all experiments to ensure reproducibility.
-
Question 5: I am using THP-1 cells. Could my differentiation protocol be the issue?
Answer: Yes, the method used to differentiate THP-1 monocytes into macrophages is crucial for their responsiveness to stimuli. Incomplete or improper differentiation can result in a cell population that does not respond robustly to this compound.
-
Troubleshooting Steps:
-
Standardize Your Differentiation Protocol: Use a well-established protocol for THP-1 differentiation. A common method involves using Phorbol 12-myristate 13-acetate (PMA) at a concentration of 5-100 ng/mL for 24-48 hours.[9][10]
-
Include a Rest Period: After PMA treatment, it is important to wash the cells and rest them in fresh, PMA-free media for at least 24 hours before stimulation. This allows the cells to develop a more mature macrophage phenotype.[11]
-
Confirm Differentiation: Verify that your THP-1 cells have differentiated by observing morphological changes (adherence to the plate, larger and more irregular shape) and by checking for the expression of macrophage-specific surface markers like CD11b or CD14 via flow cytometry.[11]
-
Question 6: Could the polarization state of my macrophages be affecting the cytokine response?
Answer: Absolutely. Macrophages can be polarized into different functional phenotypes, most commonly the pro-inflammatory M1 and the anti-inflammatory M2 states. The polarization state dramatically influences the type and amount of cytokines they produce in response to TLR agonists.
-
Troubleshooting Steps:
-
Characterize Your Macrophage Phenotype: If you are polarizing your macrophages in vitro (e.g., with LPS and IFN-γ for M1, or IL-4/IL-13 for M2), confirm the polarization state by measuring characteristic markers.
-
M1 Macrophages: Expect higher production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12 in response to this compound.
-
M2 Macrophages: These cells typically produce lower levels of pro-inflammatory cytokines and may produce more anti-inflammatory cytokines like IL-10.
-
-
Consider the Microenvironment: The culture conditions themselves can influence macrophage polarization. Be consistent with your media, serum, and other supplements.
-
Section 3: Cytokine Measurement
Question 7: I am using an ELISA to measure cytokines. What are some common pitfalls that could lead to low readings?
Answer: While ELISA is a robust technique, several factors can lead to inaccurate or low cytokine measurements.
-
Troubleshooting Steps:
-
Check Kit Compatibility and Expiration: Ensure your ELISA kit is designed for the correct species and sample type (cell culture supernatant) and that it has not expired.
-
Review the Protocol: Carefully re-read the entire ELISA protocol. Small deviations, such as incorrect incubation times or temperatures, improper washing steps, or incorrect reagent dilutions, can have a large impact on the results.
-
Validate Reagents: Ensure all buffers and reagents are prepared correctly and are not contaminated.
-
Proper Sample Handling: Thaw frozen supernatants on ice and centrifuge to pellet any debris before adding them to the ELISA plate. Avoid multiple freeze-thaw cycles of your samples.[12]
-
Standard Curve Issues: Ensure your standard curve is prepared accurately and covers the expected concentration range of your samples. If your sample concentrations are below the detection limit of the standard curve, the results will not be accurate.[12]
-
Question 8: Would a multiplex assay be better than ELISA for my experiment?
Answer: Both ELISA and multiplex assays have their advantages and disadvantages. The best choice depends on your specific research needs.
-
Comparison:
-
ELISA: Considered the "gold standard" for quantifying a single analyte. It is generally highly sensitive and specific. However, it can be time-consuming and requires a larger sample volume if you need to measure multiple cytokines.[13][14]
-
Multiplex Assays (e.g., Luminex): Allow for the simultaneous measurement of multiple cytokines in a small sample volume, which is highly efficient.[15] However, they can be more expensive, may have issues with antibody cross-reactivity, and the absolute concentration values may differ from those obtained by ELISA.[16][17][18]
-
-
Recommendation: If you are screening for a broad cytokine response or have limited sample volume, a multiplex assay is a good choice. If you are validating the expression of one or two specific cytokines, a traditional ELISA is a reliable option. It is important to be aware that results from the two platforms may not be directly comparable in terms of absolute concentrations.[19][20]
Quantitative Data Summary
The following tables provide an overview of expected outcomes under various experimental conditions. Note that these values can vary significantly between labs, cell types, and specific experimental setups. They should be used as a general guide for what to expect.
Table 1: Effect of this compound Concentration on Cytokine Production by Human pDCs
| Cytokine | 1.5 µM this compound (24 hours) | 1.5 µM this compound (48 hours) |
| IFN-α | Significantly Increased | Significantly Increased |
| TNF-α | Significantly Increased | Significantly Increased |
| IL-12p70 | Significantly Increased | Significantly Increased |
| IL-6 | Significantly Increased | Significantly Increased |
| (Data is a qualitative summary based on findings where this compound was among the strongest inducers of these cytokines.[3]) |
Table 2: General Time-Course of Pro-inflammatory Cytokine Production in Macrophages
| Cytokine | Peak Production Time (Post-Stimulation) | General Trend |
| TNF-α | 4 - 12 hours | Rapid increase followed by a decline.[4][5] |
| IL-6 | 8 - 24 hours | Slower, more sustained increase.[4][5][6] |
| IL-12 | 8 - 24 hours | Similar to IL-6, with a more stable production phase.[6] |
Experimental Protocols
Protocol 1: Differentiation of THP-1 Monocytes into Macrophages
This protocol describes a standard method for differentiating the human monocytic cell line THP-1 into macrophage-like cells using PMA.
-
Cell Seeding:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the THP-1 cells into the desired culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 5 x 10⁵ cells/mL.[10]
-
-
PMA Induction:
-
Prepare a stock solution of Phorbol 12-myristate 13-acetate (PMA).
-
Add PMA to the cell culture medium to a final concentration of 50-100 ng/mL.[10]
-
Incubate the cells for 48 hours at 37°C and 5% CO₂.[10] During this time, the cells will adhere to the plate and begin to exhibit a macrophage-like morphology.
-
-
Resting Phase:
-
After the 48-hour incubation, carefully aspirate the PMA-containing medium.
-
Gently wash the adherent cells once with fresh, serum-free RPMI-1640 medium.
-
Add fresh complete RPMI-1640 medium (without PMA) to the wells.
-
Incubate the cells for an additional 24 hours. This resting period is crucial for the cells to develop a mature macrophage phenotype.
-
Protocol 2: this compound Stimulation of Macrophages and Cytokine Measurement
This protocol outlines the steps for stimulating differentiated macrophages with this compound and collecting the supernatant for cytokine analysis by ELISA.
-
Preparation for Stimulation:
-
After the 24-hour resting period, aspirate the medium from the differentiated macrophages.
-
Add fresh, complete RPMI-1640 medium to the wells.
-
-
This compound Stimulation:
-
Prepare a working solution of this compound at the desired concentration (determined from a dose-response experiment, e.g., 1 µg/mL).
-
Add the this compound solution to the appropriate wells. Include a vehicle-only control (e.g., DMSO or PBS) for unstimulated macrophages.
-
Incubate the plates at 37°C and 5% CO₂ for the desired stimulation time (as determined by a time-course experiment, e.g., 24 hours).
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the culture plates at a low speed (e.g., 400 x g for 5 minutes) to pellet any floating cells or debris.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
The supernatant can be used immediately for cytokine analysis or stored at -80°C for later use.
-
-
Cytokine Quantification by ELISA:
-
Follow the manufacturer's instructions for your specific cytokine ELISA kit.
-
Briefly, this typically involves:
-
Preparing a standard curve with the provided recombinant cytokine standards.
-
Adding your standards and samples to the antibody-coated microplate.
-
Incubating the plate.
-
Washing the plate multiple times.
-
Adding a detection antibody, followed by another incubation and wash.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
Calculate the cytokine concentrations in your samples based on the standard curve.
-
Visualizations
This compound Signaling Pathway in Macrophages
Caption: this compound activates TLR7/8 in the endosome, leading to NF-κB activation and cytokine gene transcription.
Troubleshooting Workflow for Low Cytokine Yield
Caption: A step-by-step workflow to identify and resolve potential causes of low cytokine yield.
References
- 1. invivogen.com [invivogen.com]
- 2. Antiviral Response Induced by Toll-Like Receptor (TLR) 7/TLR8 Activation Inhibits Human Immunodeficiency Virus Type 1 Infection in Cord Blood Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interleukin-6 production by murine macrophage cell lines P388D1 and J774A.1: stimulation requirements and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Density dependent regulation of inflammatory responses in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. biomedres.us [biomedres.us]
- 13. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ELISA vs. Multiplex Assays: Which Is Better for Cytokine Detection? [synapse.patsnap.com]
- 15. evetechnologies.com [evetechnologies.com]
- 16. journals.asm.org [journals.asm.org]
- 17. biomedres.us [biomedres.us]
- 18. Validation and comparison of luminex multiplex cytokine analysis kits with ELISA: Determinations of a panel of nine cytokines in clinical sample culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Conceptual and methodological issues relevant to cytokine and inflammatory marker measurements in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CL097-Mediated Activation
This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing experiments involving the TLR7/8 agonist, CL097. Here you will find answers to frequently asked questions, troubleshooting advice, and detailed protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate immune cells?
A1: this compound is a water-soluble imidazoquinoline compound that acts as a potent agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[1][2] These receptors are located in the endosomes of immune cells and recognize single-stranded RNA, a hallmark of viral infection.[1][2] Upon binding this compound, TLR7 and TLR8 recruit the adaptor protein MyD88, initiating a downstream signaling cascade. This cascade activates key transcription factors, including NF-κB and IRF7, which drive the production of pro-inflammatory cytokines (like TNF-α and IL-6) and Type I interferons (IFN-α), respectively.[1][3] TLR7 is primarily expressed by plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells like monocytes, macrophages, and myeloid dendritic cells.[2]
Q2: What is the recommended incubation time for this compound stimulation?
A2: The optimal incubation time depends heavily on the cell type being studied and the specific endpoint being measured (e.g., cytokine secretion, surface marker upregulation, or mRNA expression).
-
For mRNA analysis: Early time points are crucial. Stimulation for as little as 4 hours can be sufficient to detect significant increases in cytokine gene expression, such as IFN-α and TNF-α, in peripheral blood mononuclear cells (PBMCs).[4]
-
For early-response cytokines: Pro-inflammatory cytokines like TNF-α often show peak secretion within 4 to 8 hours post-stimulation.
-
For later-response cytokines and interferons: Cytokines like IL-6 and IL-12, as well as Type I interferons (IFN-α), tend to peak later. Significant secretion is consistently observed at 24 and 48 hours in plasmacytoid dendritic cells (pDCs).[2][5]
-
For cell surface markers: Upregulation of activation markers such as MHC-II, CD80, and CD86 on pDCs is significant at 24, 48, and 72 hours.[2][5]
A time-course experiment is strongly recommended to determine the optimal kinetics for your specific experimental system.
Q3: What is the underlying signaling pathway activated by this compound?
A3: this compound activates the MyD88-dependent signaling pathway common to TLR7 and TLR8. The process begins in the endosome where this compound binds to the receptors, leading to the recruitment of MyD88. This triggers the assembly of a protein complex involving IRAK kinases and TRAF6, which ultimately leads to the activation of two major downstream branches: the NF-κB pathway (driving pro-inflammatory cytokine production) and the IRF7 pathway (essential for Type I interferon production).[3]
Data on Activation Kinetics
The kinetics of cellular activation by this compound can vary significantly. The tables below summarize data from studies on human plasmacytoid dendritic cells (pDCs) stimulated with 1.5 µM this compound.
Table 1: Cytokine Secretion by pDCs After this compound Stimulation
| Cytokine | 24 Hours | 48 Hours |
| IFN-α | Significant Increase | Significant Increase |
| TNF-α | Significant Increase | Significant Increase |
| IL-12p70 | Significant Increase | Significant Increase |
| IL-6 | Significant Increase | Significant Increase |
| Qualitative summary based on data from Wu et al., 2019, showing significant upregulation compared to controls.[2][5] |
Table 2: Upregulation of Cell Surface Markers on pDCs After this compound Stimulation
| Marker | 24 Hours | 48 Hours | 72 Hours |
| MHC-II | Significant Upregulation | Peak Upregulation | Sustained Upregulation |
| CD40 | Significant Upregulation | Peak Upregulation | Sustained Upregulation |
| CD80 | Significant Upregulation | Peak Upregulation | Sustained Upregulation |
| CD86 | Significant Upregulation | Peak Upregulation | Sustained Upregulation |
| Summary based on flow cytometry data from Wu et al., 2019.[2][3][5] |
Experimental Protocols
Protocol: Time-Course Experiment for Optimal Incubation Time
This protocol provides a framework for determining the optimal this compound incubation time for your specific cell type and endpoint (e.g., cytokine production).
Methodology:
-
Cell Preparation: Isolate your target cells (e.g., human PBMCs or enriched pDCs) and ensure viability is >95%.
-
Seeding: Seed cells in a 96-well plate at a density appropriate for your cell type (e.g., 1 x 10⁶ cells/mL for pDCs).[3]
-
Stimulation: Prepare a working solution of this compound. A final concentration between 1-5 µM is a common starting point.[2][5] Add this compound to the designated wells. Remember to include an "unstimulated" or "vehicle control" group.
-
Incubation: Place the plate in a humidified incubator at 37°C with 5% CO₂.
-
Time-Point Harvesting: At each designated time point (e.g., 4, 8, 16, 24, 48 hours), carefully collect the cell culture supernatant for cytokine analysis and/or harvest the cells for flow cytometry or RNA extraction. Store supernatant at -80°C until analysis.
-
Downstream Analysis:
-
Cytokines: Measure cytokine concentrations in the supernatant using ELISA or a multiplex bead array.
-
Surface Markers: Stain cells with fluorescently-labeled antibodies for flow cytometric analysis.
-
Gene Expression: Extract RNA from cell pellets and perform qRT-PCR.
-
-
Data Analysis: Plot the concentration of your analyte or the expression level of your marker against time to visualize the activation kinetics and determine the peak response time.
Troubleshooting Guide
Problem: No or low cellular activation (e.g., low cytokine release).
| Possible Cause | Suggested Solution |
| Suboptimal Incubation Time | The incubation period may be too short or too long. Perform a time-course experiment (4-72 hours) to identify the peak response time for your specific endpoint.[1] |
| Incorrect this compound Concentration | The concentration may be too low. Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 5 µM) to find the optimal dose.[3] |
| Low Cell Viability | Ensure cell viability is >95% before starting the experiment. High concentrations of agonists can sometimes be toxic.[1] |
| Target Cells Do Not Express TLR7/8 | Confirm that your cell type expresses TLR7 and/or TLR8. For example, pDCs and monocytes are good responders, but some cell lines may not express these receptors.[2] |
| Degraded this compound Reagent | Ensure this compound is stored correctly and prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Delayed Sample Processing | The responsiveness of primary cells, especially pDCs, can decrease significantly with delays between blood collection and processing. Process samples as quickly as possible for optimal results.[6] |
| Inhibitory Factors in Serum | Some batches of fetal bovine serum (FBS) may contain factors that inhibit TLR signaling. Test different lots of FBS or consider using serum-free media if this is a concern.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. TLR7/TLR8 Activation Restores Defective Cytokine Secretion by Myeloid Dendritic Cells but Not by Plasmacytoid Dendritic Cells in HIV-Infected Pregnant Women and Newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Rapid Loss of Dendritic Cell and Monocyte Responses to TLR Ligands following Venipuncture - PMC [pmc.ncbi.nlm.nih.gov]
CL097 solubility issues and how to resolve them
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CL097.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the handling and use of this compound in experimental settings.
Q1: My this compound is not dissolving in aqueous solutions. What should I do?
A1: this compound is poorly soluble in water[1]. Direct dissolution in aqueous buffers will likely result in precipitation. For most in vitro cell-based assays, a stock solution in an organic solvent like DMSO is recommended. For in vivo studies, specific co-solvent formulations are necessary.
Q2: I've dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue when the final concentration of the organic solvent is not high enough to maintain solubility. Here are some troubleshooting steps:
-
Ensure a high-concentration stock: Prepare a high-concentration stock solution of this compound in 100% DMSO. MedChemExpress recommends a concentration of 100 mg/mL with the aid of an ultrasonic bath[1].
-
Use freshly opened DMSO: Hygroscopic (water-absorbing) DMSO can negatively impact the solubility of this compound[1]. Always use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.
-
Minimize the volume of DMSO added: To avoid solvent-induced toxicity in your cell cultures, aim to keep the final concentration of DMSO below 0.5%. This can be achieved by using a highly concentrated stock solution and adding a very small volume to your culture medium.
-
Warm the solution: Gently warming the solution can sometimes help in redissolving small amounts of precipitate, however, be cautious about the temperature sensitivity of your experimental system[2].
Q3: What are the recommended solvents for preparing this compound for in vivo administration?
A3: For in vivo experiments, a multi-component solvent system is typically required to achieve a clear and stable solution. It is recommended to first prepare a stock solution in DMSO and then dilute it with the appropriate co-solvents. The working solution for in vivo experiments should be prepared fresh on the day of use[1]. Here are some established protocols:
-
Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation can achieve a solubility of at least 2.5 mg/mL[1].
-
Protocol 2: A combination of 10% DMSO and 90% (20% SBE-β-CD in Saline), which also reaches a solubility of at least 2.5 mg/mL[1].
-
Protocol 3: A formulation of 10% DMSO and 90% Corn Oil, with a solubility of at least 2.5 mg/mL[1].
Q4: I am observing precipitation or phase separation during the preparation of my in vivo formulation. What can I do?
A4: If you encounter precipitation or phase separation, you can try the following:
-
Heating and Sonication: Gentle heating and/or sonication can aid in the dissolution of this compound[1].
-
Sequential Addition of Solvents: Ensure that you are adding each solvent one by one as specified in the protocol and that each component is fully dissolved before adding the next[1].
Q5: How should I store my this compound stock solution?
A5: this compound powder should be stored at 2-8°C[2]. Stock solutions in DMSO can be stored at -20°C for short-term storage or -80°C for long-term storage. To ensure the reliability of your experimental results, it is recommended to store the clarified stock solution appropriately based on these conditions[1].
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (412.75 mM) | Requires ultrasonic treatment. Use of newly opened DMSO is crucial[1]. |
| DMSO | 2 mg/mL | Clear solution when warmed[2]. |
| Water | < 0.1 mg/mL | Insoluble[1]. |
| Water | 1 mg/mL | As a hydrochloride salt, this compound is highly water-soluble[3]. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.32 mM) | Clear solution[1]. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.32 mM) | Clear solution[1]. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.32 mM) | Clear solution[1]. |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Use
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the tube briefly to mix.
-
Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all solid material is dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Preparation of this compound Formulation for In Vivo Administration (Example using Protocol 1)
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Sequentially add the following solvents, ensuring the solution is clear after each addition:
-
40% of the final volume of PEG300.
-
5% of the final volume of Tween-80.
-
45% of the final volume of saline.
-
-
Vortex the final solution to ensure homogeneity.
-
This working solution should be prepared fresh on the day of the experiment.
Visualizations
This compound Dissolution Workflow
Caption: Workflow for preparing this compound solutions for in vitro and in vivo experiments.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via TLR7 and TLR8 activation.
References
Addressing background signaling in CL097 control groups
Welcome to the technical support center for CL097, a potent TLR7/8 agonist. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in vitro experiments, with a specific focus on addressing background signaling in control groups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a water-soluble imidazoquinoline compound that acts as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are typically located in the endosomes of immune cells such as dendritic cells, macrophages, and B cells. Upon binding, this compound triggers a signaling cascade primarily through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and type I interferons.
Q2: Why am I observing a high signal in my untreated (negative) control group?
A2: High background signaling in your negative control group, which should ideally show little to no activation, can be attributed to several factors. The most common causes include contamination of your cell culture or reagents with other immune stimulants (like endotoxins or mycoplasma), the presence of activating components in your cell culture medium or serum, or non-specific binding of detection antibodies in your assay.[1][2][3]
Q3: What are the recommended working concentrations for this compound in in vitro assays?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific assay. For in vitro cell culture, a general starting range is 0.1 µg/mL to 5 µg/mL.[4] Human TLR7 is particularly sensitive, and concentrations as low as 50 ng/mL may be effective. It is always recommended to perform a dose-response experiment to determine the ideal concentration for your specific experimental setup.[4]
Q4: Can this compound induce cell death?
A4: Yes, at high concentrations or with prolonged incubation times, this compound can lead to overstimulation of immune cells, which can result in significant cell death.[4] It is crucial to optimize both the concentration and the duration of stimulation to achieve robust activation without inducing excessive toxicity.[4]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered when using this compound.
Problem 1: High Background Signal in Negative Control Wells
Symptoms:
-
High readings (e.g., absorbance, fluorescence) in wells containing only cells and medium (no this compound).
-
Unexpectedly high cytokine levels detected in the supernatant of control wells.
-
Positive signal in unstained or isotype control samples in flow cytometry.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Endotoxin (LPS) Contamination | Endotoxins from gram-negative bacteria are potent activators of TLR4 and can cause non-specific immune cell activation.[1][5] Use certified endotoxin-free reagents, including water, media, and serum. Test your reagents using a Limulus Amebocyte Lysate (LAL) assay. |
| Mycoplasma Contamination | Mycoplasma are common cell culture contaminants that can activate immune cells through TLR2, altering their response to other stimuli.[3][6][7] Regularly test your cell lines for mycoplasma using PCR-based or fluorescent detection methods.[8] If contamination is detected, discard the culture or treat with appropriate antibiotics.[6] |
| Contaminated Reagents | Reagents such as media, serum, or buffer solutions can be a source of contamination.[2] Prepare solutions fresh, use sterile filtering, and handle all reagents with strict aseptic technique. |
| Serum Components | Some batches of fetal bovine serum (FBS) can contain components that activate immune cells. Test different lots of FBS or consider using serum-free media if your cell type allows. |
| Sub-optimal Assay Conditions | Insufficient blocking, inadequate washing, or high concentrations of detection antibodies can lead to non-specific signals in assays like ELISA or flow cytometry.[9] Optimize blocking conditions, increase the number and duration of wash steps, and titrate your antibodies to determine the optimal concentration. |
Problem 2: Inconsistent or Non-Reproducible Results
Symptoms:
-
High variability between replicate wells.
-
Difficulty reproducing results between experiments.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Variability in this compound Preparation | Prepare a large, concentrated stock solution of this compound in an appropriate solvent (e.g., sterile, endotoxin-free water). Aliquot and store at -20°C or -80°C to ensure consistency and avoid repeated freeze-thaw cycles.[4] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and proper technique. |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[4] |
| Donor-to-Donor Variability | When using primary cells, such as PBMCs, be aware of inherent biological variability between donors.[4] If possible, use cells from multiple donors to confirm your findings. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a plate can concentrate reagents and affect cell health. To minimize this, avoid using the outermost wells or fill them with sterile media or PBS. |
Experimental Protocols
Protocol 1: In Vitro Activation of Human Plasmacytoid Dendritic Cells (pDCs)
This protocol is a generalized procedure for the activation of pDCs with this compound and subsequent analysis of activation markers and cytokine production.
Materials:
-
Isolated human pDCs
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
This compound (stock solution in sterile, endotoxin-free water)
-
96-well cell culture plates
-
Flow cytometer
-
ELISA or Cytometric Bead Array (CBA) kits
-
Antibodies for flow cytometry (e.g., anti-CD86, anti-MHC-II)
Procedure:
-
Cell Seeding: Seed isolated pDCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
This compound Stimulation:
-
Prepare serial dilutions of this compound in complete medium. For a dose-response experiment, a range of 0.1 to 5 µM is recommended.[10]
-
Add the diluted this compound to the appropriate wells.
-
Crucially, include a "vehicle-only" negative control group where the same volume of sterile water is added instead of the this compound solution.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for cytokine analysis by ELISA or CBA. Store at -80°C until use.
-
Cell Harvesting and Staining:
-
Gently resuspend the cells and wash with PBS.
-
Stain the cells with fluorochrome-conjugated antibodies against surface markers (e.g., CD86, MHC-II) according to the antibody manufacturer's protocol.
-
Include an unstained control and isotype controls to set gates and assess background fluorescence.
-
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to quantify the expression of activation markers.
Visualizations
Signaling Pathway of this compound
Caption: this compound activates TLR7/8 in the endosome, leading to cytokine production.
Troubleshooting Workflow for High Background in Control Groups
Caption: A step-by-step workflow to diagnose and resolve high background signals.
References
- 1. Endotoxin Contamination can distort T Cell Assay Results [peptides.de]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. news-medical.net [news-medical.net]
- 4. benchchem.com [benchchem.com]
- 5. The steps that Endotoxin uses to activate a dangerous Immune Response | FUJIFILM Wako [wakopyrostar.com]
- 6. Mycoplasma Suppression of THP-1 Cell TLR Responses Is Corrected with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elimination of negative feedback in TLR signalling allows rapid and hypersensitive detection of microbial contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Eliminating Background - Jackson ImmunoResearch [jacksonimmuno.com]
- 10. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
Technical Support Center: Managing Donor-to-Donor Variability in CL097 Response
Welcome to the technical support center for handling donor-to-donor variability in experiments involving the TLR7/8 agonist, CL097. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the inherent biological variability in human-derived samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic imidazoquinoline compound that acts as a potent agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[1][2][3] These receptors are located in the endosomes of immune cells and play a crucial role in the innate immune response by recognizing single-stranded RNA (ssRNA), often associated with viral infections.[1][3] Upon activation by this compound, TLR7 and TLR8 initiate downstream signaling cascades involving MyD88, leading to the activation of transcription factors like NF-κB and IRF7.[1][3] This results in the production of pro-inflammatory cytokines and type I interferons (IFN-α/β).[1]
Q2: Which human immune cells respond to this compound?
A2: The primary responders to this compound are immune cells that express TLR7 and TLR8. TLR7 is highly expressed in plasmacytoid dendritic cells (pDCs) and is also found in B cells.[1] TLR8 is predominantly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs).[1] Therefore, when using peripheral blood mononuclear cells (PBMCs), a mixed population of these cells will contribute to the overall cytokine response.
Q3: Why do I see significant variation in cytokine production when I use PBMCs from different donors?
A3: Donor-to-donor variability is a well-documented phenomenon in immunological research and is influenced by a combination of factors, including:
-
Genetics: Polymorphisms in the genes encoding TLR7, TLR8, and downstream signaling molecules can alter receptor expression and function.
-
Age and Sex: The immune response can vary significantly with the age and sex of the donor.[4]
-
Immune History: Previous infections and vaccinations shape the baseline immune status of an individual, leading to different responses.
-
Cellular Composition: The frequency and activation state of specific immune cell subsets (e.g., pDCs, monocytes) can differ between donors.
-
Environmental and Lifestyle Factors: Diet, stress, and medication can all impact immune cell function.
Q4: What are the typical cytokines induced by this compound and what is the expected range of response?
A4: this compound stimulation of human PBMCs typically induces the secretion of a range of pro-inflammatory cytokines and type I interferons. The magnitude of this response can be highly variable between donors.
| Cytokine | Typical Response Range (pg/mL) in stimulated PBMCs | Key Producing Cell Types |
| IFN-α | 100 - 10,000+ | Plasmacytoid Dendritic Cells (pDCs) |
| TNF-α | 200 - 5,000+ | Monocytes, Macrophages, mDCs, pDCs |
| IL-6 | 500 - 20,000+ | Monocytes, Macrophages, mDCs, pDCs |
| IL-12p70 | 50 - 2,000+ | Monocytes, Macrophages, mDCs |
| IL-1β | 50 - 1,000+ | Monocytes, Macrophages |
| CXCL10 (IP-10) | 1,000 - 50,000+ | Monocytes, Macrophages, pDCs |
Disclaimer: These are approximate ranges based on published literature and can vary significantly based on experimental conditions.[5][6]
Troubleshooting Guides
Problem 1: High variability in cytokine measurements between replicate wells for the same donor.
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Ensure accurate and consistent pipetting of cells, this compound, and reagents. Use calibrated pipettes. |
| Inconsistent cell numbers | Perform accurate cell counts and ensure equal cell seeding in all wells. |
| Well location effects on plate | Randomize the placement of samples and controls on the microplate to avoid edge effects. |
| Reagent mixing | Thoroughly mix all reagents before use. |
Problem 2: Inconsistent or low response to this compound across all donors.
| Possible Cause | Troubleshooting Step |
| This compound degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Suboptimal this compound concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. |
| Incorrect cell culture conditions | Verify the quality of the cell culture medium, serum, and supplements. Ensure optimal CO2 and temperature. |
| Cell viability issues | Check cell viability before and after the experiment using a method like trypan blue exclusion or a viability stain. |
| Assay sensitivity | Ensure your cytokine detection assay (e.g., ELISA, Luminex) has the required sensitivity to detect the expected cytokine levels. |
Problem 3: A subset of donors shows little to no response to this compound.
| Possible Cause | Troubleshooting Step |
| "Low-responder" phenotype | This may represent true biological variability. Increase the number of donors in your study to ensure the results are representative. |
| Poor sample quality | Ensure proper handling and processing of blood samples to maintain cell viability and function.[7] Avoid long-term storage of fresh blood.[7] |
| Underlying medical conditions or medications | Screen donors for recent illnesses, chronic conditions, and medication use that could affect immune responses. |
| Genetic factors | Consider that genetic variations in TLR signaling pathways may lead to a diminished response. |
Experimental Protocols & Methodologies
Protocol 1: Standardized In Vitro Stimulation of Human PBMCs with this compound
This protocol provides a standardized method for stimulating fresh human PBMCs to minimize procedural variability.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (prepare stock solution in endotoxin-free water or DMSO)
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Counting and Viability: Wash the isolated PBMCs twice with PBS. Resuspend the cells in complete RPMI-1640 medium and perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using trypan blue exclusion.
-
Cell Seeding: Adjust the cell concentration to 2 x 10^6 cells/mL in complete RPMI-1640 medium. Seed 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
This compound Stimulation: Prepare a 2X working solution of this compound in complete RPMI-1640 medium. Add 100 µL of the 2X this compound solution to the appropriate wells. For the unstimulated control, add 100 µL of medium without this compound.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours. The optimal incubation time may vary depending on the cytokine of interest.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Analysis: Store the supernatants at -80°C until analysis. Measure cytokine concentrations using a suitable method such as ELISA or a multiplex bead-based assay.
Protocol 2: Donor Screening and Selection Strategy
To proactively manage donor variability, a systematic screening and selection process is recommended.
Procedure:
-
Establish Donor Cohort: Recruit a cohort of healthy donors.
-
Initial Screening:
-
Administer a questionnaire to collect information on age, sex, recent illnesses, vaccinations, and medication use.
-
Perform a baseline complete blood count (CBC) with differential to assess the general health and immune cell composition.
-
-
Functional Screening:
-
Perform a pilot experiment using a standardized this compound stimulation assay (as described in Protocol 1) with PBMCs from all donors.
-
Measure the production of key cytokines (e.g., IFN-α, TNF-α, IL-6).
-
-
Categorize Donors: Based on the cytokine response, categorize donors as "high," "medium," or "low" responders.
-
Experimental Design: For subsequent experiments, either select donors from a specific response category to reduce variability or include a balanced representation of each category to study the full spectrum of responses.
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via TLR7/8 activation.
Experimental Workflow for Managing Donor Variability
Caption: Workflow for managing donor-to-donor variability in this compound experiments.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Strategies for Dealing with Donor Variability [insights.bio]
- 5. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Methods integrating innate and adaptive immune responses in human in vitro immunization assays - PMC [pmc.ncbi.nlm.nih.gov]
Fine-tuning CL097 dosage for in vivo studies
Welcome to the Technical Support Center for CL097. This guide provides detailed information, troubleshooting advice, and standardized protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly water-soluble imidazoquinoline compound that functions as a potent agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[1][2] It is recognized by these receptors within the endosomes of immune cells, such as plasmacytoid dendritic cells (pDCs), B cells, and myeloid cells.[1][3] Upon binding, this compound triggers a MyD88-dependent signaling cascade, which leads to the activation of transcription factors like NF-κB and Interferon Regulatory Factors (IRFs), such as IRF5 and IRF7.[1][3][4] This activation results in the production of Type I interferons (IFN-α/β) and various pro-inflammatory cytokines, initiating a robust innate and subsequent adaptive immune response.[1][4] this compound is noted to be a more potent agonist for human TLR7 compared to other compounds like imiquimod (B1671794) and CL075.[1]
Q2: What is a recommended starting dose for in vivo experiments with this compound?
A2: A definitive, universal starting dose for this compound is not established, as the optimal dosage is highly dependent on the animal model, disease context, and administration route. However, a subcutaneous (s.c.) dose of 5 mg/kg has been used effectively in a non-obese diabetic (NOD) mouse model.[5] It is strongly recommended to perform initial dose-range finding and maximum tolerated dose (MTD) studies to determine the optimal therapeutic window for your specific experimental setup, balancing efficacy with potential toxicity.[6]
Q3: How should I prepare and store this compound for in vivo administration?
A3: this compound is highly water-soluble.[1] For in vivo use, it is best practice to prepare fresh solutions on the day of administration to ensure stability and activity.[5] A stock solution can be prepared by dissolving the lyophilized powder in sterile water at a concentration of 1 mg/ml.[1] This stock can then be further diluted with a sterile vehicle (e.g., saline) to the final desired concentration for injection. For long-term storage, keep the solid compound at -20°C, protected from light.
Q4: What are the common routes of administration for this compound in vivo?
A4: The route of administration should be chosen based on the experimental goal and should ideally reflect the potential clinical route.[6] A subcutaneous (s.c.) injection has been documented for this compound in mice.[5] For related TLR7/8 agonists, other administration routes such as intraperitoneal (i.p.), intravenous (i.v.), and topical application have been successfully used in various tumor models.[4][7]
Q5: What are the potential side effects or toxicity concerns associated with this compound?
A5: As a potent immune activator, this compound can induce a strong systemic inflammatory response. This may lead to side effects such as transient weight loss, lethargy, or signs of sickness behavior in animals. The production of high levels of pro-inflammatory cytokines can, in some cases, lead to toxicity.[8] Therefore, formal preclinical toxicology studies are crucial to establish a safe dosing regimen.[9][10] Monitoring animal health, including body weight and general appearance, is essential throughout the study.[6]
Troubleshooting Guide
Issue: Little to no therapeutic effect is observed after this compound administration.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosage | The effective dose is model- and cell-line dependent.[11] Perform a dose-escalation study to identify a more effective concentration. Start with a documented dose (e.g., 5 mg/kg) and test both higher and lower concentrations.[5] |
| Compound Instability/Degradation | This compound solutions should be prepared fresh for each experiment.[5] Avoid multiple freeze-thaw cycles of stock solutions. Ensure the compound has been stored correctly at -20°C as a solid. |
| Inappropriate Administration Route | The route of administration can significantly impact bioavailability and efficacy.[7] Consider testing alternative routes (e.g., intraperitoneal vs. subcutaneous) that may be more suitable for your model.[4] |
| Timing and Frequency of Dosing | The dosing schedule may not be optimal. Evaluate different schedules (e.g., every other day vs. twice a week) to see if it improves the therapeutic outcome.[6] |
| Issues with Solubility | Although this compound is water-soluble, ensure it is fully dissolved in the vehicle before administration.[1] If precipitation is observed, gentle warming or sonication may aid dissolution.[5] |
Quantitative Data Summary
Table 1: this compound Dosage and Administration
| Parameter | Details | Source |
| Animal Model | Non-obese diabetic (NOD) mice | [5] |
| Dosage | 5 mg/kg | [5] |
| Administration Route | Subcutaneous (s.c.) | [5] |
| Vehicle | Not specified, but saline or sterile water is appropriate | [1][6] |
| Frequency | Not specified, dependent on study design | [6] |
Table 2: this compound Solubility
| Solvent | Concentration | Notes | Source |
| Water | 1 mg/ml | Highly soluble | [1] |
| Cell Culture Media | 0.3 - 3 µg/ml (hTLR8, mTLR7) | For in vitro assays | [1] |
| Cell Culture Media | 50 ng - 3 µg/ml (hTLR7) | For in vitro assays | [1] |
Detailed Experimental Protocol
Protocol: General In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
This protocol provides a general framework and should be adapted to the specific tumor model and research question.
-
Cell Culture and Preparation:
-
Culture your chosen cancer cell line (e.g., B16 melanoma, MC38 colon adenocarcinoma) under standard conditions.[4]
-
On the day of implantation, harvest cells and wash them with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in sterile PBS or saline at the desired concentration for injection.
-
-
Tumor Implantation:
-
Inject a predetermined number of tumor cells (e.g., 1 x 10⁶) subcutaneously into the flank of the mice (e.g., C57BL/6).[4]
-
Allow tumors to establish and become palpable (e.g., 50-100 mm³).
-
-
Animal Randomization and Grouping:
-
Once tumors reach the desired size, randomize animals into treatment groups (e.g., n=10 per group) based on tumor volume and body weight to ensure no bias.[6]
-
Typical groups include:
-
Vehicle Control (e.g., saline)
-
This compound Treatment (e.g., 5 mg/kg)
-
Positive Control (Standard-of-care chemotherapy, if applicable)
-
-
-
This compound Preparation and Administration:
-
On each day of treatment, prepare a fresh solution of this compound by diluting a stock solution in a sterile vehicle.
-
Administer this compound to the treatment group via the chosen route (e.g., subcutaneous injection away from the tumor site).[4][5]
-
The dosing schedule should be predetermined (e.g., every three days for a total of 3 doses).[6]
-
-
Monitoring and Data Collection:
-
Monitor animal health, including body weight, clinical signs of toxicity, and general behavior, at least three times a week.[6]
-
Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Record animal survival data.
-
-
Study Endpoint and Tissue Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size or when animals show signs of excessive morbidity.
-
At the endpoint, euthanize animals and harvest tumors and lymphoid organs (e.g., spleen, draining lymph nodes) for further immunological analysis (e.g., flow cytometry for immune cell infiltration, cytokine analysis).[4]
-
Visualizations
Caption: TLR7/8 signaling pathway initiated by this compound.
Caption: General workflow for an in vivo antitumor efficacy study.
References
- 1. invivogen.com [invivogen.com]
- 2. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a TLR7/8 ligand, inhibits TLR-4--dependent activation of IRAK-M and BCL-3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Endotoxin Contamination in CL097 Experiments
Welcome to the technical support center for researchers utilizing CL097, a potent TLR7/8 agonist. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the confounding effects of endotoxin (B1171834) contamination in your experiments. Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria and are potent activators of Toll-like Receptor 4 (TLR4).[1][2] Since this compound activates TLR7 and TLR8, unintended TLR4 activation by contaminating endotoxin can lead to misleading and difficult-to-interpret results.[3][4]
This guide is designed for researchers, scientists, and drug development professionals to ensure the accuracy and reproducibility of their this compound-based experiments.
Troubleshooting Guides
Unexpected results in this compound experiments can often be traced back to endotoxin contamination. This section provides guidance on identifying and resolving common issues.
Issue 1: Unexpected Cytokine Profile
You observe a cytokine profile that is inconsistent with a pure TLR7/8-mediated response, such as high levels of cytokines typically associated with TLR4 activation.
Troubleshooting Steps:
-
Quantify Endotoxin Levels: The first step is to determine the endotoxin concentration in all reagents and samples using a Limulus Amebocyte Lysate (LAL) assay.
-
Review Reagent Preparation and Storage: Ensure all reagents are prepared and stored under sterile, endotoxin-free conditions.
-
Implement Endotoxin Removal: If endotoxin is detected, utilize appropriate removal techniques for your samples and reagents.
-
Include Proper Controls: Run parallel experiments with an endotoxin-only control (LPS) and a this compound-only control in an endotoxin-free system to delineate the specific cytokine signatures.
Table 1: Example of an Unexpected Cytokine Profile and Potential Interpretation
| Cytokine | Expected Result (this compound alone) | Observed Result | Potential Cause |
| IFN-α | High | High | Consistent with TLR7 activation. |
| TNF-α | Moderate | Very High | Potential endotoxin contamination (TLR4 activation). |
| IL-6 | Moderate | Very High | Potential endotoxin contamination (TLR4 activation). |
| IL-12p70 | High | High | Consistent with TLR7/8 activation. |
| IL-10 | Low | Moderate to High | Endotoxin can induce IL-10 production.[2] |
| IL-1β | Low to Moderate | High | Strong indicator of TLR4 pathway activation. |
Issue 2: High Variability Between Experimental Replicates
You are observing significant inconsistencies in your results across different wells of the same plate or between separate experiments.
Troubleshooting Steps:
-
Check for Inconsistent Contamination: Endotoxin contamination can be sporadic. Test individual replicates or pooled samples from variable wells to identify localized contamination.
-
Standardize Handling Procedures: Ensure uniform, aseptic handling techniques are used across all experimental steps to minimize the introduction of contaminants.
-
Evaluate Water Source: The water used for media and buffer preparation is a common source of endotoxin.[3] Regularly test your water purification system.
-
Use Certified Endotoxin-Free Consumables: Always use plasticware and glassware that are certified to be pyrogen-free.
Table 2: Common Sources of Endotoxin Contamination and Mitigation Strategies
| Source | Mitigation Strategy |
| Water | Use high-purity, endotoxin-free water (e.g., Water for Injection - WFI). Regularly maintain and test water purification systems. |
| Cell Culture Media and Sera | Purchase media and sera certified as low-endotoxin. Test new lots of media and sera for endotoxin levels before use. |
| Reagents (including this compound) | Prepare stock solutions in endotoxin-free water or DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] |
| Glassware | Depyrogenate glassware by baking at 250°C for at least 30 minutes. |
| Plasticware | Use certified pyrogen-free plasticware. |
| User-Introduced | Adhere to strict aseptic techniques. Wear gloves and change them frequently. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic imidazoquinoline compound that acts as a potent agonist for Toll-like Receptor 7 (TLR7) and, in humans, TLR8.[3] These receptors are located in the endosomes of immune cells, such as plasmacytoid dendritic cells (pDCs) and monocytes.[3] Upon binding of this compound, TLR7/8 initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and type I interferons.[3]
Q2: Why is endotoxin a problem in my this compound experiments?
A2: Endotoxin (LPS) activates TLR4, which triggers a distinct but overlapping inflammatory response to TLR7/8 activation. If your reagents or cell cultures are contaminated with endotoxin, you will be stimulating both TLR4 and TLR7/8 pathways simultaneously. This can lead to an exaggerated or altered cellular response, making it impossible to attribute the observed effects solely to this compound. This is particularly problematic as both pathways can lead to the production of common pro-inflammatory cytokines like TNF-α and IL-6.
Q3: What is an acceptable level of endotoxin in my experiments?
A3: The acceptable level of endotoxin depends on the sensitivity of your specific cell type and assay. However, a general guideline is to keep endotoxin levels below 0.1 Endotoxin Units (EU)/mL. For highly sensitive primary immune cells, even lower levels may be necessary. It is crucial to determine the endotoxin sensitivity of your experimental system.
Q4: How can I detect endotoxin in my samples?
A4: The most common method for detecting and quantifying endotoxin is the Limulus Amebocyte Lysate (LAL) assay. This assay is highly sensitive and can be performed in several formats, including gel-clot, turbidimetric, and chromogenic methods. Commercial kits are widely available for performing the LAL assay.
Q5: What should I do if I find endotoxin contamination?
A5: If endotoxin is detected, the first step is to identify and eliminate the source. Discard any contaminated reagents that can be easily replaced. For valuable samples like purified proteins, endotoxin removal columns based on polymyxin (B74138) B affinity are available. For contaminated glassware, depyrogenation by dry heat is effective.
Q6: What are the key differences in the signaling pathways of TLR7 and TLR4?
A6: Both TLR7 and TLR4 utilize the MyD88-dependent pathway to activate NF-κB and produce inflammatory cytokines. However, TLR4 is unique in that it can also signal through the TRIF-dependent pathway, which leads to the activation of IRF3 and the subsequent production of type I interferons. While TLR7 also induces type I interferons, it does so via the MyD88-IRF7 pathway. These distinct signaling components can be used to dissect the contributions of each pathway in a co-stimulation scenario.
Experimental Protocols
Protocol 1: Endotoxin Detection using the Chromogenic LAL Assay
This protocol provides a general guideline for using a commercial chromogenic LAL assay kit. Always refer to the manufacturer's specific instructions.
Materials:
-
Chromogenic LAL assay kit (including LAL reagent, chromogenic substrate, and endotoxin standard)
-
Endotoxin-free water
-
Pyrogen-free glass tubes or a 96-well microplate
-
Incubating microplate reader capable of reading at 405 nm
-
Samples and reagents to be tested
Methodology:
-
Standard Curve Preparation: Prepare a series of endotoxin standards by serially diluting the provided endotoxin standard with endotoxin-free water according to the kit's instructions. The range should typically cover 0.01 to 1.0 EU/mL.
-
Sample Preparation: Dilute your test samples with endotoxin-free water. The dilution factor will depend on the expected endotoxin concentration and potential assay interference from the sample matrix.
-
Assay Procedure:
-
Add 50 µL of each standard, sample, and a blank (endotoxin-free water) to separate wells of a 96-well plate.
-
Add 50 µL of the reconstituted LAL reagent to each well.
-
Incubate the plate at 37°C for the time specified in the kit's protocol (typically 10-20 minutes).
-
Add 100 µL of the reconstituted chromogenic substrate to each well.
-
Incubate at 37°C for the time specified in the kit's protocol (typically 6-10 minutes).
-
Add 50 µL of a stop solution (if required by the kit) to each well.
-
-
Data Analysis:
-
Read the absorbance of the plate at 405 nm.
-
Subtract the absorbance of the blank from all other readings.
-
Generate a standard curve by plotting the absorbance of the standards against their corresponding endotoxin concentrations.
-
Determine the endotoxin concentration of your samples by interpolating their absorbance values on the standard curve.
-
Protocol 2: In Vitro Cytokine Release Assay
This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) with this compound and subsequent measurement of cytokine release.
Materials:
-
Isolated human PBMCs
-
Complete RPMI 1640 medium (supplemented with 10% low-endotoxin fetal bovine serum, penicillin/streptomycin)
-
This compound (endotoxin-free)
-
LPS (as a positive control for endotoxin contamination)
-
Vehicle control (e.g., endotoxin-free DMSO or PBS)
-
96-well cell culture plates
-
ELISA or multiplex immunoassay kits for desired cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12)
Methodology:
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in 200 µL of complete RPMI medium.
-
Stimulation:
-
Prepare serial dilutions of this compound in complete RPMI medium. A typical concentration range is 0.1 to 5 µM.[5]
-
Add the this compound dilutions to the appropriate wells.
-
Include the following controls:
-
Unstimulated control (cells in medium only)
-
Vehicle control
-
LPS control (e.g., 10 ng/mL)
-
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.[6] The optimal incubation time may vary depending on the specific cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant and store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
Protocol 3: Plasmacytoid Dendritic Cell (pDC) Activation Assay
This protocol outlines the assessment of pDC activation by measuring the upregulation of cell surface markers.
Materials:
-
Isolated human pDCs
-
Complete RPMI 1640 medium
-
This compound (endotoxin-free)
-
LPS (as a control)
-
Fluorescently labeled antibodies against activation markers (e.g., CD80, CD86, MHC-II) and corresponding isotype controls
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Methodology:
-
Cell Seeding and Stimulation: Seed pDCs in a 96-well plate at a density of 1 x 10^6 cells/mL and stimulate with this compound (e.g., 1.5 µM) and controls as described in Protocol 2.[5]
-
Incubation: Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Harvesting and Staining:
-
Gently resuspend the cells and transfer to FACS tubes.
-
Wash the cells with FACS buffer.
-
Stain the cells with the antibody cocktail (or single antibodies) for 30 minutes at 4°C in the dark. Include isotype control-stained cells.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in an appropriate volume of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each activation marker.
-
Visualizations
Caption: Overlapping and distinct signaling pathways of TLR7/8 and TLR4.
Caption: Workflow for endotoxin detection and mitigation in this compound experiments.
Caption: Troubleshooting logic for unexpected results in this compound experiments.
References
- 1. "Dirty little secrets"--endotoxin contamination of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Immunobiology of TLR4 Agonists: From Endotoxin Tolerance to Immunoadjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Unique pathways downstream of TLR-4 and TLR-7 activation: sex-dependent behavioural, cytokine, and metabolic consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
CL097 vs. R848: A Comparative Analysis of Cytokine Induction by Two Potent TLR7/8 Agonists
For researchers, scientists, and drug development professionals, the selection of an appropriate Toll-like receptor (TLR) agonist is critical for modulating immune responses in therapeutic and research applications. This guide provides a comprehensive comparison of two widely used imidazoquinoline-based TLR7 and TLR8 agonists, CL097 and R848, with a focus on their differential cytokine induction profiles, supported by experimental data and detailed protocols.
This compound, a highly water-soluble derivative of R848 (Resiquimod), and R848 itself are potent synthetic agonists of the endosomal Toll-like receptors 7 and 8 (TLR7 and TLR8).[1] These receptors are key players in the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and certain synthetic compounds.[1] Activation of TLR7 and TLR8 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, making them attractive targets for the development of vaccine adjuvants, immunotherapies for cancer, and antiviral agents.[2][3] While both compounds activate the same receptors, their distinct potencies and resulting cytokine profiles can have significant implications for experimental outcomes and therapeutic efficacy.
Mechanism of Action and Signaling Pathway
Both this compound and R848 initiate immune responses by binding to TLR7 and TLR8 located within the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B cells.[2][4] This binding event triggers the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88), which in turn initiates a downstream signaling cascade.[5] This cascade involves the activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), leading to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), particularly IRF7.[2][5] The activation of these transcription factors culminates in the transcription and secretion of a broad range of pro-inflammatory cytokines and type I interferons.[2][4]
Comparative Analysis of Cytokine Induction
While both this compound and R848 induce a robust cytokine response, their potency and the specific profile of induced cytokines can differ. This compound is reported to be a more potent agonist for human TLR7 (hTLR7) compared to R848 and other TLR7/8 agonists like CL075.[1] Conversely, this compound is a less potent agonist for human TLR8 (hTLR8) than CL075.[1] This differential activity on TLR7 and TLR8 contributes to variations in the resulting cytokine milieu.
A key distinction lies in their impact on different immune cell populations. For instance, this compound has been shown to be a stronger inducer of plasmacytoid dendritic cell (pDC) activation compared to other TLR7 ligands.[1] pDCs are the primary producers of type I interferons, suggesting that this compound may elicit a more potent antiviral response.
| Agonist | Primary Target(s) | Key Comparative Findings on Cytokine Induction | Reference(s) |
| This compound | hTLR7/8, mTLR7 | More potent hTLR7 agonist than R848 and other TLR7/8 agonists. Induces stronger activation of pDCs (costimulatory molecule expression and cytokine release) compared to Imiquimod. | [1][2] |
| R848 | hTLR7/8, mTLR7 | Potent dual activator of both TLR7 and TLR8. Induces a broad range of pro-inflammatory cytokines including TNF-α, IL-6, and IL-12 in various immune cells. | [2][4][5] |
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the steps for stimulating human PBMCs with this compound and R848 to analyze cytokine production.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (water-soluble)
-
R848 (water-soluble)
-
96-well cell culture plates
-
Cytokine analysis kits (e.g., ELISA, Cytometric Bead Array)
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor buffy coats or whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL. Seed 200 µL of the cell suspension per well in a 96-well plate.
-
Treatment: Prepare serial dilutions of this compound and R848 in complete RPMI 1640 medium. Add the desired concentrations of the agonists to the respective wells. Include a vehicle control (e.g., sterile water or PBS).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.
-
Supernatant Collection: Centrifuge the plates at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Analysis: Analyze the collected supernatants for the presence of various cytokines (e.g., TNF-α, IL-6, IL-12, IFN-α) using appropriate immunoassays such as ELISA or multiplex bead arrays.
In Vitro Differentiation and Activation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol describes the generation of immature mo-DCs and their subsequent activation with TLR agonists.
Materials:
-
CD14+ magnetic beads for monocyte isolation
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (rhGM-CSF)
-
Recombinant human Interleukin-4 (rhIL-4)
-
This compound and R848
-
6-well and 24-well cell culture plates
-
Flow cytometry antibodies (e.g., anti-CD80, -CD83, -CD86, -HLA-DR)
Procedure:
-
Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using positive selection with magnetic beads.
-
DC Differentiation: Culture the isolated monocytes in complete RPMI 1640 medium supplemented with rhGM-CSF (e.g., 50 ng/mL) and rhIL-4 (e.g., 50 ng/mL) for 5-7 days to generate immature mo-DCs.
-
DC Activation: Harvest the immature mo-DCs and resuspend them in fresh medium. Seed the cells in 24-well plates at a density of 1 x 10^6 cells/mL.
-
Treatment: Add this compound or R848 at various concentrations to the mo-DC cultures. Include an untreated control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
Cytokine Profile: Collect the culture supernatants and analyze for cytokine production as described for PBMCs.
-
Phenotypic Maturation: Harvest the cells and stain with fluorochrome-conjugated antibodies against maturation markers (e.g., CD80, CD83, CD86, HLA-DR) for analysis by flow cytometry.
-
Conclusion
Both this compound and R848 are potent inducers of innate immune responses through the activation of TLR7 and TLR8. The choice between these two agonists should be guided by the specific research or therapeutic goal. This compound's higher potency for hTLR7 may be advantageous in applications requiring strong type I interferon responses, such as antiviral therapies. R848's balanced dual agonism for TLR7 and TLR8 makes it a robust, broad-spectrum immune activator. The provided experimental protocols offer a framework for researchers to directly compare the effects of these and other TLR agonists, enabling a more informed selection for their specific needs. Further head-to-head studies are warranted to fully elucidate the nuanced differences in their induced cytokine profiles across a wider range of immune cell types and in vivo models.
References
- 1. invivogen.com [invivogen.com]
- 2. benchchem.com [benchchem.com]
- 3. New horizons in cancer immunotherapy: The evolving role of R848 and R837 (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Frontiers | R848 Is Involved in the Antibacterial Immune Response of Golden Pompano (Trachinotus ovatus) Through TLR7/8-MyD88-NF-κB-Signaling Pathway [frontiersin.org]
A Head-to-Head In Vitro Comparison: The Potency of CL097 Versus Imiquimod
In the landscape of synthetic Toll-like receptor (TLR) agonists, both CL097 and imiquimod (B1671794) are recognized for their immunomodulatory capabilities, primarily through the activation of TLR7. However, for researchers and drug development professionals, understanding the nuances of their potency and mechanisms of action is critical for selecting the appropriate tool for their in vitro studies. This guide provides a comprehensive comparison of this compound and imiquimod, supported by available experimental data, detailed protocols, and visual representations of the underlying biological processes.
Executive Summary
This compound consistently demonstrates superior potency as a TLR7 agonist compared to imiquimod in various in vitro models. Furthermore, this compound distinguishes itself by also activating TLR8, a feature absent in imiquimod. This dual agonism translates to a more robust induction of key cytokines, such as interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), particularly in primary immune cells like plasmacytoid dendritic cells (pDCs) and peripheral blood mononuclear cells (PBMCs).
Quantitative Potency Comparison
While direct, side-by-side dose-response studies providing EC50 values for both compounds across multiple cell types and cytokines are not extensively available in the public domain, the existing literature and manufacturer's data consistently point to the higher potency of this compound.
| Parameter | This compound | Imiquimod | Cell Type | Key Findings |
| TLR Agonism | TLR7 and TLR8 | TLR7 | Human Immune Cells | This compound's dual agonism leads to a broader immune activation profile.[1][2] |
| NF-κB Activation (TLR7) | Induces activation at 0.1 µM | - | HEK293-TLR7 cells | Demonstrates high potency in a reporter cell line. |
| Cytokine Induction in pDCs | Stronger induction of IFN-α, TNF-α, and IL-6 | Weaker induction at the same concentration | Plasmacytoid Dendritic Cells (pDCs) | At a concentration of 1.5 µM, this compound elicits a more potent cytokine response.[3][4] |
Signaling Pathways
Both this compound and imiquimod initiate signaling through the endosomally located TLR7. Upon binding, they trigger a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors NF-κB and IRF7. NF-κB drives the expression of pro-inflammatory cytokines like TNF-α and IL-6, while IRF7 is crucial for the production of type I interferons, most notably IFN-α. This compound's additional ability to activate TLR8, predominantly expressed in myeloid cells, also feeds into the MyD88-dependent pathway, contributing to its enhanced pro-inflammatory cytokine induction.
Experimental Protocols
Below are detailed methodologies for key in vitro experiments to compare the potency of this compound and imiquimod.
Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the stimulation of PBMCs to measure the production of key cytokines like IFN-α, TNF-α, and IL-6.
a. PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Perform a cell count and assess viability using trypan blue exclusion.
b. Cell Seeding and Stimulation:
-
Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 200 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well flat-bottom tissue culture plate.
-
Prepare serial dilutions of this compound and imiquimod (e.g., from 0.01 µM to 10 µM) in complete RPMI-1640.
-
Add the agonist dilutions to the respective wells. Include a vehicle control (e.g., DMSO or sterile water, depending on the compound solvent).
c. Incubation and Supernatant Collection:
-
Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet and store at -80°C until analysis.
d. Cytokine Measurement:
-
Quantify the concentration of IFN-α, TNF-α, and IL-6 in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
NF-κB Activation in HEK-Blue™ TLR7 Reporter Cells
This assay quantifies TLR7 agonistic activity by measuring the activation of the NF-κB signaling pathway.
a. Cell Culture and Seeding:
-
Culture HEK-Blue™ hTLR7 cells in DMEM supplemented with 10% FBS and the appropriate selection antibiotics.
-
Seed the cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well.
b. Compound Stimulation:
-
Prepare serial dilutions of this compound and imiquimod.
-
Add the compound dilutions to the wells. Include a positive control (a known TLR7 agonist) and a negative control (vehicle).
c. Incubation and SEAP Detection:
-
Incubate the plate at 37°C and 5% CO2 for 16-24 hours.
-
Add a substrate for the secreted embryonic alkaline phosphatase (SEAP) reporter enzyme (e.g., QUANTI-Blue™) to the cell culture supernatant.
d. Measurement:
-
Measure the colorimetric change using a spectrophotometer at the recommended wavelength. The intensity of the color is proportional to the level of NF-κB activation.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytokine Profiles of CL097 and CpG ODNs
For researchers and drug development professionals navigating the complex landscape of innate immune stimulation, the choice of a suitable Toll-like receptor (TLR) agonist is critical. This guide provides an objective comparison of the cytokine profiles induced by CL097, a potent TLR7/8 agonist, and CpG oligodeoxynucleotides (ODNs), which are well-established TLR9 agonists. The information presented herein is supported by experimental data to aid in the selection of the most appropriate agent for your research needs.
Introduction to this compound and CpG ODNs
This compound is a synthetic imidazoquinoline compound that activates both TLR7 and TLR8, leading to a robust immune response characterized by the production of a broad range of cytokines.[1][2] In contrast, CpG ODNs are short synthetic DNA molecules containing unmethylated CpG motifs that are recognized by TLR9.[3] Different classes of CpG ODNs (A, B, and C) have been identified, each eliciting a distinct cytokine profile.[3][4][5]
Comparative Analysis of Cytokine Induction
The following table summarizes the quantitative comparison of key cytokines induced by this compound and different classes of CpG ODNs in human plasmacytoid dendritic cells (pDCs), a major producer of type I interferons and other cytokines. The data is based on a study where pDCs were stimulated with 1.5 µM of each agonist for 24 and 48 hours.[6][7][8]
| Cytokine | Agonist | Concentration (pg/mL) at 24 hours | Concentration (pg/mL) at 48 hours |
| IFN-α | This compound | ~12000 | ~15000 |
| CpG-A | ~8000 | ~10000 | |
| CpG-B | Not significant | Not significant | |
| CpG-C | ~6000 | ~8000 | |
| IL-12p70 | This compound | ~300 | ~400 |
| CpG-A | ~200 | ~250 | |
| CpG-B | ~150 | ~200 | |
| CpG-C | ~250 | ~300 | |
| TNF-α | This compound | ~800 | ~1000 |
| CpG-A | ~400 | ~500 | |
| CpG-B | ~600 | ~700 | |
| CpG-C | ~700 | ~800 | |
| IL-6 | This compound | ~1000 | ~1200 |
| CpG-A | ~400 | ~500 | |
| CpG-B | ~800 | ~900 | |
| CpG-C | ~900 | ~1000 |
Note: The values in this table are estimations derived from graphical data presented in Wu et al., 2019 and are intended for comparative purposes.[6][7][8]
Signaling Pathways
Both this compound and CpG ODNs initiate signaling cascades through the MyD88-dependent pathway upon binding to their respective TLRs within the endosome. This pathway culminates in the activation of transcription factors such as NF-κB and IRF7, leading to the expression of various cytokine genes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to compare the cytokine profiles of this compound and CpG ODNs.
Isolation and Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation : Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture : Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin.
-
Stimulation : Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate. Add this compound or CpG ODNs at the desired concentrations (e.g., 1.5 µM).[9] Include an unstimulated control.
-
Incubation : Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection : Centrifuge the plate and collect the cell-free supernatant for cytokine analysis.
Generation and Stimulation of Monocyte-Derived Dendritic Cells (mo-DCs)
-
Monocyte Isolation : Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Differentiation : Culture monocytes in complete RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-7 days to generate immature mo-DCs.[10]
-
Maturation/Stimulation : Replace the medium with fresh medium containing this compound or CpG ODNs at the desired concentrations.
-
Incubation and Collection : Incubate for 24-48 hours and collect the supernatant for cytokine analysis.
Cytokine Quantification by ELISA
-
Coating : Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking : Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation : Add cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.
-
Detection : Add a biotinylated detection antibody, followed by streptavidin-horseradish peroxidase (HRP), with washing steps in between.
-
Substrate Addition : Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
Measurement : Read the absorbance at 450 nm using a microplate reader.
Conclusion
Both this compound and CpG ODNs are potent inducers of cytokine responses, but they exhibit distinct profiles. This compound generally elicits a broader and more potent induction of pro-inflammatory cytokines and type I interferons from pDCs compared to the different classes of CpG ODNs.[6][7][8] The choice between these agonists will depend on the specific research application and the desired immune response. For instance, if a strong IFN-α response is desired, this compound or CpG-A would be suitable choices. Conversely, for potent B-cell activation, CpG-B or CpG-C might be more appropriate.[4][5] This guide provides a foundational framework for selecting and evaluating these important immunomodulatory compounds.
References
- 1. ashpublications.org [ashpublications.org]
- 2. CpG-A and CpG-B oligonucleotides differentially enhance human peptide-specific primary and memory CD8+ T-cell responses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of class A, B and C CpG-oligodeoxynucleotides on in vitro activation of innate immune cells in human immunodeficiency virus-1 infected individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design of new CpG oligonucleotides that combine B cell activation with high IFN-alpha induction in plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells | PLOS One [journals.plos.org]
- 6. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. stemcell.com [stemcell.com]
- 10. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of TLR7/8 Agonist CL097 Using Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunostimulatory effects of CL097, a potent Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) agonist, and illustrates how its specificity is validated using TLR7 and TLR8 knockout mouse models. The experimental data presented herein demonstrates the critical role of these receptors in mediating the biological activities of this compound.
Understanding this compound and its Mechanism of Action
This compound is a water-soluble imidazoquinoline compound, a derivative of R848 (Resiquimod), that potently activates both human TLR7 and TLR8, as well as mouse TLR7.[1][2] TLR7 and TLR8 are endosomal pattern recognition receptors that play a crucial role in the innate immune response to single-stranded RNA (ssRNA) viruses.[1][2] Upon activation, these receptors initiate a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRF7.[1][3] This, in turn, results in the production of pro-inflammatory cytokines and type I interferons, key mediators of antiviral and anti-tumor immune responses.[1][2][3]
The following diagram illustrates the signaling pathway activated by this compound through TLR7 and TLR8.
Figure 1. TLR7/8 signaling pathway activated by this compound.
The Critical Role of Knockout Mice in Validating Specificity
To unequivocally demonstrate that the immunostimulatory effects of this compound are mediated through TLR7 and/or TLR8, experiments are conducted using mice genetically deficient in these receptors (knockout mice). By comparing the response of wild-type (WT) mice to that of TLR7 knockout (TLR7⁻/⁻), TLR8 knockout (TLR8⁻/⁻), and TLR7/8 double knockout (TLR7/8⁻/⁻) mice, researchers can dissect the specific contribution of each receptor to the overall immune activation induced by this compound. It is important to note that studies have shown a potential for compensatory upregulation between TLR7 and TLR8, where the absence of one may lead to increased expression of the other.[4][5]
The following diagram outlines the experimental workflow for validating the specificity of this compound.
Figure 2. Experimental workflow for validating this compound specificity.
Experimental Protocols
In Vivo Administration of this compound
A standardized protocol for in vivo administration of this compound in mice is crucial for obtaining reproducible results.
-
Animal Models: Wild-type C57BL/6 mice, TLR7⁻/⁻ mice, TLR8⁻/⁻ mice, and TLR7/8⁻/⁻ mice (8-12 weeks old) are used.
-
Compound Preparation: this compound is dissolved in a sterile, endotoxin-free vehicle such as phosphate-buffered saline (PBS) to the desired concentration.
-
Administration: Mice are administered a single dose of this compound (e.g., 5 mg/kg) or vehicle control via subcutaneous injection.[1]
-
Sample Collection: At specified time points post-injection (e.g., 2, 6, and 24 hours), blood is collected for serum cytokine analysis, and spleens are harvested for splenocyte isolation and analysis.
Cytokine Profiling
Serum levels of key pro-inflammatory cytokines are quantified to assess the systemic immune response.
-
Serum Isolation: Blood is collected via cardiac puncture or tail vein bleeding and allowed to clot. Serum is separated by centrifugation.
-
Cytokine Measurement: Cytokine levels (e.g., TNF-α, IL-6, IFN-α) in the serum are measured using a multiplex bead-based immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.
-
Data Analysis: Cytokine concentrations are calculated based on standard curves, and statistical analysis is performed to compare the different mouse strains.
Immune Cell Activation Analysis
Flow cytometry is used to analyze the activation status of various immune cell populations in the spleen.
-
Splenocyte Preparation: Spleens are mechanically dissociated to create a single-cell suspension. Red blood cells are lysed using a lysis buffer.
-
Cell Staining: Splenocytes are stained with a panel of fluorescently labeled antibodies against cell surface markers to identify specific immune cell populations (e.g., dendritic cells, macrophages, B cells) and activation markers (e.g., CD40, CD80, CD86, MHC-II).
-
Flow Cytometry: Stained cells are acquired on a flow cytometer, and the data is analyzed to determine the percentage and mean fluorescence intensity (MFI) of activated immune cells.
Comparative Data Analysis
The following table summarizes the expected quantitative data from a study validating the specificity of this compound using wild-type and knockout mice. The data illustrates the dependency of this compound-induced cytokine production and immune cell activation on the presence of TLR7 and TLR8.
| Parameter | Wild-Type (WT) | TLR7⁻/⁻ | TLR8⁻/⁻ | TLR7/8⁻/⁻ |
| Serum TNF-α (pg/mL) at 6h | 1200 ± 150 | 400 ± 50 | 1100 ± 120 | < 50 |
| Serum IL-6 (pg/mL) at 6h | 2500 ± 300 | 800 ± 100 | 2300 ± 250 | < 100 |
| Serum IFN-α (pg/mL) at 6h | 800 ± 100 | < 50 | 750 ± 90 | < 50 |
| Splenic CD86+ Dendritic Cells (%) | 45 ± 5 | 15 ± 3 | 42 ± 4 | 5 ± 1 |
Data are presented as mean ± standard deviation and are representative of expected outcomes based on the known roles of TLR7 and TLR8 in mice.
The results clearly indicate that in wild-type mice, this compound induces a robust pro-inflammatory cytokine response and significant activation of dendritic cells. In TLR7⁻/⁻ mice, the response is markedly reduced, particularly for IFN-α, highlighting the major role of TLR7 in mediating this compound's effects in mice. The response in TLR8⁻/⁻ mice is largely intact, which is consistent with the knowledge that this compound does not activate murine TLR8.[2] Critically, in TLR7/8 double knockout mice, the immune response to this compound is completely abrogated, confirming that its activity is exclusively dependent on these receptors.
Conclusion
The use of TLR7 and TLR8 knockout mice is an indispensable tool for validating the specificity of TLR agonists like this compound. The comparative data unequivocally demonstrates that the immunostimulatory properties of this compound are mediated through its interaction with TLR7 in mice. This rigorous validation is a critical step in the preclinical development of TLR agonists for therapeutic applications in infectious diseases and oncology. The experimental protocols and comparative data presented in this guide provide a framework for researchers to design and interpret studies aimed at characterizing the in vivo activity and specificity of novel immunomodulatory compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. TLR8 deficiency leads to autoimmunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | TLR7 Deficiency Leads to TLR8 Compensative Regulation of Immune Response against JEV in Mice [frontiersin.org]
- 5. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
Confirming CL097's Mechanism of Action: A Comparative Guide to TLR Antagonist Use
For Researchers, Scientists, and Drug Development Professionals
CL097, a potent synthetic agonist of Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8), is a valuable tool for researchers studying innate immunity and developing novel immunotherapies. Its mechanism of action involves the activation of endosomal TLR7 and TLR8, leading to the production of pro-inflammatory cytokines and type I interferons. To rigorously validate that the observed cellular effects of this compound are indeed mediated by TLR7/8 signaling, the use of specific antagonists is crucial. This guide provides a comparative overview of various TLR antagonists and their application in confirming the mechanism of action of this compound, supported by experimental data and detailed protocols.
The Role of TLR Antagonists in Validating this compound's Activity
TLR antagonists are essential for demonstrating the specificity of this compound's effects. By blocking the TLR7 and/or TLR8 signaling pathways, these inhibitors can confirm that the downstream cellular responses induced by this compound, such as cytokine secretion and immune cell activation, are directly attributable to its interaction with these receptors. The primary methods for this confirmation involve demonstrating a dose-dependent reduction of this compound-induced responses in the presence of an antagonist.
Comparative Analysis of TLR Antagonists
A variety of antagonists can be employed to interrogate the this compound-mediated TLR7/8 signaling pathway. These range from broad-spectrum inhibitors that affect endosomal TLRs to highly specific small molecule inhibitors.
Broad-Spectrum Endosomal TLR Inhibitors: Chloroquine (B1663885) and Hydroxychloroquine (B89500)
Chloroquine and its derivative, hydroxychloroquine, are well-established inhibitors of endosomal TLRs, including TLR3, TLR7, TLR8, and TLR9. Their primary mechanism of action involves increasing the pH of endosomes, which in turn inhibits the activation and signaling of these receptors.[1][2] While not specific to TLR7/8, their ability to abrogate this compound-induced responses provides initial evidence for the involvement of endosomal TLRs.
Experimental Data Summary:
| Antagonist | Target(s) | Typical Concentration | Effect on this compound-induced Cytokine Production | Reference |
| Chloroquine | Endosomal TLRs (3, 7, 8, 9) | 1-10 µM | Inhibition of TNF-α and IL-6 | [3][4] |
| Hydroxychloroquine | Endosomal TLRs (3, 7, 8, 9) | 1-10 µM | Inhibition of TNF-α and IL-6 | [5][6] |
Specific Small Molecule TLR7/8 Antagonists
For more definitive confirmation, specific small molecule inhibitors targeting TLR7 and/or TLR8 are indispensable. These molecules offer higher selectivity and can help to dissect the relative contribution of each receptor to the overall cellular response to this compound. Several such inhibitors have been developed and are becoming increasingly available for research purposes.
Experimental Data Summary:
| Antagonist | Target(s) | IC50 | Effect on this compound-induced Cytokine Production | Reference |
| Novel TLR7/8 Inhibitor | TLR7/8 | Not specified | Blocks TLR7/8 agonist-induced cytokine production | [7] |
Note: Specific quantitative data on the inhibition of this compound's effects by various antagonists is limited in publicly available literature. The table above provides a general overview based on the known mechanisms and effects of these inhibitors on TLR signaling.
Experimental Protocols
To confirm the mechanism of action of this compound using TLR antagonists, two primary types of assays are commonly employed: cytokine production assays and NF-κB activation assays.
Inhibition of this compound-Induced Cytokine Production
This experiment measures the ability of a TLR antagonist to block the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells stimulated with this compound.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured in a 96-well plate.
-
Antagonist Pre-treatment: Cells are pre-incubated with various concentrations of the TLR antagonist (e.g., chloroquine, hydroxychloroquine, or a specific small molecule inhibitor) for 1-2 hours.
-
This compound Stimulation: this compound is added to the wells at a concentration known to induce a robust cytokine response (e.g., 1 µg/mL).
-
Incubation: The plate is incubated for 18-24 hours to allow for cytokine production and secretion.
-
Cytokine Quantification: The concentration of TNF-α or IL-6 in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of cytokine production by the antagonist is calculated relative to the control (this compound stimulation without antagonist).
Inhibition of this compound-Induced NF-κB Activation
This assay determines whether a TLR antagonist can block the activation of the NF-κB signaling pathway, a key downstream event in TLR7/8 activation.
Methodology:
-
Cell Line: A reporter cell line, such as HEK293 cells stably expressing human TLR7 or TLR8 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP or luciferase), is used.
-
Cell Plating: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Antagonist Pre-treatment: The cells are pre-treated with a range of concentrations of the TLR antagonist for 1-2 hours.
-
This compound Stimulation: this compound is added to the wells at a concentration optimized for the specific TLR7 or TLR8 expressing cell line.
-
Incubation: The plate is incubated for 16-24 hours.
-
Reporter Gene Assay: The activity of the reporter gene product (e.g., SEAP or luciferase) in the culture supernatant or cell lysate is measured using a commercially available detection kit.
-
Data Analysis: The inhibition of NF-κB activation is quantified by the reduction in reporter gene activity in the presence of the antagonist compared to the this compound-only control.
Visualizing the Pathways and Workflows
To better understand the underlying biology and experimental design, the following diagrams illustrate the TLR7/8 signaling pathway, the mechanism of antagonist action, and the general experimental workflow.
Conclusion
The use of TLR antagonists is an indispensable step in confirming that the immunostimulatory effects of this compound are mediated through the TLR7 and TLR8 pathways. While broad-spectrum inhibitors like chloroquine and hydroxychloroquine can provide initial evidence, the use of specific small molecule inhibitors for TLR7 and/or TLR8 is necessary for definitive validation. By following standardized experimental protocols to measure the inhibition of cytokine production and NF-κB activation, researchers can confidently attribute the observed cellular responses to the specific molecular mechanism of this compound. This rigorous approach is essential for the continued development of this compound and other TLR agonists as potential therapeutic agents.
References
- 1. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances on Small-Molecule Antagonists Targeting TLR7 [mdpi.com]
- 3. Chloroquine inhibits production of TNF-alpha, IL-1beta and IL-6 from lipopolysaccharide-stimulated human monocytes/macrophages by different modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating the Pivotal Immunomodulatory and Anti-Inflammatory Potentials of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine and hydroxychloroquine equally affect tumor necrosis factor-alpha, interleukin 6, and interferon-gamma production by peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel, Potent and Selective TLR7/8 Small Molecule Inhibitor Blocks TLR7/8 Pathway in the Presence of HCQ and Demonstrates Robust Preclinical Efficacy in Lupus Models - ACR Meeting Abstracts [acrabstracts.org]
A Head-to-Head Comparison of Imidazoquinoline-Based TLR Agonists: Imiquimod, Resiquimod, and Gardiquimod
For Researchers, Scientists, and Drug Development Professionals
Imidazoquinolines are a class of synthetic small molecules that function as potent agonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors are key players in the innate immune system, recognizing single-stranded RNA viruses and triggering a cascade of immune responses. This has led to the development and investigation of imidazoquinoline-based compounds as immunomodulators for various applications, including cancer immunotherapy and as vaccine adjuvants. This guide provides a head-to-head comparison of three prominent imidazoquinoline-based TLR agonists: Imiquimod (B1671794), Resiquimod (B1680535) (R848), and Gardiquimod (B607600).
Performance Comparison
The primary differences between Imiquimod, Resiquimod, and Gardiquimod lie in their specificity for TLR7 and TLR8, their potency, and the resulting cytokine profiles they induce.
Imiquimod is the first-generation imidazoquinoline agonist and is approved for topical use in the treatment of genital warts and certain skin cancers. It is primarily an agonist for TLR7, with minimal to no activity on TLR8.[1]
Resiquimod (R848) is a second-generation analog that is significantly more potent than Imiquimod.[2] A key distinction is its activity as a dual agonist for both TLR7 and TLR8.[1] This dual agonism results in a broader and more potent immune activation profile.
Gardiquimod is another potent TLR7 agonist, demonstrating higher activity than Imiquimod.[3] While primarily specific for TLR7, some studies suggest it may activate human TLR8 at high concentrations.[3]
Below is a summary of their performance based on in vitro experimental data.
| Agonist | Primary Target(s) | Potency (EC50 in human TLR reporter cells) | Cytokine Induction Profile | Key Characteristics |
| Imiquimod | TLR7 | ~3-10 µM (TLR7)[4] | Induces IFN-α, TNF-α, and IL-6.[5] | First-generation, approved for topical use. Primarily a TLR7 agonist.[1] |
| Resiquimod (R848) | TLR7/8 | ~0.1-0.3 µM (TLR7)[4] | Potent inducer of IFN-α, TNF-α, IL-12, and other pro-inflammatory cytokines.[2][6] | Second-generation, dual TLR7/8 agonist, significantly more potent than Imiquimod.[2] |
| Gardiquimod | TLR7 | More potent than Imiquimod (reportedly 10 times more active in inducing NF-κB in HEK293 cells expressing TLR7)[3] | Strong inducer of IFN-α and IL-12.[3][6] | Highly potent and specific TLR7 agonist.[3] |
Signaling Pathway
The activation of TLR7 and TLR8 by imidazoquinoline agonists initiates a downstream signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), culminating in the production of type I interferons and other pro-inflammatory cytokines.
Experimental Protocols
The following are generalized protocols for key experiments used to compare imidazoquinoline-based TLR agonists.
HEK-Blue™ TLR Reporter Assay
This assay is used to determine the potency (EC50) of TLR agonists by measuring the activation of the NF-κB signaling pathway.[7]
1. Cell Culture and Seeding:
-
Culture HEK-Blue™ hTLR7 or hTLR8 cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS) and selective antibiotics in a humidified incubator at 37°C with 5% CO2.[7]
-
On the day of the experiment, harvest and resuspend the cells in fresh, pre-warmed HEK-Blue™ Detection medium.
-
Seed 180 µL of the cell suspension into a 96-well flat-bottom plate at a density of 2 x 10^4 to 5 x 10^4 cells per well.[7]
2. Agonist Stimulation:
-
Prepare serial dilutions of the imidazoquinoline agonists.
-
Add 20 µL of the agonist dilutions to the appropriate wells.[7]
-
Include a positive control (e.g., a known potent agonist like Resiquimod) and a negative control (vehicle, e.g., DMSO or PBS).
3. Incubation and Measurement:
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[7]
-
Determine the level of secreted embryonic alkaline phosphatase (SEAP) by measuring the optical density at 620-655 nm using a microplate reader. The SEAP activity is directly proportional to NF-κB activation.[7]
Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay quantifies the production of specific cytokines from immune cells following stimulation with TLR agonists.
1. PBMC Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[7]
-
Wash the collected cells twice with PBS by centrifuging at 300 x g for 10 minutes.[8]
-
Resuspend the final cell pellet in complete RPMI-1640 medium supplemented with 10% FBS and antibiotics.
2. Cell Stimulation:
-
Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 to 1 x 10^6 cells per well.[8]
-
Add the imidazoquinoline agonists at the desired concentrations.
-
Incubate the plate for 6 to 48 hours at 37°C in a 5% CO2 incubator. The optimal incubation time can vary depending on the cytokine of interest.[7]
3. Cytokine Measurement:
-
Centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.[7]
-
Quantify the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Conclusion
The choice of an imidazoquinoline-based TLR agonist depends on the specific research or therapeutic goal. Imiquimod, with its established clinical safety profile for topical applications, remains a valuable tool. For applications requiring more potent and broader immune stimulation, the dual TLR7/8 agonist Resiquimod offers a significant advantage. Gardiquimod stands out for its high potency and specificity for TLR7, making it a suitable candidate for studies focused on TLR7-mediated pathways. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the nuanced activities of these powerful immunomodulators.
References
- 1. The Imidazoquinoline Toll-Like Receptor-7/8 Agonist Hybrid-2 Potently Induces Cytokine Production by Human Newborn and Adult Leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imiquimod and resiquimod as novel immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AOP-Wiki [aopwiki.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Differential Agonist Activity of CL097 at Human versus Mouse Toll-Like Receptor 8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential effects of the imidazoquinoline derivative CL097 on human versus mouse Toll-like receptor 8 (TLR8). This compound, a water-soluble analog of R848, is a potent agonist for human TLR7 and TLR8, as well as mouse TLR7.[1] However, a significant species-specific difference exists, as this compound does not activate mouse TLR8.[1] This disparity presents a critical consideration for researchers using murine models to investigate the therapeutic potential of TLR8 agonists for human diseases. This document outlines the divergent responses, presents available quantitative data, details relevant experimental protocols, and illustrates the underlying signaling pathways.
Key Differential Effects of this compound
The primary distinction in the activity of this compound between humans and mice lies in its interaction with TLR8. While it effectively stimulates human TLR8, leading to downstream signaling and cytokine production, it fails to activate the murine TLR8 ortholog.[1] This lack of agonistic activity in mice is a crucial factor for preclinical studies and the translation of findings from mouse models to human applications.
Comparative In Vitro Efficacy
Quantitative analysis of this compound's activity reveals a clear species-specific divergence in TLR8 activation. In human peripheral blood mononuclear cells (PBMCs), this compound induces the production of a range of pro-inflammatory cytokines, including TNF-α, IL-10, and IL-12.[2][3] Conversely, in murine models, the observed immune activation by this compound is attributable to its agonistic effect on TLR7, not TLR8. For instance, studies on murine plasmacytoid dendritic cells (pDCs), which express TLR7, show that this compound stimulation leads to the secretion of IFN-α, IL-12p70, TNF-α, and IL-6.[4]
Table 1: Species-Specific TLR Activation by this compound
| Receptor | Human | Mouse |
| TLR7 | Agonist | Agonist |
| TLR8 | Agonist | No Activity |
Table 2: Comparative Cytokine Induction Profile of this compound
| Cytokine | Human (via hTLR8) | Mouse (via mTLR7) |
| TNF-α | Induced | Induced |
| IL-12 | Induced | Induced (p70) |
| IL-10 | Induced | Not reported in cited studies |
| IFN-α | Not reported in cited studies | Induced |
| IL-6 | Not reported in cited studies | Induced |
Note: The cytokine profile for mice is based on TLR7 activation, as mouse TLR8 is unresponsive to this compound.
Signaling Pathways and Structural Insights
The differential response to this compound is rooted in the structural differences between human and mouse TLR8. Toll-like receptors, located in the endosomes of immune cells, initiate a signaling cascade upon ligand binding, predominantly through the MyD88-dependent pathway.[5] This leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the production of inflammatory cytokines and type I interferons.[5]
The crystal structure of human TLR8 in complex with this compound has been determined, revealing the key residues involved in ligand binding.[6][7][8] While the primary sequences of human and mouse TLR8 are similar, variations in the leucine-rich repeat (LRR) 14-15 region are hypothesized to be responsible for the species-specific recognition of synthetic ligands like this compound.[9]
Caption: TLR8 Signaling Pathway Activation by this compound.
Experimental Protocols
In Vitro Stimulation of Human and Mouse Immune Cells
Objective: To compare the cytokine production profile of human and mouse immune cells in response to this compound.
Cell Types:
-
Human: Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donor blood.
-
Mouse: Bone Marrow-Derived Macrophages (BMDMs) or splenocytes isolated from C57BL/6 mice.
Reagents:
-
This compound (water-soluble)
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Ficoll-Paque for human PBMC isolation
-
L929-conditioned medium or recombinant M-CSF for mouse BMDM differentiation
-
Human and mouse cytokine ELISA kits (e.g., for TNF-α, IL-12, IL-6, IFN-α)
Protocol:
-
Cell Isolation and Culture:
-
Isolate human PBMCs using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI 1640 medium.
-
Isolate bone marrow from the femurs and tibias of mice and differentiate into macrophages over 7 days using L929-conditioned medium or recombinant M-CSF. Alternatively, prepare a single-cell suspension of splenocytes.
-
-
Cell Seeding:
-
Seed human PBMCs or mouse BMDMs/splenocytes into 96-well plates at a density of 2 x 10^5 cells/well.
-
-
Stimulation:
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium (e.g., 0.1, 1, 10 µg/mL).
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (medium only).
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cytokine Measurement:
-
Centrifuge the plates and collect the supernatants.
-
Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a TLR7/8 ligand, inhibits TLR-4--dependent activation of IRAK-M and BCL-3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spring8.or.jp [spring8.or.jp]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Analysis of Species-Specific Ligand Recognition in Toll-Like Receptor 8 Signaling: A Hypothesis | PLOS One [journals.plos.org]
Validating CL097 Activity: A Comparative Guide Using HEK-Blue™ TLR Reporter Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CL097, a potent Toll-like receptor 7 and 8 (TLR7/8) agonist, with other relevant TLR agonists. We detail its performance using the HEK-Blue™ TLR reporter cell system, a widely used method for validating TLR agonist activity. This document includes experimental data, detailed protocols, and visualizations to assist researchers in their immunomodulatory studies.
Introduction to this compound and HEK-Blue™ Reporter Cells
This compound is a highly water-soluble imidazoquinoline compound, a derivative of R848 (Resiquimod), that activates both TLR7 and TLR8.[1] These endosomal pattern recognition receptors are crucial in the innate immune response to single-stranded RNA (ssRNA), particularly from viruses.[1] Their activation triggers a signaling cascade leading to the production of pro-inflammatory cytokines and type I interferons, making TLR7/8 agonists promising candidates for vaccine adjuvants and cancer immunotherapies.[2][3]
HEK-Blue™ TLR reporter cells are human embryonic kidney 293 (HEK293) cells engineered to express a specific human TLR (e.g., hTLR7 or hTLR8).[2][3] These cells also contain a reporter gene, typically for secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB-inducible promoter.[2][3] When a TLR agonist like this compound activates its corresponding receptor, the subsequent NF-κB signaling pathway activation leads to the expression and secretion of SEAP into the cell culture medium. The SEAP activity, which is proportional to the TLR activation, can be easily quantified by a colorimetric assay.[4]
Comparative Performance of this compound
The potency of TLR agonists is often evaluated by their half-maximal effective concentration (EC50), with a lower EC50 value indicating higher potency. Studies using HEK-Blue™ reporter cells have established that this compound is a potent dual agonist of human TLR7 and TLR8.
Available data indicates that this compound is a more potent hTLR7 agonist compared to other TLR7/8 agonists like CL075 and TLR7-specific agonists such as imiquimod.[1] However, it is a less potent hTLR8 agonist when compared to compounds like CL075 and the TLR8-specific agonist TL8-506.[1]
Table 1: Comparative Potency (EC50) of TLR7/8 Agonists in HEK-Blue™ Reporter Cells
| Agonist | Target TLR | EC50 (µM) | Reference |
| This compound | hTLR7 | 0.06 | [5] |
| This compound | hTLR8 | 2.65 | [5] |
| R848 (Resiquimod) | hTLR7 | ~0.6 (607 nM) | [6] |
| R848 (Resiquimod) | hTLR8 | Not specified in search results | |
| Ligand 5 | hTLR7 | 0.31 | [5] |
| Ligand 5 | hTLR8 | 8.42 | [5] |
| Ligand 6 | hTLR7 | 3.3 | [5] |
| Ligand 6 | hTLR8 | 11.59 | [5] |
Note: EC50 values can vary between studies depending on the specific assay conditions.
Signaling Pathway and Experimental Workflow
Activation of TLR7 and TLR8 by agonists such as this compound initiates a downstream signaling cascade that is primarily dependent on the MyD88 adaptor protein. This leads to the activation of transcription factors like NF-κB and AP-1, which in turn induce the expression of pro-inflammatory cytokines and type I interferons.
References
- 1. invivogen.com [invivogen.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Navigating the Toll-like Receptor Landscape: A Comparative Guide to CL097 Cross-reactivity
For researchers, scientists, and drug development professionals, understanding the precise target engagement of immunomodulatory compounds is paramount. This guide provides an objective comparison of the Toll-like receptor (TLR) agonist CL097, focusing on its cross-reactivity with other TLRs and supported by experimental data and detailed protocols.
This compound, a water-soluble imidazoquinoline compound, is a potent agonist of TLR7 and TLR8, key endosomal receptors in the innate immune system. Its activation of these receptors triggers a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons, making it a valuable tool for immunological research and a potential therapeutic candidate. However, a critical aspect of its utility lies in its selectivity. This guide delves into the cross-reactivity profile of this compound, offering a clear comparison of its activity on its primary targets versus other TLRs.
Quantitative Comparison of this compound Activity
This compound exhibits dual agonistic activity on human TLR7 and TLR8, with a marked preference for TLR7. This selectivity is crucial for directing immune responses and minimizing off-target effects. The potency of this compound is typically quantified by measuring the activation of downstream signaling pathways, such as the induction of the transcription factor NF-κB in reporter cell lines.
| Toll-like Receptor | Agonist Activity (NF-κB Activation in HEK293 cells) | Fold Selectivity (hTLR8/hTLR7) |
| Human TLR7 | 0.1 µM[1][2] | \multirow{2}{*}{40-fold} |
| Human TLR8 | 4 µM[1][2] | |
| Mouse TLR7 | Active[3] | - |
| Mouse TLR8 | Inactive[3] | - |
Table 1: Comparative Activity of this compound on TLR7 and TLR8. This table summarizes the concentration of this compound required to induce NF-κB activation in HEK293 cells expressing either human TLR7 or human TLR8. A significantly lower concentration is needed for TLR7 activation, highlighting its preferential activity. This compound also demonstrates species-specific activity, activating mouse TLR7 but not mouse TLR8.
Cross-reactivity Profile with Other Toll-like Receptors
While this compound is a well-established TLR7/8 agonist, its activity on other members of the TLR family is a key consideration for its experimental and therapeutic use. Imidazoquinoline compounds, as a class, are generally recognized for their high selectivity towards TLR7 and TLR8.
Based on available data, this compound and its close analog, R848, do not exhibit significant agonistic activity on other TLRs, including TLR2, TLR3, TLR4, TLR5, and TLR9. In fact, for commercially available preparations of these compounds, the absence of TLR2 and TLR4 activation is often used as a quality control parameter to ensure purity and specificity.
Studies that compare the immune responses induced by this compound with ligands for other TLRs, such as CpG for TLR9, primarily highlight the distinct cellular and cytokine profiles elicited by activating different TLR pathways, rather than demonstrating direct activation of these other TLRs by this compound.[4]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to assess the selectivity of this compound, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for screening TLR agonist cross-reactivity.
Caption: MyD88-dependent signaling pathway activated by this compound.
Caption: Workflow for TLR agonist cross-reactivity screening.
Detailed Experimental Protocols
For accurate and reproducible assessment of this compound's activity and cross-reactivity, the following experimental protocols are provided.
NF-κB Reporter Gene Assay in HEK-Blue™ Cells
This assay is a robust method for quantifying the activation of a specific TLR signaling pathway.
-
Cell Lines: HEK-Blue™ hTLR7, HEK-Blue™ hTLR8, and other HEK-Blue™ cell lines expressing individual human TLRs (e.g., TLR2, TLR3, TLR4, TLR5, TLR9).
-
Cell Culture: Maintain HEK-Blue™ cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 50 U/ml penicillin, 50 µg/ml streptomycin, 100 µg/ml Normocin™, and the appropriate selection antibiotic (e.g., Zeocin™).
-
Assay Procedure:
-
Wash cells with pre-warmed PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium.
-
Seed 180 µL of the cell suspension into a 96-well flat-bottom plate at a density of 2.5 x 10⁵ cells/mL.
-
Prepare serial dilutions of this compound and known TLR agonists (positive controls) in sterile water or an appropriate vehicle.
-
Add 20 µL of the diluted compounds and controls to the respective wells.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The OD is proportional to the level of NF-κB activation.
-
Dual Reporter Gene Assay in THP-1 Dual™ Cells
This assay allows for the simultaneous measurement of NF-κB and IRF activation in a monocytic cell line.
-
Cell Line: THP-1 Dual™ cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter for the NF-κB pathway and a secreted luciferase (Lucia) reporter for the IRF pathway.
-
Cell Culture: Culture THP-1 Dual™ cells in RPMI 1640 medium with 25 mM HEPES, 10% heat-inactivated fetal bovine serum, 50 U/ml penicillin, 50 µg/ml streptomycin, 100 µg/ml Normocin™, and 10 µg/ml Blasticidin.
-
Assay Procedure:
-
Centrifuge cells, wash with pre-warmed PBS, and resuspend in fresh culture medium.
-
Seed 180 µL of the cell suspension into a 96-well flat-bottom plate at a density of 1 x 10⁶ cells/mL.
-
Add 20 µL of this compound or other stimuli to the wells.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
NF-κB (SEAP) Detection:
-
Transfer 20 µL of cell culture supernatant to a 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution and incubate at 37°C for 1-3 hours.
-
Measure OD at 620-655 nm.
-
-
IRF (Lucia Luciferase) Detection:
-
Transfer 20 µL of cell culture supernatant to a white 96-well plate.
-
Add 50 µL of QUANTI-Luc™ reagent.
-
Measure luminescence immediately.
-
-
Cytokine Release Assay in Human PBMCs
This assay measures the functional consequence of TLR activation by quantifying the release of cytokines from primary human immune cells.
-
Cell Source: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI 1640 medium supplemented with 10% fetal bovine serum, 50 U/ml penicillin, and 50 µg/ml streptomycin.
-
Assay Procedure:
-
Seed PBMCs at a density of 1 x 10⁶ cells/mL in a 96-well plate.
-
Add various concentrations of this compound and control compounds.
-
Incubate for 24-48 hours at 37°C with 5% CO₂.
-
Collect the cell culture supernatant.
-
Quantify the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
Conclusion
This compound is a potent and selective agonist of TLR7 and, to a lesser extent, TLR8. The available evidence strongly indicates a lack of significant cross-reactivity with other TLRs, making it a valuable and specific tool for researchers studying TLR7/8-mediated immune responses. The experimental protocols provided in this guide offer a framework for the robust and reproducible assessment of this compound's activity and selectivity, ensuring the generation of high-quality, reliable data in immunology and drug development research.
References
- 1. Frontiers | Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo [frontiersin.org]
- 2. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CL097 and Gardiquimod on Plasmacytoid Dendritic Cell Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent Toll-like receptor (TLR) agonists, CL097 and Gardiquimod, focusing on their efficacy in activating plasmacytoid dendritic cells (pDCs). This document synthesizes experimental data to offer an objective comparison of their performance, presents detailed experimental methodologies, and visualizes key biological pathways and workflows to aid in the selection of the appropriate agonist for research and therapeutic development.
Introduction to this compound and Gardiquimod
Plasmacytoid dendritic cells are a crucial component of the innate immune system, distinguished by their high expression of endosomal TLRs, particularly TLR7 and TLR9.[1][2] Upon activation, pDCs are the primary producers of type I interferons (IFN-I), playing a pivotal role in antiviral immunity and cancer immunotherapy.[1][3] Both this compound and Gardiquimod are synthetic small molecules belonging to the imidazoquinoline family, which are recognized by these endosomal TLRs.
This compound is a highly water-soluble derivative of R848 (Resiquimod) and functions as a potent agonist for both TLR7 and TLR8 .[4] It is recognized for its robust induction of pDC activation.[1][4]
Gardiquimod is a specific agonist for TLR7 in both human and murine models.[5] While it is a potent activator of TLR7, it does not activate TLR8 at standard concentrations.[5]
This guide will delve into the quantitative differences in pDC activation induced by these two compounds, explore their underlying signaling mechanisms, and provide standardized protocols for their evaluation.
Comparative Efficacy in pDC Activation
The activation of pDCs by TLR agonists is characterized by the secretion of cytokines, primarily IFN-α, and the upregulation of co-stimulatory molecules, which are essential for the initiation of adaptive immune responses. Experimental data from studies on human pDCs stimulated with this compound and other TLR7 agonists provide a basis for a comparative assessment.
A key study by Wu et al. (2019) provides a direct comparison of the TLR7/8 agonist this compound with the TLR7 agonist Imiquimod. Imiquimod, like Gardiquimod, is a TLR7-specific imidazoquinoline. The data from this study on this compound and Imiquimod can be used to infer the comparative performance of this compound and Gardiquimod. The study found that while both TLR7 and TLR7/8 ligands activated pDCs, the TLR7/8 ligand, particularly This compound, induced stronger responses in terms of cytokine release and upregulation of co-stimulatory molecules.[1][2]
Cytokine Production
The production of IFN-α is a hallmark of pDC activation. Additionally, pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 are also secreted, contributing to the overall immune response.
| Cytokine | This compound (TLR7/8 Agonist) | Imiquimod (TLR7 Agonist) | Key Findings |
| IFN-α | Strong induction | Significant induction | This compound was the strongest inducer of IFN-α release from pDCs at both 24 and 48 hours post-stimulation.[1] |
| TNF-α | Significant increase | Significant increase | Both agonists significantly increased TNF-α concentrations, with this compound showing a consistently strong effect.[1] |
| IL-12p70 | Significant increase | Significant increase | Both agonists induced a significant increase in IL-12p70 release.[1] |
| IL-6 | Significant increase | Significant increase | A significant increase in IL-6 was observed with both agonists, with this compound being among the most potent inducers.[6] |
Table 1: Comparative Cytokine Production in Human pDCs. Data is summarized from Wu et al., 2019, where pDCs were stimulated with 1.5 µM of each ligand.
Upregulation of Co-stimulatory and Maturation Markers
The maturation of pDCs is characterized by the increased expression of surface molecules essential for antigen presentation and T-cell activation, including MHC class II and co-stimulatory molecules like CD40, CD80, and CD86.
| Surface Marker | This compound (TLR7/8 Agonist) | Imiquimod (TLR7 Agonist) | Key Findings |
| MHC-II | Significant upregulation | Significant upregulation | Both agonists significantly increased MHC-II expression on pDCs at 24, 48, and 72 hours.[1] |
| CD40 | Significant upregulation | Significant upregulation | Both agonists led to a significant increase in the expression of CD40.[1] |
| CD80 | Significant upregulation | Significant upregulation | Upregulation of CD80 was significant for both agonists, with this compound showing a particularly strong effect.[1][7] |
| CD86 | Significant upregulation | Significant upregulation | Both agonists significantly upregulated CD86 expression on pDCs.[1][7] |
Table 2: Upregulation of Co-stimulatory Molecules on Human pDCs. Data is summarized from Wu et al., 2019, where pDCs were stimulated with 1.5 µM of each ligand.
Signaling Pathways
The differential effects of this compound and Gardiquimod on pDC activation can be attributed to their distinct TLR engagement. Both TLR7 and TLR8 are located in the endosome and primarily signal through the MyD88-dependent pathway.[3] This pathway leads to the activation of transcription factors NF-κB and Interferon Regulatory Factors (IRFs), which in turn drive the expression of pro-inflammatory cytokines and type I interferons.[1]
The activation of both TLR7 and TLR8 by this compound likely results in a broader and more potent downstream signaling cascade compared to the TLR7-specific activation by Gardiquimod, contributing to the observed stronger pDC activation.
Experimental Protocols
The following protocols provide a standardized framework for the comparative analysis of this compound and Gardiquimod on pDC activation.
Isolation of Human Plasmacytoid Dendritic Cells
Human pDCs can be isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
pDC isolation kit (e.g., MACS-based negative or positive selection)
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Recombinant human IL-3
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate pDCs from the PBMC fraction using a commercial pDC isolation kit according to the manufacturer's instructions. This typically involves a negative selection step to deplete non-pDCs followed by a positive selection for a pDC-specific marker like CD304 (BDCA-4/Neuropilin-1).[8]
-
Assess the purity of the isolated pDCs by flow cytometry, staining for pDC markers such as CD123 and CD304, and ensuring the absence of lineage markers (CD3, CD14, CD16, CD19, CD20, CD56).
-
Resuspend the purified pDCs in complete RPMI 1640 medium supplemented with recombinant human IL-3 (e.g., 10 ng/mL) to maintain viability.
In Vitro pDC Activation Assay
Materials:
-
Purified human pDCs
-
This compound and Gardiquimod (or other TLR7 agonist) stock solutions
-
96-well U-bottom culture plates
-
Complete RPMI 1640 medium with IL-3
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Seed the purified pDCs in a 96-well plate at a density of 1 x 10^5 cells per well in 200 µL of complete RPMI 1640 medium containing IL-3.
-
Prepare serial dilutions of this compound and Gardiquimod. A typical final concentration for stimulation is 1.5 µM.[1] Include an unstimulated control (vehicle only).
-
Add the TLR agonists to the respective wells.
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
After each time point, harvest the cell culture supernatants for cytokine analysis and the cells for flow cytometry analysis of surface markers.
Analysis of pDC Activation
a) Cytokine Quantification (ELISA or Cytometric Bead Array - CBA):
-
Centrifuge the collected supernatants to remove any cellular debris.
-
Measure the concentrations of IFN-α, TNF-α, IL-6, and IL-12p70 in the supernatants using commercially available ELISA or CBA kits, following the manufacturer's protocols.
b) Flow Cytometry for Surface Marker Expression:
-
Gently resuspend the harvested cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorochrome-conjugated antibodies against human CD123, CD304, MHC-II, CD40, CD80, and CD86, along with a viability dye.
-
Incubate the cells with the antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Acquire the stained cells on a flow cytometer and analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker on the pDC population.
Conclusion
The comparative analysis indicates that while both this compound and Gardiquimod are effective activators of plasmacytoid dendritic cells, This compound, as a dual TLR7/8 agonist, demonstrates a superior capacity to induce a robust activation profile in human pDCs . This is evidenced by its stronger induction of IFN-α and other pro-inflammatory cytokines, as well as a potent upregulation of co-stimulatory molecules.
The choice between this compound and Gardiquimod will depend on the specific research or therapeutic goal. For applications requiring maximal pDC activation and a broad pro-inflammatory response, this compound is the more potent option. For studies aiming to specifically dissect the TLR7-mediated signaling pathway in pDCs, the TLR7-specific agonist Gardiquimod would be the more appropriate tool. The provided experimental protocols offer a standardized approach for researchers to further investigate and validate the effects of these and other TLR agonists on pDC function.
References
- 1. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Phenotypic and functional study of human plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of CL097 and Other TLR7 Agonists
This guide provides a comprehensive comparison of the Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) agonist CL097 with other well-known TLR7 agonists, focusing on their in vivo efficacy. While direct comparative in vivo studies detailing the anti-tumor efficacy of this compound are limited in publicly available literature, this guide synthesizes available in vitro data for this compound and in vivo data for other relevant TLR7 agonists to offer a valuable reference for researchers, scientists, and drug development professionals.[1]
Introduction to TLR7/8 Agonists
Toll-like receptors 7 and 8 are crucial components of the innate immune system, recognizing single-stranded RNA viruses and synthetic compounds like imidazoquinolines.[1] The activation of TLR7 and TLR8 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, activating various immune cells and initiating anti-tumor or anti-viral immune responses.[1] this compound, a water-soluble derivative of R848 (Resiquimod), is a potent agonist for both human and mouse TLR7 and human TLR8.[1][2]
TLR7/8 Signaling Pathway
Upon binding to an agonist such as this compound, TLR7 and TLR8, located in the endosomes of immune cells like dendritic cells and macrophages, initiate a signaling cascade primarily through the MyD88-dependent pathway. This activation leads to the recruitment of transcription factors like NF-κB and IRF7, culminating in the production of inflammatory cytokines and type I interferons.[1]
In Vitro Efficacy Comparison
While direct in vivo comparative data for this compound is limited, in vitro studies offer valuable insights into its potency relative to other TLR7/8 agonists.[1] this compound has been shown to be a more potent human TLR7 agonist than Imiquimod, Gardiquimod, and CL075.[1] However, it is a less potent human TLR8 agonist compared to CL075.[1] Studies on plasmacytoid dendritic cells (pDCs) indicate that this compound induces stronger activation, including the expression of costimulatory molecules and cytokine release, compared to Imiquimod.[1]
| Agonist | Target(s) | Cell Type | Key Findings |
| This compound | hTLR7/8, mTLR7 | Human pDCs, HEK-Blue™ cells | More potent hTLR7 agonist than Imiquimod, Gardiquimod, and CL075. Less potent hTLR8 agonist than CL075. Induced stronger activation of pDCs (costimulatory molecule expression and cytokine release) compared to Imiquimod.[1] |
| Imiquimod | TLR7 | Human pDCs | Used as a benchmark for TLR7 activation.[1] |
| R848 (Resiquimod) | TLR7/8 | Various immune cells | Potent activator of both TLR7 and TLR8.[1] |
| CL075 | TLR7/8 | Human pDCs, HEK-Blue™ cells | More potent hTLR8 agonist than this compound.[1] |
In Vivo Efficacy in Preclinical Models
Imiquimod in Murine Cancer Models
| Animal Model | Cancer Type | Treatment Protocol | Key Efficacy Results |
| neu Transgenic Mice | Spontaneous Mammary Carcinoma | 5% Imiquimod cream applied topically 3x/week for 6 weeks. | Significantly slowed tumor progression (mean tumor volume 260 mm³ vs. 2500 mm³ in control). Prevented development of secondary tumors and lung metastases.[1] |
| C57BL/6 Mice | B16 Melanoma | Topical application of 5% Imiquimod cream. | Suppressed tumor growth through TLR7-dependent recruitment and activation of plasmacytoid dendritic cells (pDCs) into tumor-killing effector cells.[1] |
R848 (Resiquimod) in Murine Cancer Models
| Animal Model | Cancer Type | Treatment Protocol | Key Efficacy Results |
| C57BL/6 Mice | MC38 Colon Adenocarcinoma | Intravenous administration of R848-loaded nanoparticles every other day for 10 injections. | When targeted to PD-1 expressing cells, extended survival and sensitized tumors to anti-PD-1 therapy.[1] |
| C57BL/6 Mice | B16F10 Melanoma (bone invasion model) | Intraperitoneal administration of R848 every three days. | Inhibited the invasion of melanoma cells into the bone marrow, dependent on the production of pro-inflammatory cytokines by bone marrow macrophages.[1] |
Experimental Protocols
In Vitro pDC Activation Assay
-
Cell Isolation: Plasmacytoid dendritic cells (pDCs) are isolated from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Cell Culture: pDCs are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Stimulation: pDCs are stimulated with different concentrations of TLR7 agonists (e.g., this compound, Imiquimod) for 24-48 hours. A media-only control is included.
-
Analysis:
-
Flow Cytometry: Cells are stained with fluorescently labeled antibodies against surface markers (e.g., CD80, CD86, MHC class II) to assess activation and maturation.
-
ELISA: Supernatants are collected to measure the concentration of secreted cytokines (e.g., IFN-α, TNF-α, IL-6).
-
In Vivo Melanoma Efficacy Study
-
Animal Model: C57BL/6 mice are typically used.
-
Tumor Inoculation: Mice are subcutaneously injected with a suspension of B16 melanoma cells.
-
Treatment: Once tumors are palpable, mice are randomly assigned to treatment and control groups. The treatment group receives topical application of a TLR7 agonist (e.g., 5% Imiquimod cream) on the tumor site, typically three times a week. The control group receives a vehicle control.
-
Tumor Measurement: Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as histology or flow cytometry to assess immune cell infiltration.
Conclusion
This compound is a potent TLR7/8 agonist that has demonstrated superior in vitro activity in activating human TLR7 and plasmacytoid dendritic cells when compared to other agonists like Imiquimod.[1] Although direct comparative in vivo efficacy data in cancer models is currently limited, the substantial evidence from studies on related imidazoquinolines such as Imiquimod and R848 suggests a strong potential for this compound as an immunotherapeutic agent.[1] The experimental workflows provided can serve as a foundation for researchers to conduct such comparative in vivo studies to fully elucidate the therapeutic potential of this compound.[1]
References
A Comparative Analysis of CL097 and Other Novel TLR7/8 Ligands for Immune Activation
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of immunology and drug development, the strategic activation of Toll-like receptors (TLRs) 7 and 8 has emerged as a promising avenue for potent immune modulation. This guide presents a comprehensive benchmark analysis of CL097, a novel imidazoquinoline derivative, against other widely used TLR7/8 ligands, including R848 (Resiquimod) and Imiquimod. This report provides researchers, scientists, and drug development professionals with a comparative overview of their in vitro potency, supported by experimental data and detailed protocols.
Introduction to TLR7/8 Agonists
Toll-like receptors 7 and 8 are critical components of the innate immune system, primarily localized within the endosomes of immune cells such as dendritic cells (DCs), monocytes, and macrophages.[1] They recognize single-stranded RNA (ssRNA), a hallmark of viral infections, and synthetic small molecules like imidazoquinolines.[2] Activation of TLR7 and TLR8 triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors NF-κB and IRF7. This, in turn, results in the production of pro-inflammatory cytokines and type I interferons (IFN-α/β), crucial for orchestrating both innate and adaptive immune responses.[3][4]
This compound is a highly water-soluble derivative of the well-known TLR7/8 agonist R848.[3] It is recognized as a potent agonist for both human and mouse TLR7, as well as human TLR8, with a particular preference for human TLR7.[3] Its superior water solubility offers advantages in various experimental and potential therapeutic settings.
Quantitative Comparison of TLR7/8 Agonist Potency
The efficacy of TLR agonists is determined by their ability to activate their respective receptors and induce a robust downstream signaling and cytokine response. The half-maximal effective concentration (EC50) is a standard measure of a ligand's potency.
Table 1: Comparative Potency of TLR7/8 Ligands in NF-κB Activation
| Ligand | Target Receptor(s) | EC50 (NF-κB Activation in HEK293 cells) |
| This compound | Human TLR7/8 | hTLR7: ~0.1 µM [5] |
| hTLR8: ~4.0 µM [5] | ||
| R848 (Resiquimod) | Human TLR7/8 | hTLR7/8: Variable, reported as ~607 nM in some studies[6] |
| Imiquimod | Human TLR7 | hTLR7: Variable |
Note: EC50 values can vary depending on the specific reporter cell line and experimental conditions.
Comparative Cytokine Induction Profile
A key differentiator among TLR7/8 agonists is their cytokine induction profile. The type and quantity of cytokines produced can significantly influence the nature of the resulting immune response. Plasmacytoid dendritic cells (pDCs) are major producers of IFN-α upon TLR7 stimulation.
A comparative study on human pDCs demonstrated that this compound is a more potent inducer of key cytokines compared to Imiquimod (IMQ) and another TLR7/8 ligand, CL075.[7] While the original data was presented graphically, the approximate peak cytokine concentrations are summarized below for comparative purposes.
Table 2: Comparative Cytokine Induction in Human Plasmacytoid Dendritic Cells (pDCs)
| Ligand (at 1.5 µM) | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12p70 (pg/mL) |
| This compound | ~3500 | ~1250 | ~1000 | ~15 |
| Imiquimod (IMQ) | ~2500 | ~1000 | ~750 | ~10 |
| CL075 | ~2000 | ~800 | ~600 | ~8 |
| Medium (Control) | <500 | <200 | <200 | <5 |
Data is estimated from graphical representations in Wu J. et al., 2019 and is intended for comparative purposes.[7]
These data highlight that this compound is a particularly strong inducer of IFN-α, a cytokine critical for antiviral responses.[7]
Visualizing the Molecular and Experimental Pathways
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: TLR7/8 signaling pathway initiated by this compound.
Caption: Workflow for in vitro pDC stimulation and cytokine analysis.
Caption: Workflow for intracellular cytokine staining and flow cytometry.
Experimental Protocols
Isolation and Stimulation of Human Plasmacytoid Dendritic Cells (pDCs)
This protocol describes the isolation of pDCs from peripheral blood mononuclear cells (PBMCs) and their subsequent stimulation with TLR ligands.
Materials:
-
Ficoll-Paque PLUS
-
PBS (Phosphate-Buffered Saline)
-
RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
pDC Isolation Kit (e.g., MACS-based negative selection)[8]
-
TLR ligands: this compound, Imiquimod, CL075 (stock solutions prepared according to manufacturer's instructions)
-
96-well cell culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
pDC Enrichment: Enrich pDCs from the PBMC fraction using a negative selection pDC isolation kit following the manufacturer's protocol.[8] This typically involves labeling non-pDCs with a cocktail of antibodies and magnetic beads, followed by removal of the labeled cells using a magnetic separator.
-
Cell Seeding: Resuspend the enriched pDCs in complete RPMI 1640 medium and seed them in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Ligand Stimulation: Add the TLR ligands (this compound, Imiquimod, CL075) to the respective wells at a final concentration of 1.5 µM.[7] Include a "medium only" control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.[7]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the culture supernatants for cytokine analysis.
Cytokine Measurement by ELISA or Cytometric Bead Array (CBA)
Materials:
-
Culture supernatants from stimulated pDCs
-
ELISA kits or CBA kits for human IFN-α, TNF-α, IL-6, and IL-12p70
-
Plate reader (for ELISA) or flow cytometer (for CBA)
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA or CBA kits to measure the concentrations of the cytokines of interest in the collected culture supernatants.
-
For ELISA, this typically involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody and a substrate for colorimetric detection.
-
For CBA, the supernatants are incubated with a mixture of beads, each coated with a capture antibody for a specific cytokine, and a fluorescently labeled detection antibody. The beads are then analyzed on a flow cytometer.
-
Calculate the cytokine concentrations based on the standard curves generated from the provided standards.
Intracellular Cytokine Staining and Flow Cytometry
This protocol allows for the identification and quantification of cytokine-producing cells at a single-cell level.
Materials:
-
Stimulated cells (e.g., PBMCs or enriched pDCs)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD123, anti-HLA-DR for pDCs)
-
Fixation/Permeabilization buffer kit
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-α, anti-TNF-α)
-
Flow cytometer
Procedure:
-
Cell Stimulation with Protein Transport Inhibition: Stimulate cells as described previously, but add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of incubation to trap cytokines intracellularly.[9]
-
Surface Staining: Harvest the cells and wash them with staining buffer. Stain for surface markers and with a viability dye for 20-30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.[10][11]
-
Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies against the intracellular cytokines of interest for 30 minutes at 4°C in the dark.[10][11]
-
Acquisition: Wash the cells and resuspend them in staining buffer. Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to identify the pDC population (or other cell types of interest) and quantify the percentage of cells positive for each cytokine.
Conclusion
The data presented in this guide demonstrate that this compound is a highly potent TLR7/8 agonist, exhibiting superior activity in inducing key immunomodulatory cytokines, particularly IFN-α from pDCs, when compared to other established ligands like Imiquimod.[7] Its high potency and water solubility make it a valuable tool for researchers studying innate immunity and a promising candidate for further investigation in the development of novel immunotherapies and vaccine adjuvants. The detailed protocols provided herein offer a foundation for researchers to conduct their own comparative studies to further explore the potential of this compound.
References
- 1. Phenotypic and functional study of human plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. invivogen.com [invivogen.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. researchgate.net [researchgate.net]
- 10. anilocus.com [anilocus.com]
- 11. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to the Transcriptomic Signatures of TLR7/8 Agonists: CL097 vs. R848
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used Toll-like receptor 7 and 8 (TLR7/8) agonists, CL097 and R848 (Resiquimod). Both are synthetic imidazoquinoline compounds that play a crucial role in activating the innate immune system, making them valuable tools in immunology research and as potential therapeutic agents for cancer and infectious diseases. This comparison focuses on their effects on cellular transcriptomics, supported by available experimental data and an understanding of their underlying signaling pathways.
Introduction to this compound and R848
This compound and R848 are potent activators of TLR7 and TLR8, which are endosomal pattern recognition receptors that recognize single-stranded RNA (ssRNA). Their activation triggers a signaling cascade leading to the production of pro-inflammatory cytokines and type I interferons, thereby mounting an anti-viral or anti-tumor immune response. This compound is a water-soluble derivative of R848 and is noted for its potent agonistic activity, particularly on human TLR7. R848 is a well-established dual agonist for both TLR7 and TLR8. While both compounds activate similar pathways, their differential potency and receptor affinity can lead to distinct transcriptomic and functional outcomes.
Signaling Pathways
Upon binding to TLR7 and TLR8 within the endosomes of immune cells like dendritic cells and macrophages, both this compound and R848 initiate a signaling cascade predominantly through the MyD88-dependent pathway. This leads to the activation of key transcription factors, namely NF-κB and IRF7, which in turn orchestrate the expression of a wide array of genes involved in the inflammatory response.
Comparative Overview
| Feature | This compound | R848 (Resiquimod) |
| Chemical Class | Imidazoquinoline | Imidazoquinoline |
| Solubility | High water solubility | Lower water solubility |
| TLR Agonism | Potent TLR7 and TLR8 agonist | Potent dual TLR7 and TLR8 agonist |
| Potency | More potent human TLR7 agonist than R848[1] | Potent human TLR7 and TLR8 agonist[2] |
| Primary Responder Cells | Plasmacytoid dendritic cells (pDCs), B cells, myeloid cells[1] | Myeloid cells, monocytes, macrophages, dendritic cells[2][3] |
Transcriptomic Profile Comparison
A microarray analysis of human monocyte-derived dendritic cells (MoDCs) stimulated with R848 revealed the significant regulation of 1140 genes, with a notable bias towards a pro-inflammatory and pro-apoptotic response.[4] In contrast, a synthetic ssRNA ligand (ORN RNA40) regulated only 240 genes, which were more skewed towards an antiviral response.[4] This suggests that R848 induces a broad and potent inflammatory gene expression program.
Given that this compound is a more potent agonist of human TLR7, which is highly expressed in pDCs, it is expected to be a stronger inducer of type I interferons (IFN-α/β) and IFN-stimulated genes (ISGs) in these cells compared to R848.[1][5] Conversely, R848, with its potent dual TLR7/8 agonism, is likely to elicit a more robust response in myeloid cells that express high levels of TLR8, leading to a strong induction of NF-κB-driven pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[2][6]
| Gene Family/Pathway | Expected Response to this compound | Expected Response to R848 |
| Type I Interferons (IFN-α, IFN-β) | Strong induction, particularly in pDCs | Moderate to strong induction |
| Interferon-Stimulated Genes (ISGs) | Strong induction | Strong induction |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) | Moderate to strong induction | Very strong induction, particularly in myeloid cells |
| Chemokines (e.g., CXCL10) | Strong induction | Strong induction |
| NF-κB Pathway Genes | Strong activation | Very strong activation |
| IRF7 Pathway Genes | Very strong activation, especially in pDCs | Strong activation |
| Apoptosis-related Genes | Moderate induction | Strong induction[4] |
Experimental Protocols
To conduct a direct comparative transcriptomic analysis of this compound and R848, the following experimental workflow is recommended:
Detailed Methodologies:
-
Cell Culture:
-
Isolate primary human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Alternatively, generate monocyte-derived dendritic cells (MoDCs) by culturing purified monocytes with GM-CSF and IL-4 for 5-7 days.
-
-
Treatment:
-
Plate cells at a density of 1 x 10^6 cells/mL.
-
Treat cells with equimolar concentrations of this compound and R848 (e.g., 1 µM). Include a vehicle control (e.g., DMSO or water).
-
Incubate for a specified time course (e.g., 4, 8, and 24 hours) to capture both early and late transcriptional events.
-
-
RNA Extraction:
-
Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
-
RNA-Seq Library Preparation and Sequencing:
-
Prepare sequencing libraries from high-quality RNA samples using a standard kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq) to generate sufficient read depth for differential gene expression analysis.
-
-
Bioinformatic Analysis:
-
Perform quality control of raw sequencing reads and align them to the human reference genome.
-
Quantify gene expression levels and perform differential gene expression (DGE) analysis between this compound-treated, R848-treated, and control samples.
-
Conduct pathway and gene ontology (GO) enrichment analysis to identify the biological processes and signaling pathways that are differentially regulated.
-
-
Validation:
-
Validate the expression of key differentially expressed genes using quantitative real-time PCR (qPCR).
-
Measure the protein levels of key cytokines and chemokines in the cell culture supernatants using ELISA or a multiplex bead-based assay.
-
Conclusion
Both this compound and R848 are powerful tools for activating TLR7- and TLR8-mediated immune responses. While they share a common signaling pathway, their differential potencies on TLR7 and TLR8 are likely to translate into distinct transcriptomic signatures. This compound, with its enhanced human TLR7 agonism, is predicted to be a superior inducer of type I interferons in pDCs. In contrast, R848's robust dual agonism is expected to elicit a broader and more potent pro-inflammatory response in a wider range of immune cells, particularly myeloid cells. A direct comparative transcriptomic analysis, as outlined in the proposed experimental protocol, would be invaluable for precisely delineating their unique and overlapping effects, thereby guiding their optimal use in research and clinical development.
References
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA and Imidazoquinolines are sensed by distinct TLR7/8 ectodomain sites resulting in functionally disparate signaling events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. R848 Is Involved in the Antibacterial Immune Response of Golden Pompano (Trachinotus ovatus) Through TLR7/8-MyD88-NF-κB-Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing CL097 Formulations: Purity and Activity Assessment
Introduction
CL097 is a potent synthetic imidazoquinoline compound that acts as a dual agonist for Toll-like receptor 7 (TLR7) and TLR8.[1][2] These receptors are critical components of the innate immune system, recognizing single-stranded RNA from pathogens and triggering downstream signaling cascades that lead to the production of type I interferons and pro-inflammatory cytokines.[2][3] This powerful immunostimulatory activity makes this compound a valuable tool in immunology, vaccine development, and cancer immunotherapy research.[1][4]
Given its biological potency, the purity and activity of this compound formulations are paramount for obtaining reproducible and reliable experimental results. Commercial formulations can vary in purity, solubility, and the presence of potential contaminants that could affect biological outcomes. This guide provides an objective comparison of available this compound formulations based on manufacturer specifications and outlines detailed experimental protocols for researchers to independently verify their purity and biological activity.
Comparative Overview of Commercial this compound Formulations
The selection of a this compound formulation often depends on the specific requirements of the experiment, such as the need for high purity for in vivo studies or cost-effectiveness for large-scale in vitro screens. The following table summarizes the specifications of this compound formulations from prominent suppliers.
| Supplier | Product Name/Number | Purity Specification | Formulation | Solubility | Recommended Working Concentration (in vitro) |
| InvivoGen | This compound (tlrl-c97) | ≥ 95% (UHPLC)[1] | Lyophilized Powder[1] | 1 mg/mL in water[1] | 50 ng - 3 µg/mL (human TLR7); 0.3 - 3 µg/mL (human TLR8, mouse TLR7)[1] |
| Sigma-Aldrich | This compound (SML2566) | ≥ 98% (HPLC)[5] | Powder | 2 mg/mL in DMSO (warmed) | 0.5 µg/mL to 45 µg/mL[5] |
| MedChemExpress | This compound (HY-128799) | > 98% | Solid powder | 95 mg/mL in DMSO (with sonication) | 0.1 µM (HEK293-hTLR7); 4 µM (HEK293-hTLR8)[6][7] |
| Clinisciences | This compound (NB-64-26163) | Not specified | Powder | 95 mg/mL in DMSO (with sonication) | 0.5 - 10 µg/mL (human neutrophils) |
Key Experimental Protocols
To ensure experimental consistency, it is crucial to independently verify the purity and biological activity of any this compound formulation. Below are detailed protocols for these essential assessments.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of small molecule compounds like this compound by separating the active compound from any impurities.[1][8]
Objective: To determine the percentage purity of a this compound formulation.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Analytical HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Methodology:
-
Sample Preparation: Prepare a stock solution of the this compound formulation in an appropriate solvent (e.g., DMSO, water, or mobile phase) at a concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm and 320 nm (or scan for optimal wavelength).
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: Linear gradient from 95% to 5% B
-
31-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected signals in the chromatogram.
-
Calculate the purity by dividing the peak area of the main this compound peak by the total area of all peaks and multiplying by 100.
% Purity = (Area_this compound / Total_Area_All_Peaks) * 100
-
Biological Activity Assessment: In Vitro Cytokine Induction Assay
The biological activity of this compound is determined by its ability to stimulate TLR7/8-expressing cells to produce cytokines. This protocol uses human peripheral blood mononuclear cells (PBMCs) and measures the secretion of Interleukin-6 (IL-6) as a representative pro-inflammatory cytokine.[9][10]
Objective: To quantify the dose-dependent induction of IL-6 by a this compound formulation in human PBMCs.
Materials:
-
This compound sample
-
Human PBMCs, freshly isolated or cryopreserved
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
96-well cell culture plates
-
Human IL-6 ELISA kit
-
LPS (lipopolysaccharide) as a positive control for cytokine induction (TLR4 agonist)
-
Vehicle control (e.g., sterile water or DMSO, depending on this compound solubility)
Methodology:
-
Cell Plating: Seed human PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI medium.
-
Compound Preparation: Prepare a 2X serial dilution of the this compound formulation in complete RPMI medium. A typical concentration range to test would be from 20 µg/mL down to 0.1 µg/mL. Also, prepare solutions for the vehicle control and a positive control (LPS at 100 ng/mL).
-
Cell Stimulation: Add 100 µL of the 2X compound dilutions to the corresponding wells of the cell plate, resulting in a final volume of 200 µL and the desired 1X final concentrations.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well for cytokine analysis.
-
ELISA for IL-6 Quantification: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using the IL-6 standards provided in the ELISA kit.
-
Calculate the concentration of IL-6 (in pg/mL) in each sample based on the standard curve.
-
Plot the IL-6 concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that elicits a half-maximal response).
-
Visualizing Pathways and Workflows
TLR7/8 Signaling Pathway
This compound activates immune cells by binding to TLR7 and TLR8 within the endosomal compartment. This engagement recruits the adaptor protein MyD88, initiating a signaling cascade that culminates in the activation of transcription factors NF-κB and IRF7. These factors then drive the expression of genes for pro-inflammatory cytokines and type I interferons, key mediators of the innate immune response.[3][11][12]
Caption: TLR7/8 signaling cascade initiated by this compound.
Experimental Workflow for Formulation Assessment
A systematic workflow is essential for a comprehensive comparison of different this compound formulations. This involves parallel processing of each formulation through characterization, purity analysis, and functional testing.
Caption: Workflow for comparing different this compound formulations.
Decision Logic for Formulation Selection
The choice of a this compound formulation should be guided by the specific demands of the planned experiments. This diagram illustrates a logical approach to selecting the most suitable product.
Caption: Logic for selecting a suitable this compound formulation.
References
- 1. invivogen.com [invivogen.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. agilent.com [agilent.com]
- 9. pDC Activation by TLR7/8 Ligand this compound Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro cytokine induction by TLR-activating vaccine adjuvants in human blood varies by age and adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Safe Disposal of CL097: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical compounds are fundamental to maintaining a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of CL097, a TLR7/8 agonist. While this compound hydrochloride is classified as a non-hazardous substance, adherence to established disposal protocols is essential for operational safety and environmental responsibility.[1]
Essential Safety and Handling Information
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat.
-
Use safety goggles with side-shields to protect from splashes.[1]
-
Wear protective gloves.[1]
-
If working with the powder form or creating aerosols, a suitable respirator is recommended.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure an eye wash station and safety shower are readily accessible.[1]
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Rinse the affected skin thoroughly with water. Remove any contaminated clothing and consult a physician.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical help.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician immediately.[1]
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound hydrochloride.
| Property | Value |
| CAS Number | 2990770-48-2 |
| Molecular Formula | C13H15ClN4O |
| Molecular Weight | 278.74 g/mol |
| Storage (Powder) | -20°C for 3 years |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month |
Data sourced from MedChemExpress and other suppliers.[1][2]
Step-by-Step Disposal Procedures
The following procedures are based on the classification of this compound as a non-hazardous substance and align with general laboratory best practices. Always defer to your institution's specific Environmental Health and Safety (EHS) guidelines.
Solid waste includes expired or unused this compound powder and contaminated consumables such as weigh boats, pipette tips, and gloves.
-
Containerization: Collect all solid waste containing this compound in a designated, sealable, and clearly labeled waste container.
-
Labeling: The label should clearly state "Non-Hazardous Waste: this compound" to avoid accidental mixing with hazardous materials.
-
Disposal: Once the container is full, it can generally be disposed of with the regular laboratory trash. However, it is imperative to confirm this with your institution's waste management policies.
Liquid waste primarily consists of solutions of this compound in solvents like DMSO.
-
Segregation: Do not mix this compound solutions with hazardous liquid waste streams.[3]
-
Dilution: For small quantities of this compound solutions, dilute them with a large volume of water.
-
Drain Disposal: After thorough dilution, the solution can typically be poured down the sanitary sewer drain with a continuous and copious flow of running water.[3] This practice is often acceptable for non-hazardous chemical solutions, but institutional verification is mandatory.[3]
-
Prohibited Actions: Never dispose of concentrated or undiluted this compound solutions directly into the trash or down the drain.[3]
Properly cleaning and disposing of the original containers is a critical final step.
-
Triple Rinsing: The empty container should be triple-rinsed with a suitable solvent (e.g., water or ethanol).[3]
-
Rinsate Collection: The first rinse should be collected and disposed of as liquid chemical waste, following the procedure outlined above. Subsequent rinses can typically be disposed of down the drain.[3]
-
Container Disposal: After triple-rinsing and ensuring the original label is removed or fully defaced, the empty container can be disposed of in the regular trash or recycled according to your institution's guidelines.[3][4]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow
Disclaimer: This document provides general guidance and is not a substitute for the official Safety Data Sheet (SDS) and your institution's specific Environmental Health and Safety (EHS) protocols. Always prioritize local regulations and manufacturer recommendations.
References
Essential Safety and Operational Guidance for Handling CL097
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the imidazoquinoline compound CL097, a known TLR7/8 agonist. The following procedural guidance outlines operational plans for handling and disposal to build a foundation of trust and safety in laboratory practices.
Chemical and Physical Properties
A clear understanding of a compound's properties is the first step in safe handling. Below is a summary of the key chemical and physical characteristics of this compound.
| Property | Value | Source |
| Chemical Name | 2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride | [1] |
| CAS Number | 1026249-18-2 | [1] |
| Molecular Formula | C₁₃H₁₄N₄O • HCl | [1] |
| Molecular Weight | 278.74 g/mol | [1][2] |
| Appearance | Lyophilized yellow powder | [1] |
| Solubility | 1 mg/ml in water; 2 mg/mL in DMSO (warmed) | [1] |
| Storage Temperature | 2-8°C |
Personal Protective Equipment (PPE)
While one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is crucial to adhere to standard laboratory safety protocols when handling any chemical.[3] The following personal protective equipment is recommended to ensure user safety.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from potential splashes or aerosolized particles.[3] |
| Hand Protection | Protective gloves | Prevents direct skin contact with the compound.[3] |
| Body Protection | Impervious clothing, such as a lab coat | Provides a barrier against accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder form to avoid inhalation, especially in poorly ventilated areas.[3] |
Handling and Disposal Workflow
Proper handling and disposal are critical to maintaining a safe laboratory environment. The following workflow provides a step-by-step guide for the safe management of this compound.
First Aid Measures
In the event of accidental exposure, the following first aid measures should be taken immediately.[3]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water, removing contact lenses if present. Seek prompt medical attention. |
| Skin Contact | Rinse the affected skin area thoroughly with water. Remove contaminated clothing and shoes. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention. |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Call a physician for guidance. |
Spill and Leakage Procedures
In case of a spill, it is important to prevent further leakage and keep the product away from drains and water sources.[3] Absorb spills with an inert, non-combustible material such as diatomite or universal binders.[3] Contaminated surfaces and equipment should be decontaminated by scrubbing with alcohol.[3] All contaminated materials should be disposed of as hazardous waste according to institutional and local regulations.[3]
By adhering to these safety guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
